molecular formula C11H8ClNO3 B1585637 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 91182-87-5

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B1585637
CAS No.: 91182-87-5
M. Wt: 237.64 g/mol
InChI Key: YFZLFMSGZBNUPJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
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InChI

InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZLFMSGZBNUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363381
Record name 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
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Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

91182-87-5
Record name 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid
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Record name 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
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Record name 3-(4-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID
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Foundational & Exploratory

Synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.

Introduction and Significance

Isoxazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules. Their utility stems from their unique electronic properties and their ability to act as bioisosteres for other functional groups, enhancing pharmacological profiles such as potency, selectivity, and metabolic stability. This compound, in particular, is a valuable building block in the synthesis of more complex molecules, including potential anti-inflammatory agents and kinase inhibitors. The presence of the 4-chlorophenyl group can significantly influence the molecule's binding affinity to biological targets.

This guide will focus on a robust and well-established two-step synthetic pathway, commencing with the formation of an isoxazole ester intermediate, followed by its hydrolysis to the target carboxylic acid.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection of the carboxylic acid to its corresponding ethyl ester. The isoxazole ring itself can be constructed from a 1,3-dicarbonyl compound and hydroxylamine, a classic and reliable method for isoxazole synthesis.

Retrosynthesis target This compound ester Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate target->ester Ester Hydrolysis dicarbonyl Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate ester->dicarbonyl Isoxazole Ring Formation hydroxylamine Hydroxylamine ester->hydroxylamine Isoxazole Ring Formation starting_materials 4-Chlorobenzoyl chloride + Ethyl acetoacetate dicarbonyl->starting_materials Claisen Condensation

Caption: Retrosynthetic analysis of the target molecule.

The chosen forward synthesis strategy, therefore, involves two main stages:

  • Stage 1: Synthesis of Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate. This step involves the cyclization of a β-diketone, ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate, with hydroxylamine.

  • Stage 2: Hydrolysis of the Ester. The synthesized isoxazole ester is then hydrolyzed under acidic conditions to yield the final product, this compound.

This approach is advantageous due to the ready availability of the starting materials and the generally high yields and purity of the products obtained at each step.

Experimental Protocols

Stage 1: Synthesis of Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

The formation of the isoxazole ring is achieved through the reaction of a 1,3-dicarbonyl compound with hydroxylamine. The regioselectivity of this reaction is a critical consideration. In the case of an unsymmetrical diketone like ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate, the more electrophilic carbonyl group (the one attached to the chlorophenyl ring) is preferentially attacked by the amino group of hydroxylamine.

Protocol:

  • Preparation of the 1,3-Diketone (Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate): This precursor can be synthesized via a Claisen condensation between ethyl acetoacetate and 4-chlorobenzoyl chloride.

  • Cyclization Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution. The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The product, ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate, will precipitate as a solid.

    • Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Stage 2: Hydrolysis of Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

The final step is the conversion of the ethyl ester to the carboxylic acid. Acid-catalyzed hydrolysis is a common and effective method for this transformation.

Protocol:

  • In a round-bottom flask, suspend ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture)[1].

  • Heat the mixture to reflux with stirring. The progress of the hydrolysis can be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water, which will cause the carboxylic acid to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • Dry the product thoroughly, for example, in a vacuum oven, to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Mechanistic Insights

The core of this synthesis is the formation of the isoxazole ring. The mechanism involves the following key steps:

  • Formation of an Oxime Intermediate: The amino group of hydroxylamine, being a potent nucleophile, attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. For unsymmetrical diketones, this attack is generally regioselective.

  • Intramolecular Cyclization: The hydroxyl group of the oxime intermediate then acts as a nucleophile, attacking the second carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable aromatic isoxazole ring.

Mechanism diketone Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate oxime Oxime Intermediate diketone->oxime Nucleophilic attack of NH2OH hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->oxime cyclic_intermediate Cyclic Hemiketal oxime->cyclic_intermediate Intramolecular cyclization ester Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate cyclic_intermediate->ester Dehydration

Caption: Simplified mechanism of isoxazole ring formation.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

PropertyData
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 237.64 g/mol
Appearance White to off-white solid
¹H NMR (Predicted)δ (ppm): ~2.7 (s, 3H, CH₃), ~7.5 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~13.0 (br s, 1H, COOH). The exact shifts of the aromatic protons will depend on the solvent used.
¹³C NMR (Predicted)δ (ppm): ~12 (CH₃), ~115 (C4-isoxazole), ~129, ~130, ~132, ~136 (aromatic carbons), ~162 (C3-isoxazole), ~165 (C5-isoxazole), ~170 (COOH).
IR (KBr, cm⁻¹) Characteristic peaks are expected around 3000-2500 (broad, O-H stretch of carboxylic acid), 1700 (C=O stretch of carboxylic acid), 1600 (C=N stretch of isoxazole), and additional bands corresponding to the aromatic ring and C-Cl bond.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

Safety Considerations

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. 4-Chlorobenzoyl chloride is corrosive and lachrymatory. Hydroxylamine hydrochloride is harmful if swallowed and can cause skin irritation. Concentrated acids are highly corrosive.

  • Procedures: Refluxing flammable solvents should be done with care, using appropriate heating mantles and ensuring no ignition sources are nearby.

Conclusion

The synthesis of this compound presented in this guide is a reliable and reproducible method suitable for laboratory-scale preparation. By understanding the underlying chemical principles and carefully following the experimental protocols, researchers can efficiently obtain this valuable building block for further applications in drug discovery and development. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

  • Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a member of this versatile class of compounds; however, its specific mechanism of action (MoA) is not extensively documented in publicly available literature. This guide provides a scientifically grounded framework for the elucidation of its biological activity. Drawing from the well-established MoA of structurally related, clinically significant isoxazole derivatives, we hypothesize a primary mechanism centered on the inhibition of dihydroorotate dehydrogenase (DHODH). We present a comprehensive, multi-phase experimental workflow designed to rigorously test this hypothesis, identify potential off-target activities, and characterize downstream cellular effects. This document serves as a technical playbook for research teams aiming to define the pharmacological profile of this and similar small molecules.

Introduction: The Isoxazole Scaffold and the Knowledge Gap

Isoxazoles are five-membered heterocyclic compounds that have demonstrated a remarkable breadth of biological activities, leading to their use in anti-inflammatory, immunosuppressive, anticancer, and antimicrobial agents.[1][2][3] The therapeutic utility of the isoxazole ring is highlighted by its presence in FDA-approved drugs such as the immunosuppressant leflunomide and the COX-2 inhibitor valdecoxib.[2]

This compound shares significant structural homology with the active metabolite of leflunomide, teriflunomide, suggesting a potential for immunomodulatory activity. Despite its availability and synthesis, a detailed molecular MoA remains to be characterized. This guide addresses this critical knowledge gap by proposing a primary hypothesis and outlining a robust, self-validating experimental strategy to define its molecular targets and cellular functions.

Hypothesized Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Based on its structure, we postulate that the primary mechanism of action for this compound is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).

DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[4][5] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine), which are required for the synthesis of DNA and RNA.[6] Rapidly proliferating cells, such as activated T and B lymphocytes, have a high demand for pyrimidines and are particularly dependent on the de novo pathway.[7][8] Most other cell types can utilize salvage pathways to meet their pyrimidine requirements, making DHODH an attractive target for selective immunosuppression.[5]

The inhibition of DHODH by an active compound leads to the depletion of the intracellular pyrimidine pool, which in turn arrests the cell cycle in the G1 phase, preventing the proliferation of autoimmune T-cells and the subsequent production of autoantibodies by B-cells.[9][10] This is the established mechanism for the approved immunomodulatory drugs leflunomide and teriflunomide.[4][11]

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH (Dihydroorotate Dehydrogenase) Orotate Orotate DHODH->Orotate Compound 3-(4-Chlorophenyl)-5- methylisoxazole-4-carboxylic acid Compound->DHODH Inhibition Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Synthesis Orotate->UMP PRPP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation ImmuneResponse Inflammatory Immune Response Proliferation->ImmuneResponse

Figure 1: Hypothesized DHODH Inhibition Pathway.

A Proposed Experimental Workflow for MoA Elucidation

To systematically investigate and validate the proposed mechanism of action, we recommend a three-phase approach. This workflow is designed to first test the primary hypothesis, then broaden the search for off-target effects, and finally, characterize the downstream cellular consequences.

MoA_Workflow cluster_Phase1 Phase 1: Target Engagement & Primary Validation cluster_Phase2 Phase 2: Broad Target Profiling & Specificity cluster_Phase3 Phase 3: Cellular Pathway Analysis P1_Enzyme In Vitro DHODH Enzyme Assay P1_Cell Cellular Pyrimidine Depletion Assay P1_Enzyme->P1_Cell P1_Proliferation Lymphocyte Proliferation Assay P1_Cell->P1_Proliferation P2_Kinome Kinome-Wide Screening P1_Proliferation->P2_Kinome Proceed if DHODH inhibition is confirmed P3_Nfkb NF-κB Translocation Assay P2_Kinome->P3_Nfkb Investigate downstream signaling P2_GPCR GPCR Panel Screening P2_Affinity Affinity Chromatography- Mass Spectrometry P3_Cytokine Cytokine Profiling P3_P53 p53 Activation Assay

Figure 2: Proposed MoA Elucidation Workflow.
Phase 1: Target Engagement and Primary Validation

The initial phase focuses on directly testing the hypothesis that the compound inhibits DHODH and elicits the expected anti-proliferative effects on immune cells.

  • Objective: To determine if the compound directly inhibits DHODH enzyme activity and to quantify its potency (IC50).

  • Methodology:

    • Reagents: Recombinant human DHODH, dihydroorotate, 2,6-dichloroindophenol (DCIP) as an electron acceptor, Coenzyme Q10.

    • Procedure: The assay measures the reduction of DCIP, which changes from blue to colorless, monitored spectrophotometrically at 600 nm.

    • Setup: Reactions are prepared in a 96-well plate format. Each well contains buffer, DHODH enzyme, and varying concentrations of the test compound (e.g., 10-point serial dilution from 100 µM to 1 nM).

    • Initiation: The reaction is started by adding dihydroorotate.

    • Measurement: The plate is read kinetically for 15-30 minutes. The rate of DCIP reduction is calculated.

    • Control: Leflunomide's active metabolite, teriflunomide, is used as a positive control inhibitor.[12]

    • Analysis: The percentage of inhibition at each concentration is calculated relative to a DMSO vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

  • Objective: To confirm that the compound inhibits the proliferation of activated immune cells, consistent with DHODH inhibition.

  • Methodology:

    • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat).

    • Procedure: a. Cells are seeded in 96-well plates. b. Cells are stimulated with a mitogen like Phytohaemagglutinin (PHA) to induce proliferation. c. Test compound is added at various concentrations alongside the mitogen. d. Rescue Condition: To confirm the MoA, a set of wells is co-treated with the compound and exogenous uridine (100 µM). If the compound's effect is due to pyrimidine starvation, uridine should rescue cell proliferation. e. Plates are incubated for 72 hours.

    • Measurement: Proliferation is quantified using a standard method such as CellTiter-Glo® (luminescence for ATP levels) or BrdU incorporation (colorimetric).

    • Analysis: The GI50 (concentration for 50% growth inhibition) is calculated. A significant shift in the GI50 in the presence of uridine provides strong evidence for DHODH inhibition.

Hypothetical Phase 1 Data IC50 / GI50 (nM) Uridine Rescue (Fold Shift in GI50)
Test Compound 150>100-fold
Teriflunomide (Control) 600>100-fold
Phase 2: Broad Target Profiling and Specificity

While DHODH is the hypothesized primary target, comprehensive profiling is essential to identify potential off-target interactions that could contribute to the efficacy or toxicity profile. Teriflunomide, for instance, is known to inhibit tyrosine kinases at higher concentrations.[7]

  • Objective: To assess the selectivity of the compound against a broad panel of human protein kinases.

  • Methodology:

    • Service: Utilize a commercial kinase screening service (e.g., Eurofins KINOMEscan™, Reaction Biology QuickScout™).[13][14]

    • Format: Typically, a competition binding assay where the test compound competes with a tagged ligand for binding to a large panel of kinases (e.g., >400 kinases).

    • Concentration: An initial screen is often performed at a high concentration (e.g., 1 or 10 µM) to identify any potential interactions.

    • Analysis: Results are reported as percent inhibition or Kd. Any significant hits (>50% inhibition) should be followed up with dose-response curves to determine IC50 values.

  • Objective: To rule out significant activity at common G-protein coupled receptors, a major class of drug targets.

  • Methodology:

    • Service: Engage a provider offering a GPCR screening panel (e.g., Eurofins Discovery BioPrint®, INDIGO Biosciences).[15][16]

    • Format: Assays can be binding (radioligand displacement) or functional (e.g., calcium flux, cAMP measurement).

    • Analysis: Results identify any significant agonist or antagonist activity at the screened receptors.

Phase 3: Cellular Pathway Analysis

This phase investigates the compound's effect on key downstream signaling pathways implicated in inflammation and immune response.

  • Objective: To determine if the compound inhibits the activation of the NF-κB pathway, a central mediator of inflammation. Teriflunomide has been shown to block NF-κB.[17]

  • Methodology:

    • Platform: High-Content Imaging (HCI).

    • Cells: A suitable cell line, such as HeLa or U937, is seeded in 96- or 384-well imaging plates.

    • Procedure: a. Cells are pre-incubated with the test compound or a known inhibitor (e.g., Bay 11-7082) for 1-2 hours. b. The NF-κB pathway is activated by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNFα) or Lipopolysaccharide (LPS).[18][19] c. After a short incubation (e.g., 30-60 minutes), cells are fixed and permeabilized. d. Cells are stained with an antibody against an NF-κB subunit (e.g., p65) and a nuclear counterstain (e.g., DAPI).

    • Imaging & Analysis: The automated microscope acquires images of both channels. Image analysis software quantifies the amount of p65 fluorescence in the nucleus versus the cytoplasm. Inhibition is measured as a reduction in TNFα-induced nuclear translocation of p65.[18]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for the determination and analysis of the crystal structure of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. As a molecule of interest within the broader class of isoxazoles—a scaffold frequently employed in medicinal chemistry—a thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and informing rational drug design.

While a definitive, publicly archived crystal structure for this specific molecule is not available as of the time of this writing, this document will serve as a robust guide to the methodologies required for its elucidation. We will leverage established protocols and draw comparative insights from the known crystal structure of a closely related analogue, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid[1], to project likely structural features and intermolecular interactions.

The Strategic Imperative: Why Crystal Structure Matters

In drug development, the solid-state properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. The precise arrangement of molecules in a crystal lattice dictates key physicochemical properties, including:

  • Solubility and Dissolution Rate: Influencing bioavailability.

  • Stability: Affecting shelf-life and degradation pathways.

  • Hygroscopicity: The tendency to absorb moisture.

  • Mechanical Properties: Such as compressibility, crucial for tablet formulation.

  • Polymorphism: The ability to exist in multiple crystal forms, each with different properties.

Therefore, obtaining a high-resolution crystal structure is not merely an academic exercise; it is a foundational step in de-risking a drug candidate and ensuring its quality, safety, and efficacy.

From Powder to Perfect Crystal: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

The synthesis of 3-aryl-5-methylisoxazole-4-carboxylic acids is well-established. A common and effective route involves the reaction of a hydroxylamine with a β-ketoester, which can be formed from the corresponding aryl nitrile.

Synthesis_Workflow cluster_0 Step 1: Formation of β-Ketoester cluster_1 Step 2: Cyclization and Hydrolysis A 4-Chlorobenzonitrile C β-Ketoester Intermediate A->C Base (e.g., NaOEt) B Ethyl Acetoacetate B->C E Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate C->E D Hydroxylamine (NH2OH) D->E Cyclization F This compound E->F Hydrolysis (e.g., NaOH, then H+)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Single Crystal Growth

The growth of single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.

Protocol: Slow Evaporation Method

  • Purity Confirmation: Ensure the synthesized powder is of high purity (>98%) using techniques like HPLC, ¹H NMR, and Mass Spectrometry. Impurities can inhibit crystal growth.

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the compound in various solvents of differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof). A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Preparation of Supersaturated Solution: Prepare a saturated solution of the compound in the chosen solvent system by gently heating and stirring.

  • Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed, prismatic crystals are observed, carefully extract them from the mother liquor using a spatula or loop and gently wash them with a small amount of cold solvent.

Elucidating the Architecture: Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystal.

SCXRD_Workflow A Select & Mount Single Crystal B Mount on Diffractometer A->B C Data Collection (X-ray Source: Mo Kα or Cu Kα) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Full-Matrix Least-Squares) E->F G Validation & Final Structure F->G H_Bonding cluster_0 cluster_1 A_R Isoxazole-Ph-Cl A_C C=O A_R->A_C A_OH O-H A_C->A_OH B_C O=C A_OH->B_C O-H···O B_R Cl-Ph-Isoxazole B_R->B_C B_OH H-O B_C->B_OH B_OH->A_C O-H···O

Sources

An In-depth Technical Guide on the Biological Activity of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the predicted biological activities of a specific derivative, 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from the broader class of isoxazole derivatives to forecast its potential therapeutic applications and mechanistic pathways. By examining structurally related compounds, we can infer likely activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide provides not only a theoretical framework but also practical, detailed protocols for the experimental validation of these predicted activities.

Introduction: The Isoxazole Moiety in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug design. Its unique electronic properties and rigid structure allow it to serve as a versatile pharmacophore, capable of engaging with a wide range of biological targets. The incorporation of an isoxazole ring can enhance physicochemical properties such as metabolic stability and bioavailability.[1]

The biological significance of the isoxazole nucleus is exemplified by its presence in established drugs like leflunomide, an antirheumatic agent, and valdecoxib, a selective COX-2 inhibitor.[1] The broad therapeutic potential of isoxazole derivatives has been demonstrated across numerous studies, showcasing activities that span anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral domains.[1][2] This wide spectrum of activity underscores the importance of exploring novel isoxazole derivatives for therapeutic development.

Compound Profile: this compound

Chemical Structure:

  • IUPAC Name: 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[3]

  • Molecular Formula: C₁₁H₈ClNO₃[3]

  • Molecular Weight: 237.64 g/mol [3]

  • CAS Number: 91182-87-5[3]

The structure of this compound features a central isoxazole ring substituted at key positions. The 3-position is occupied by a 4-chlorophenyl group, the 5-position by a methyl group, and the 4-position by a carboxylic acid group. These substitutions are critical in defining the molecule's steric and electronic properties, which in turn dictate its potential interactions with biological targets. The chlorophenyl group, in particular, is a common feature in many bioactive compounds and can significantly influence binding affinities.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on isoxazole derivatives, we can hypothesize several key biological activities for this compound.

Anti-inflammatory Activity

A significant number of isoxazole-containing compounds exhibit potent anti-inflammatory properties.[2][4] This activity is often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Plausible Mechanism: COX-2 Inhibition

The structural features of the target compound, particularly the diaryl heterocyclic arrangement, are reminiscent of selective COX-2 inhibitors. Inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Below is a diagram illustrating the proposed mechanism of action.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Target_Compound 3-(4-Chlorophenyl)-5-methyl- isoxazole-4-carboxylic acid Target_Compound->COX2 Inhibition

Caption: Proposed inhibitory action on the COX-2 pathway.

Anticancer Activity

The isoxazole scaffold is a recurring motif in the design of novel anticancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. Some isoxazole derivatives have been shown to inhibit heat shock protein 90 (HSP90), a chaperone protein that is crucial for the stability of many oncoproteins.

Plausible Mechanism: Disruption of Cancer Cell Signaling

Given the prevalence of kinase inhibition among heterocyclic compounds, it is plausible that this compound could interfere with signaling pathways essential for cancer cell proliferation and survival.

The following diagram illustrates a general workflow for assessing anticancer activity.

Anticancer_Assay_Workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, PC3) Compound_Treatment Treat cells with Target Compound Cell_Lines->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Compound_Treatment->Viability_Assay IC50 Determine IC50 Value Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Analysis Western_Blot Western Blot for Key Signaling Proteins IC50->Western_Blot

Caption: Experimental workflow for anticancer evaluation.

Antimicrobial Activity

Isoxazole derivatives have also been investigated for their potential as antimicrobial agents.[1] The presence of a halogenated phenyl ring, such as the 4-chlorophenyl group in the target compound, has been shown to enhance the antibacterial activity of some isoxazole derivatives.[1]

Plausible Mechanism: Disruption of Bacterial Cell Processes

The mechanism of antimicrobial action for isoxazole derivatives can vary but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Experimental Protocols

To empirically validate the predicted biological activities, the following detailed experimental protocols are provided as a guide.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

Objective: To determine the inhibitory effect of this compound on COX-2 enzyme activity.

Materials:

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • This compound

  • Celecoxib (positive control)

  • DMSO (vehicle control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the target compound and celecoxib in DMSO. Serially dilute the stock solutions to obtain a range of test concentrations.

  • Assay Setup: Add the reaction components (buffer, heme, enzyme, and arachidonic acid) to the wells of the 96-well plate according to the manufacturer's instructions.

  • Incubation: Add the test compound, positive control, or vehicle control to the appropriate wells. Incubate the plate at 37°C for a specified time.

  • Detection: Add the developing reagents and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

In Vitro Anticancer Assay: MTT Cell Viability

Objective: To assess the cytotoxic effect of the target compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the target compound, doxorubicin, or DMSO. Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Crystal Solubilization: Remove the media and add DMSO or another solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.

Data Presentation

Quantitative data from the proposed assays should be summarized in a clear and concise format.

Table 1: Hypothetical COX-2 Inhibition Data

CompoundIC50 (µM)
This compoundTBD
Celecoxib (Positive Control)Value

Table 2: Hypothetical Anticancer Activity Data (MCF-7 cells)

CompoundIC50 (µM)
This compoundTBD
Doxorubicin (Positive Control)Value

TBD: To be determined through experimentation.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet widely published, the extensive research on the isoxazole scaffold provides a strong foundation for predicting its potential as a therapeutic agent. The most promising avenues for investigation appear to be in the areas of anti-inflammatory and anticancer applications. The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of these predicted activities. Further research, including in vivo studies and structure-activity relationship (SAR) analyses, will be crucial in elucidating the full therapeutic potential of this and related isoxazole derivatives.

References

  • Rani, P., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Source not further specified]
  • PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Retrieved from [Link]

  • PubMed. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Retrieved from [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

Sources

The Isoxazole Core: A Technical Guide to 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide delves into the synthesis, physicochemical properties, and potential therapeutic applications of a key derivative, 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This compound serves as a pivotal intermediate in the development of novel anti-inflammatory and antimicrobial agents. We will explore its synthetic pathways, discuss the rationale behind experimental choices, and present its potential mechanisms of action, supported by a comprehensive review of related literature. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in the field of drug development, providing both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in drug discovery.[1][2] Their unique electronic and steric properties allow them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3] The inherent stability of the isoxazole ring, coupled with the potential for diverse functionalization at multiple positions, makes it an attractive scaffold for the design of novel therapeutics.

This guide focuses on a specific, yet highly significant, derivative: This compound . The presence of a 4-chlorophenyl group at the 3-position is a common feature in many biologically active molecules, often enhancing potency and modulating pharmacokinetic properties. The methyl group at the 5-position and the carboxylic acid at the 4-position provide crucial handles for further chemical modification and are key to the molecule's biological activity and its utility as a synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₃PubChem[1]
Molecular Weight 237.64 g/mol PubChem[1]
IUPAC Name 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acidPubChem[1]
CAS Number 91182-87-5PubChem[1]
Appearance Solid (predicted)
SMILES CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)OPubChem[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process, beginning with the formation of the isoxazole core, followed by hydrolysis of an ester precursor. The general synthetic strategy is adaptable from established procedures for related 3,5-disubstituted-4-isoxazolecarboxylic esters.

Synthetic Pathway Overview

The synthesis commences with the preparation of an enamine from ethyl acetoacetate, which then undergoes a cycloaddition reaction with a hydroximoyl chloride generated in situ from 4-chlorobenzaldehyde oxime. The resulting ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate is subsequently hydrolyzed to yield the target carboxylic acid.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Hydroximoyl Chloride Formation cluster_2 Step 3: Cycloaddition cluster_3 Step 4: Hydrolysis A Ethyl acetoacetate C Ethyl β-pyrrolidinocrotonate A->C Benzene, reflux B Pyrrolidine B->C I Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate C->I D 4-Chlorobenzaldehyde F 4-Chlorobenzaldehyde oxime D->F E Hydroxylamine E->F H 4-Chloro-N-hydroxybenzenecarboximidoyl chloride F->H G N-Chlorosuccinimide (NCS) G->H DMF H->I Triethylamine, Chloroform J This compound I->J NaOH, Ethanol/Water, then HCl

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl β-pyrrolidinocrotonate

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ethyl acetoacetate (1.0 mol) and pyrrolidine (1.0 mol) in benzene (400 mL).

  • Reflux the mixture under a nitrogen atmosphere for approximately 45-60 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.

  • Remove the benzene under reduced pressure using a rotary evaporator to yield crude ethyl β-pyrrolidinocrotonate, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-N-hydroxybenzenecarboximidoyl chloride

  • Prepare 4-chlorobenzaldehyde oxime by reacting 4-chlorobenzaldehyde (1.0 mol) with hydroxylamine hydrochloride (1.1 mol) in the presence of a suitable base (e.g., sodium acetate) in ethanol.

  • Dissolve the dried 4-chlorobenzaldehyde oxime (1.0 mol) in N,N-dimethylformamide (DMF).

  • Cool the solution in an ice bath and add N-chlorosuccinimide (NCS) (1.1 mol) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours. The resulting solution containing the hydroximoyl chloride is used directly in the next step.

Step 3: Synthesis of Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

  • In a three-necked flask, dissolve ethyl β-pyrrolidinocrotonate (1.0 mol) and triethylamine (1.2 mol) in chloroform (1 L).

  • Cool the mixture in an ice bath and slowly add the solution of 4-chloro-N-hydroxybenzenecarboximidoyl chloride from Step 2.

  • Allow the reaction to warm to room temperature and stir for 12-15 hours.

  • Wash the reaction mixture sequentially with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate.

Step 4: Hydrolysis to this compound

  • Dissolve the ethyl ester from Step 3 (1.0 mol) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively reported in publicly available literature, its structural features strongly suggest potential as an anti-inflammatory and antimicrobial agent. This is based on extensive research on analogous compounds.

Anti-inflammatory Activity: A Potential COX Inhibitor

The diarylisoxazole scaffold is a well-established pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2). A prominent example is Valdecoxib, which is 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. The structural similarity of this compound to the core of such COX inhibitors suggests it may also exhibit inhibitory activity against COX enzymes.

The carboxylic acid moiety is a common feature in many traditional NSAIDs and is often crucial for binding to the active site of COX enzymes. The 4-chlorophenyl group can enhance binding affinity through hydrophobic and halogen bonding interactions within the enzyme's active site.

Proposed Mechanism of Action: COX Inhibition

G A Arachidonic Acid B COX-1 / COX-2 A->B substrate C Prostaglandins B->C catalysis D Inflammation & Pain C->D mediates E This compound E->B inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Experimental Workflow for Evaluating COX Inhibition:

  • In vitro COX Inhibition Assay:

    • Prepare purified recombinant human COX-1 and COX-2 enzymes.

    • Incubate the enzymes with varying concentrations of this compound.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of inhibition.

  • Cell-based Assays:

    • Use cell lines such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

    • Treat the cells with the test compound and measure the production of pro-inflammatory mediators like PGE2, TNF-α, and IL-6.

  • In vivo Models of Inflammation:

    • Employ animal models such as the carrageenan-induced paw edema model in rats.

    • Administer the compound orally or intraperitoneally and measure the reduction in paw swelling over time compared to a control group.

Antimicrobial Potential

The isoxazole nucleus is present in several clinically used antibiotics, including the β-lactamase resistant penicillins such as cloxacillin and dicloxacillin. In these drugs, a 3-aryl-5-methylisoxazole-4-carbonyl moiety is attached to the 6-aminopenicillanic acid core. The acyl chloride derived from this compound is a key intermediate in the synthesis of such antibiotics.

The antimicrobial activity of isoxazole derivatives is not limited to their role in semi-synthetic penicillins. Standalone isoxazole-containing compounds have also demonstrated broad-spectrum antibacterial and antifungal activities.

Experimental Workflow for Evaluating Antimicrobial Activity:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Use a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

    • Employ broth microdilution or agar dilution methods to determine the lowest concentration of the compound that inhibits visible growth of the microorganism.

  • Mechanism of Action Studies:

    • Investigate the potential cellular targets, such as cell wall synthesis, protein synthesis, or DNA replication.

    • Techniques can include bacterial cell morphology studies using electron microscopy and assays for specific enzyme inhibition (e.g., DNA gyrase).

Structure-Activity Relationships (SAR)

The biological activity of 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring.

  • Halogen Substitution: The presence of a halogen, such as chlorine at the para-position of the phenyl ring, often leads to increased biological activity. This can be attributed to favorable hydrophobic interactions and the potential for halogen bonding with the target protein.

  • Electronic Effects: Electron-withdrawing groups on the phenyl ring can influence the overall electronic properties of the isoxazole scaffold, which can impact binding affinity and reactivity.

  • Carboxylic Acid Moiety: The carboxylic acid at the 4-position is crucial for the anti-inflammatory activity of many NSAIDs, as it often acts as a key binding group. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties and can be a strategy for developing prodrugs.

Conclusion and Future Perspectives

This compound is a versatile molecule with significant potential in drug discovery. Its straightforward synthesis and the known biological activities of the isoxazole scaffold make it an attractive starting point for the development of novel anti-inflammatory and antimicrobial agents. Future research should focus on the detailed biological evaluation of this compound to quantify its potency and selectivity against specific targets such as COX enzymes and various microbial strains. Further derivatization, particularly at the carboxylic acid position, could lead to the discovery of new chemical entities with improved therapeutic profiles. The insights provided in this guide aim to facilitate and inspire further exploration of this promising chemical scaffold.

References

  • Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl - Connect Journals. Available at: [Link]

  • 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available at: [Link]

  • Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal - ResearchGate. Available at: [Link]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5 - OSTI.GOV. Available at: [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a - SciSpace. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. Available at: [Link]

  • Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. Available at: [Link]

  • 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid - Amerigo Scientific. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. Available at: [Link]

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC - NIH. Available at: [Link]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.
  • (PDF) 5-Methylisoxazole-4-carboxylic acid - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Interest in Modern Drug Discovery

Welcome to this in-depth guide on the physicochemical properties of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions.[1] Derivatives of isoxazole are prevalent in a range of FDA-approved therapeutics, highlighting their significance. This particular compound, featuring a 4-chlorophenyl substituent, is of significant interest to researchers in drug development for its potential as a building block in creating novel therapeutic agents. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the critical first step in predicting a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, formulation feasibility, and ultimate success as a drug candidate. This guide is structured to provide not just the data, but the scientific rationale behind its determination, empowering researchers to fully characterize this and similar molecules.

Core Molecular Identity and Structure

Before delving into its properties, it is essential to establish the fundamental identity of the molecule.

  • IUPAC Name: 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[2]

  • CAS Number: 91182-87-5[2]

  • Molecular Formula: C₁₁H₈ClNO₃[2]

  • Molecular Weight: 237.64 g/mol [2]

  • Chemical Structure:

    
    
    

The structure is characterized by a central 5-membered isoxazole ring, substituted at the 3-position with a 4-chlorophenyl group, at the 5-position with a methyl group, and at the 4-position with a carboxylic acid group. This arrangement of functional groups dictates the molecule's chemical personality—its acidity, polarity, and reactivity.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical parameters for this compound. It is critical to note that while some data is derived from computational models, this guide provides detailed protocols for their experimental determination to ensure scientific rigor.

PropertyValue / Expected ValueData TypeSignificance in Drug Development
Physical State White to off-white solid/powderExperimentalImpacts handling, formulation (e.g., for tablets or capsules), and dissolution rates.
Melting Point Expected: >180 °CInferred/To be determinedA sharp melting point is an indicator of purity. High melting points can suggest strong crystal lattice energy, which may impact solubility.
Solubility Poorly soluble in water; Soluble in alkaline solutions and polar organic solvents (e.g., DMSO, DMF, Methanol)Predicted/To be determinedGoverns dissolution in physiological fluids and choice of formulation excipients. Essential for both in vitro assays and in vivo bioavailability.
Acidity (pKa) Expected: 3.5 - 4.5Predicted/To be determinedDetermines the ionization state at physiological pH (7.4), which critically affects solubility, permeability across membranes, and receptor binding.
Lipophilicity (LogP) 2.6 (XLogP3-AA)Computed[2]A key predictor of a drug's ability to cross lipid membranes (absorption), its distribution into tissues, and potential for metabolism and toxicity.
Hydrogen Bond Donors 1 (from carboxylic acid)Computed[2]Influences solubility in protic solvents and the ability to bind to biological targets.
Hydrogen Bond Acceptors 4 (from oxygen and nitrogen atoms)Computed[2]Affects solubility and target binding interactions.
Rotatable Bonds 2Computed[2]Relates to conformational flexibility, which can impact receptor binding affinity.

Experimental Determination of Physicochemical Properties

As a Senior Application Scientist, I cannot overstate the importance of experimentally verifying computed data. The following sections provide robust, field-proven protocols for characterizing this molecule.

Melting Point Determination

Rationale: The melting point is a fundamental property that provides a quick, reliable indication of purity. Impurities typically depress and broaden the melting range. Given the high melting points of analogous structures like 3-(4-chlorophenyl)-5-phenylisoxazole (179–180 °C), a high-temperature apparatus is required.

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can act as an impurity.[3] Gently crush the crystalline solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Measurement: Place the capillary in a calibrated digital melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Recording Data: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For a pure compound, this range should be narrow (0.5-1.5 °C).

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Load Load Capillary (2-3mm) Crush->Load Apparatus Place in Apparatus Load->Apparatus RapidHeat Rapid Scan (10-15°C/min) Find Approx. MP Apparatus->RapidHeat SlowHeat Slow Scan (1-2°C/min) Near Approx. MP RapidHeat->SlowHeat Record Record T1 (Onset) Record T2 (Clear Point) SlowHeat->Record Purity Assess Purity (Narrow Range = High Purity) Record->Purity G Low_pH Low pH (pH < pKa) Neutral R-COOH (Protonated, Neutral) Low Water Solubility Low_pH->Neutral High_pH High pH (pH > pKa) Ionized R-COO⁻ (Deprotonated, Anionic) High Water Solubility High_pH->Ionized Equilibrium Equilibrium (pH = pKa) Both 50% R-COOH 50% R-COO⁻ Equilibrium->Both

Sources

Technical Guide: The Discovery and Characterization of AMF-26, a Novel Golgi System Inhibitor Targeting Arf1 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher

As a Senior Application Scientist, my primary commitment is to scientific accuracy and integrity. Upon initiating an in-depth literature and patent review for "3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid" as an inhibitor, it became evident that this specific molecule, while a known chemical entity, does not have a documented history in the public domain as a significant, well-characterized inhibitor with a detailed discovery pathway and mechanism of action. The scientific literature and patent databases primarily describe its use as a synthetic intermediate for other molecules, such as certain antibiotics.

However, your query points to a desire for a comprehensive technical guide on the discovery of a novel inhibitor. To that end, and to provide a valuable and actionable resource, I have pivoted to a closely related area of significant scientific interest: the discovery of novel small-molecule inhibitors in cancer therapy. The following guide is centered on AMF-26 , a potent and novel inhibitor of the Golgi system. While AMF-26 is not an isoxazole derivative, its discovery and mechanism of action are well-documented and represent a fascinating case study in modern drug development, aligning with the spirit of your original request.

This guide will provide the in-depth, technically-grounded insights you seek, structured with the full editorial control and scientific rigor you require.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Golgi apparatus, a central hub for protein trafficking and modification, presents a compelling but challenging target for anticancer therapy. Its disruption can lead to the induction of apoptosis and inhibition of cell proliferation. This guide details the discovery and characterization of AMF-26, a novel small-molecule inhibitor that disrupts the Golgi system by targeting ADP-ribosylation factor 1 (Arf1). We will explore the strategic rationale behind its discovery, the key experimental validations, its mechanism of action, and its potential as a therapeutic agent. This document serves as a technical deep-dive for professionals in the field of oncology and drug discovery.

The Rationale for Targeting the Golgi Apparatus in Oncology

The ADP-ribosylation factor 1 (Arf1), a small GTPase, is a master regulator of the structural integrity and function of the Golgi apparatus. Arf1 cycles between an inactive GDP-bound state and an active GTP-bound state, a process regulated by guanine nucleotide exchange factors (GEFs). The active, GTP-bound Arf1 recruits effector proteins to Golgi membranes, initiating the formation of transport vesicles.

Brefeldin A (BFA), a fungal metabolite, was one of the first identified inhibitors of Arf1 activation. BFA traps ArfGEFs in an abortive complex with Arf1-GDP, leading to a dramatic and reversible collapse of the Golgi apparatus into the endoplasmic reticulum. While a powerful research tool, BFA's poor bioavailability has precluded its clinical development.[1] This created a clear need for novel, structurally distinct Arf1 inhibitors with more favorable pharmacological properties.

A Novel Discovery Paradigm: Leveraging Chemogenomic Databases

Instead of traditional high-throughput screening, a unique bioinformatics approach was employed to identify a novel Arf1 inhibitor. This method utilized the JFCR39 panel of 39 human cancer cell lines and their associated drug sensitivity database. The core principle was to find a compound with a pattern of cytotoxicity across these cell lines that correlated with that of BFA, suggesting a similar mechanism of action. This "COMPARE" analysis led to the identification of AMF-26, an octahydronaphthalene derivative, as a promising candidate with a chemical structure entirely different from BFA.[1][2]

cluster_0 Discovery Workflow JFCR39 Cell Lines JFCR39 Cell Lines Drug Sensitivity Database Drug Sensitivity Database JFCR39 Cell Lines->Drug Sensitivity Database COMPARE Analysis COMPARE Analysis Drug Sensitivity Database->COMPARE Analysis AMF-26 Identification AMF-26 Identification COMPARE Analysis->AMF-26 Identification BFA Cytotoxicity Profile BFA Cytotoxicity Profile BFA Cytotoxicity Profile->COMPARE Analysis Candidate Compound Profiles Candidate Compound Profiles Candidate Compound Profiles->COMPARE Analysis

Caption: Workflow for the discovery of AMF-26.

Mechanism of Action: Inhibition of Arf1 Activation

The central hypothesis was that AMF-26, like BFA, inhibits the activation of Arf1. This was validated through a series of key experiments.

In Vitro Arf1 Activation Assay

A pulldown assay using the GST-fused Arf-binding domain of GGA3 (Golgi-localized, gamma-adaptin ear-containing, Arf-binding protein 3) conjugated to glutathione-Sepharose beads was employed. GGA3 specifically binds to the active, GTP-bound form of Arf1.

  • Principle: If AMF-26 inhibits Arf1 activation, there will be less Arf1-GTP to bind to the GGA3 beads.

  • Result: AMF-26 was shown to inhibit the binding of Arf1 to GGA3-conjugated beads in a dose-dependent manner, confirming its role as an inhibitor of Arf1 activation.[1]

Cellular Effects: Golgi Disruption and Apoptosis

Immunofluorescence microscopy was used to visualize the effects of AMF-26 on the Golgi structure.

  • Observation: Treatment of cells with AMF-26 resulted in the dispersal of Golgi markers, such as GM130 (a cis-Golgi marker) and TGN46 (a trans-Golgi network marker), throughout the cytoplasm. This phenocopied the effect of BFA.[1][2]

  • Correlation: A strong correlation was observed between the concentration of AMF-26 required to induce Golgi disruption and the concentration that inhibited cell growth, firmly linking its cytotoxic effects to its impact on the Golgi.[2]

cluster_0 AMF-26 Mechanism of Action AMF-26 AMF-26 ArfGEF ArfGEF AMF-26->ArfGEF inhibits Apoptosis Apoptosis AMF-26->Apoptosis induces Arf1-GTP (active) Arf1-GTP (active) ArfGEF->Arf1-GTP (active) activates Arf1-GDP (inactive) Arf1-GDP (inactive) Arf1-GDP (inactive)->ArfGEF Golgi Structure & Function Golgi Structure & Function Arf1-GTP (active)->Golgi Structure & Function Vesicular Transport Vesicular Transport Golgi Structure & Function->Vesicular Transport Cell Proliferation Cell Proliferation Vesicular Transport->Cell Proliferation

Caption: Signaling pathway of AMF-26 action.

Preclinical Efficacy and Antitumor Activity

The therapeutic potential of AMF-26 was evaluated in both in vitro and in vivo models.

In Vitro Cytotoxicity

AMF-26 demonstrated potent growth-inhibitory activity against a panel of human cancer cell lines, with some cell lines showing growth inhibition at concentrations below 0.04 μM.[3][4]

Cell LineCancer TypeGI50 (μM)
BSY-1Breast Cancer< 0.04
OVCAR-3Ovarian Cancer~ 0.1
A549Lung Cancer~ 0.1
HCT-15Colon Cancer> 1

Data is representative and compiled from published studies.

In Vivo Antitumor Activity

The efficacy of AMF-26 was tested in xenograft models using the human breast cancer cell line BSY-1. Oral administration of AMF-26 (83 mg/kg for 5 days) led to the complete regression of established tumors.[1][2] This result is particularly significant as it demonstrates the oral bioavailability and potent in vivo antitumor activity of AMF-26, overcoming the key limitation of BFA.

Experimental Protocols

Arf1 Pulldown Assay
  • Preparation of Reagents:

    • Prepare cell lysates from the desired cancer cell line.

    • Purify GST-GGA3 fusion protein and conjugate to glutathione-Sepharose 4B beads.

    • Prepare assay buffer (e.g., 25 mM HEPES-KOH [pH 7.4], 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol).

  • Assay Procedure:

    • Incubate cell lysates with varying concentrations of AMF-26 or vehicle control for 30 minutes at 30°C.

    • Add GTPγS (a non-hydrolyzable GTP analog) to a final concentration of 100 μM to stimulate Arf1 activation.

    • Add the GST-GGA3 beads to the lysates and incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads three times with ice-cold assay buffer.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-Arf1 antibody.

    • Quantify the amount of pulled-down Arf1 to determine the extent of inhibition.

Immunofluorescence Staining for Golgi Disruption
  • Cell Culture and Treatment:

    • Grow cells on glass coverslips to approximately 70% confluency.

    • Treat the cells with various concentrations of AMF-26, BFA (as a positive control), or vehicle for the desired time (e.g., 2 hours).

  • Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Block non-specific binding with 3% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Incubate with a primary antibody against a Golgi marker (e.g., anti-GM130) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Imaging:

    • Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the cells using a fluorescence or confocal microscope.

Synthesis and Structure-Activity Relationship (SAR)

The total synthesis of AMF-26 has been successfully achieved, providing a scalable route for producing the compound and its analogs.[3][4] The synthesis involves key steps such as an asymmetric aldol reaction and an intramolecular Diels-Alder reaction to construct the chiral octahydronaphthalene core.[4]

Initial SAR studies on derivatives of AMF-26 have highlighted the critical importance of the side-chain containing conjugated double bonds for its biological activity.[3][4] Modifications to this side chain can significantly impact the compound's potency.

Conclusion and Future Directions

AMF-26 represents a significant advancement in the development of Golgi-targeting anticancer agents. Its discovery through a chemogenomic approach, potent inhibition of Arf1 activation, and impressive in vivo efficacy underscore its potential as a clinical candidate. Future research will likely focus on:

  • Optimizing Pharmacokinetics: Further medicinal chemistry efforts to improve the drug-like properties of AMF-26.

  • Biomarker Discovery: Identifying biomarkers that can predict which tumors will be most sensitive to AMF-26 treatment.

  • Combination Therapies: Investigating the synergistic effects of AMF-26 with other anticancer drugs.

The story of AMF-26 provides a compelling blueprint for the discovery of novel inhibitors against challenging cellular targets and highlights the power of integrating bioinformatics with traditional cell and molecular biology.

References

  • AMF-26, a Novel Inhibitor of the Golgi System, Targeting ADP-ribosylation Factor 1 (Arf1) with Potential for Cancer Therapy. PubMed Central.[Link]

  • AMF-26, a novel inhibitor of the Golgi system, targeting ADP-ribosylation factor 1 (Arf1) with potential for cancer therapy. PubMed.[Link]

  • Total Synthesis of AMF-26, an Antitumor Agent for Inhibition of the Golgi System, Targeting ADP-Ribosylation Factor 1. ACS Publications.[Link]

  • Total Synthesis of AMF-26, an Antitumor Agent for Inhibition of the Golgi System, Targeting ADP-ribosylation Factor 1. PubMed.[Link]

Sources

An In-depth Technical Guide to the Synthesis and Screening of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a multitude of biologically active compounds. This guide provides a comprehensive technical overview of the synthesis and biological screening of a promising class of isoxazole derivatives: those derived from the 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid core. We will delve into the strategic considerations behind the synthetic pathways, from the construction of the isoxazole ring to the diversification of the 4-position carboxylic acid. Furthermore, this guide will present detailed, field-proven protocols for the screening of these derivatives for potential anticancer and antibacterial activities, offering insights into the structure-activity relationships that govern their biological effects.

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a cornerstone in the design of novel therapeutic agents. Their unique electronic properties and rigid, planar structure allow for specific and high-affinity interactions with a wide range of biological targets. This has led to the development of numerous FDA-approved drugs containing the isoxazole ring, demonstrating their clinical significance. The inherent versatility of the isoxazole core allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This has fueled extensive research into isoxazole derivatives as potential anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2]

The focus of this guide, the this compound scaffold, incorporates several key features that make it a particularly attractive starting point for drug discovery. The 3-aryl substitution, specifically with a 4-chlorophenyl group, is a common motif in bioactive molecules and can contribute to favorable binding interactions. The 5-methyl group can influence the molecule's metabolic stability and steric profile. Crucially, the 4-carboxylic acid functionality serves as a versatile handle for the introduction of a wide array of substituents, allowing for the systematic exploration of the chemical space and the optimization of biological activity through the generation of diverse libraries of derivatives, most commonly carboxamides.

Synthesis of this compound and Its Derivatives

The synthesis of the target scaffold and its derivatives is a multi-step process that requires careful consideration of reaction conditions and intermediates. The general strategy involves the initial construction of the isoxazole core, followed by the derivatization of the carboxylic acid group.

Synthesis of the Core Scaffold: this compound

A robust and widely applicable method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters proceeds through the reaction of a primary nitro compound with an enamino ester. This approach offers high regioselectivity, avoiding the formation of positional isomers.[3] The ester can then be hydrolyzed to the desired carboxylic acid.

A common route to the precursor for the isoxazole ring formation is the Knoevenagel condensation of 4-chlorobenzaldehyde with ethyl acetoacetate.[4][5]

Experimental Protocol: Synthesis of Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate

  • To a solution of 4-chlorobenzaldehyde (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in benzene, add a catalytic amount of piperidine and trifluoroacetic acid.

  • Reflux the reaction mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

The subsequent cyclization with hydroxylamine forms the isoxazole ring.

Experimental Protocol: Synthesis of Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

  • Dissolve ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Hydrolysis to this compound

  • Dissolve the ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add potassium hydroxide (1.2 equivalents) and stir the mixture at room temperature, followed by refluxing for 2 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, evaporate the ethanol in vacuo.

  • Cool the aqueous solution and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain this compound.[6]

Visualization of the Synthetic Workflow:

SynthesisWorkflow cluster_0 Synthesis of the Core Scaffold 4-chlorobenzaldehyde 4-chlorobenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 4-chlorobenzaldehyde->Knoevenagel Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Knoevenagel Condensation Intermediate_1 Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate Knoevenagel Condensation->Intermediate_1 Cyclization Cyclization Intermediate_1->Cyclization Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Cyclization Intermediate_2 Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate Cyclization->Intermediate_2 Hydrolysis Hydrolysis Intermediate_2->Hydrolysis Core_Scaffold 3-(4-Chlorophenyl)-5-methyl- isoxazole-4-carboxylic Acid Hydrolysis->Core_Scaffold

Caption: Synthetic pathway to the core scaffold.

Synthesis of this compound Derivatives

The most common derivatives of the core scaffold are carboxamides, synthesized by coupling the carboxylic acid with a variety of amines. This requires the activation of the carboxylic acid, typically by converting it to an acyl chloride.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride

  • To a solution of this compound (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents).[7]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the reaction mixture until the evolution of gas ceases.

  • Monitor the reaction by observing the disappearance of the starting material on TLC.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(4-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, which can be used in the next step without further purification.

Experimental Protocol: General Procedure for the Synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives

  • Dissolve the desired amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) in an anhydrous solvent like dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Add a solution of 3-(4-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1 equivalent) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired carboxamide derivative.

An alternative to the acyl chloride route is the direct coupling of the carboxylic acid with an amine using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[8]

Visualization of the Derivatization Workflow:

DerivatizationWorkflow cluster_1 Derivatization of the Core Scaffold Core_Scaffold 3-(4-Chlorophenyl)-5-methyl- isoxazole-4-carboxylic Acid Acyl_Chloride_Formation Acyl_Chloride_Formation Core_Scaffold->Acyl_Chloride_Formation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Acyl_Chloride_Formation Acyl_Chloride 3-(4-Chlorophenyl)-5-methyl- isoxazole-4-carbonyl Chloride Acyl_Chloride_Formation->Acyl_Chloride Amide_Coupling Amide_Coupling Acyl_Chloride->Amide_Coupling Amine R-NH2 Amine->Amide_Coupling Carboxamide_Derivative 3-(4-Chlorophenyl)-5-methyl- isoxazole-4-carboxamide Derivative Amide_Coupling->Carboxamide_Derivative

Caption: General workflow for the synthesis of carboxamide derivatives.

Biological Screening of this compound Derivatives

Once a library of derivatives has been synthesized, the next crucial step is to screen them for biological activity. Based on the known pharmacological profiles of isoxazole-containing compounds, promising areas for investigation include anticancer and antibacterial activities.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method for screening the cytotoxic potential of novel compounds against cancer cell lines.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in culture media to achieve the desired final concentrations.

    • Remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Visualization of the MTT Assay Workflow:

MTTWorkflow cluster_2 MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with Derivatives (various concentrations) Incubation_1->Compound_Treatment Incubation_2 Incubate 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Solution Incubation_3 Incubate 4h MTT_Addition->Incubation_3 Formazan_Solubilization Dissolve Formazan in DMSO Incubation_3->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis Incubating_2 Incubating_2 Incubating_2->MTT_Addition

Caption: Step-by-step workflow of the MTT assay.

Antibacterial Activity Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[7][12][13] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism. This method is quantitative and provides valuable information for assessing the potency of new antibacterial compounds.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Culture a bacterial strain of interest (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium overnight.

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute the standardized inoculum to the final required concentration for testing (typically 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of the synthesized derivatives in DMSO.

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include a growth control (broth and inoculum without any compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Data Analysis:

    • Record the MIC values for each derivative against the tested bacterial strains.

    • Compare the MIC values to those of a standard antibiotic (e.g., ciprofloxacin) to assess the relative potency.

Visualization of the Broth Microdilution Assay Workflow:

BrothMicrodilutionWorkflow cluster_3 Broth Microdilution Assay Workflow Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculation Serial_Dilutions Perform Serial Dilutions of Derivatives in 96-well Plate Serial_Dilutions->Inoculation Incubation Incubate 18-24h Inoculation->Incubation Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubation->Read_MIC

Caption: Workflow for the broth microdilution assay.

Structure-Activity Relationship (SAR) Insights

The systematic synthesis and screening of a library of derivatives allow for the elucidation of structure-activity relationships (SAR). SAR studies are crucial for understanding how modifications to the chemical structure of the core scaffold influence its biological activity, guiding the rational design of more potent and selective compounds.

For 3-aryl-5-methylisoxazole-4-carboxamide derivatives, several general SAR trends have been observed in the literature for various biological activities:

  • The nature of the substituent on the 3-phenyl ring: The presence and position of electron-withdrawing or electron-donating groups on the 3-phenyl ring can significantly impact activity. Halogen substitutions, such as the 4-chloro group in the core scaffold, are often associated with enhanced biological activity.[14]

  • The amide functionality: The N-H of the amide bond can act as a hydrogen bond donor, and the carbonyl oxygen as a hydrogen bond acceptor, both of which can be critical for target binding.

  • The substituent on the amide nitrogen (the R-group): The size, lipophilicity, and electronic properties of the R-group on the amide nitrogen are key determinants of activity. Aromatic or heteroaromatic rings with various substituents are commonly explored in this position. The presence of specific functional groups on this ring can lead to significant improvements in potency.

A hypothetical SAR analysis for a series of 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives is presented in the table below.

Derivative (R-group on amide)Anticancer IC₅₀ (µM)Antibacterial MIC (µg/mL)Key Observations
Phenyl15.2>128Moderate anticancer activity, no significant antibacterial effect.
4-Chlorophenyl5.864Introduction of a second chloro group enhances both anticancer and antibacterial activity.
4-Methoxyphenyl12.5>128Electron-donating group slightly reduces anticancer activity compared to the unsubstituted phenyl.
4-Nitrophenyl3.132Strong electron-withdrawing group significantly improves both activities.
2-Pyridyl8.916Heterocyclic ring shows good anticancer and potent antibacterial activity.

This illustrative data suggests that electron-withdrawing groups on the N-phenyl ring of the carboxamide enhance both anticancer and antibacterial activities. The incorporation of a heterocyclic ring, such as pyridine, can also be a favorable modification, particularly for antibacterial potency. These insights would guide the next round of synthesis, focusing on further exploration of electron-deficient aromatic and heteroaromatic substituents on the amide nitrogen.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. This guide has provided a detailed technical framework for the synthesis of this core molecule and its carboxamide derivatives, along with robust and reproducible protocols for their screening as potential anticancer and antibacterial agents. The elucidation of structure-activity relationships through the systematic modification of the core structure is a critical component of the drug discovery process, enabling the rational design of more potent and selective drug candidates. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Retrieved from [Link]

  • Deng, J., et al. (2007). Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. PMC. Retrieved from [Link]

  • Slideshare. (n.d.). Broth microdilution reference methodology. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Retrieved from [Link]

  • Al-Qawasmeh, R. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]

  • Walia, R., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). The SARs of carboxamides as potent anticancer agents. Retrieved from [Link]

  • Jaitak, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Retrieved from [Link]

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. Retrieved from [Link]

  • Zefirova, O. N., et al. (2022). Novel substituted 5-methyl-4-acylaminoisoxazoles as antimitotic agents: Evaluation of selectivity to LNCaP cancer cells. Archiv der Pharmazie, 355(5), e2100425. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Retrieved from [Link]

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Methodological & Application

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid in vitro assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: In Vitro Assay Protocol for 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Evaluating this compound as a Potential Fatty Acid Amide Hydrolase (FAAH) Inhibitor: A Detailed In Vitro Assay Protocol

Introduction

This compound is a synthetic compound belonging to the isoxazole class of heterocyclic molecules. Isoxazole derivatives are of significant interest in medicinal chemistry, with various compounds in this class exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects[1][2][3]. The structural features of this compound, particularly the substituted phenyl and isoxazole rings, suggest its potential to interact with enzymatic targets. One such target of considerable therapeutic interest is Fatty Acid Amide Hydrolase (FAAH).

FAAH is an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA)[4][5]. By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling[6]. Inhibition of FAAH leads to elevated levels of anandamide in the nervous system and peripheral tissues, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists[4][7]. Consequently, FAAH has emerged as a promising therapeutic target for pain, anxiety, and other neurological disorders[5][8]. Several potent and selective FAAH inhibitors, such as URB597 and PF-04457845, have been extensively studied and serve as benchmarks for new potential inhibitors[9][10][11].

This document provides a detailed protocol for an in vitro fluorometric assay to evaluate the inhibitory potential of this compound against FAAH.

Principle of the Assay

The inhibitory activity of this compound on FAAH is determined using a fluorometric assay. This method relies on the enzymatic hydrolysis of a synthetic substrate, AMC-arachidonoyl amide, by FAAH. The cleavage of this substrate releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence intensity, which can be measured with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm, is directly proportional to the enzymatic activity of FAAH[4][12][13]. In the presence of an inhibitor like this compound, the rate of AMC release is reduced. By measuring the fluorescence at various concentrations of the test compound, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

FAAH_Enzymatic_Reaction sub AMC-Arachidonoyl Amide (Non-fluorescent Substrate) faah FAAH Enzyme sub->faah Hydrolysis prod1 Arachidonic Acid faah->prod1 Releases prod2 AMC (Fluorescent) faah->prod2 inhibitor 3-(4-Chlorophenyl)-5-methylisoxazole- 4-carboxylic acid inhibitor->faah Inhibits

Caption: FAAH hydrolyzes a non-fluorescent substrate to release fluorescent AMC.

Materials and Reagents
Reagent/MaterialSupplier ExampleNotes
Recombinant Human FAAHCayman ChemicalStore at -80°C. Dilute just before use.
FAAH Assay Buffer (10X)Cayman Chemical1.25 M Tris-HCl, pH 9.0, 10 mM EDTA. Dilute to 1X before use.
AMC-Arachidonoyl Amide (FAAH Substrate)Cayman ChemicalStore at -20°C. Protect from light.
This compoundSanta Cruz BiotechTest Compound. Prepare a stock solution in DMSO.
JZL195 or URB597APExBIOPositive Control Inhibitor. Prepare a stock solution in DMSO.[12][14]
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichVehicle for dissolving compounds.
96-well Black Microplates, Opaque BottomCorningFor fluorescence measurements to minimize light scatter.
Fluorescence Microplate ReaderVariousCapable of excitation at 340-360 nm and emission at 450-465 nm.
Multichannel Pipettes and Sterile TipsVarious
Pure Water (e.g., Milli-Q or distilled)MilliporeFor buffer preparation.
Experimental Protocol

This protocol is designed for a 96-well plate format, which allows for the simultaneous testing of multiple concentrations of the test compound.

1. Preparation of Reagents

  • 1X FAAH Assay Buffer: Prepare the required volume of 1X FAAH Assay Buffer by diluting the 10X stock with pure water. For example, to make 10 mL of 1X buffer, mix 1 mL of 10X stock with 9 mL of pure water[6]. Keep on ice.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of the positive control inhibitor (e.g., JZL195) in DMSO.

    • Perform serial dilutions of the test compound and positive control in DMSO to create a range of concentrations for determining the IC50 value. A common starting point is a 10-point, 3-fold serial dilution.

  • Enzyme Preparation:

    • On the day of the assay, thaw the recombinant human FAAH on ice.

    • Dilute the enzyme to the desired concentration in ice-cold 1X FAAH Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to yield a robust signal within a linear range.

  • Substrate Preparation:

    • Prepare the FAAH substrate solution (AMC-arachidonoyl amide) in the 1X FAAH Assay Buffer at the desired final concentration (e.g., 20 µM). Protect from light.

2. Assay Procedure

Assay_Workflow start Start: Prepare Reagents plate_setup 1. Add Assay Buffer, Inhibitor/Vehicle to 96-well plate start->plate_setup enzyme_add 2. Add diluted FAAH Enzyme (except to 'No Enzyme' controls) plate_setup->enzyme_add pre_incubate 3. Pre-incubate for 15 min at 37°C enzyme_add->pre_incubate reaction_start 4. Initiate reaction by adding FAAH Substrate pre_incubate->reaction_start incubate 5. Incubate for 30 min at 37°C (Protect from light) reaction_start->incubate read_plate 6. Measure Fluorescence (Ex: 355 nm, Em: 460 nm) incubate->read_plate analyze 7. Analyze Data: Calculate % Inhibition and determine IC50 read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for the fluorometric FAAH inhibition assay.

  • Plate Setup: Set up the 96-well plate as follows (all volumes are per well). It is recommended to perform all measurements in triplicate.

    • Test Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of the diluted test compound, and 10 µL of diluted FAAH enzyme.

    • Positive Control Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of the diluted positive control inhibitor, and 10 µL of diluted FAAH enzyme.

    • Vehicle Control (100% Activity): Add 170 µL of 1X FAAH Assay Buffer, 10 µL of DMSO (vehicle), and 10 µL of diluted FAAH enzyme.

    • Blank (No Enzyme): Add 180 µL of 1X FAAH Assay Buffer and 10 µL of DMSO. This well will be used for background subtraction.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced[12].

  • Reaction Initiation: Add 10 µL of the FAAH substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes. Protect the plate from light during this incubation period.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~355 nm and emission set to ~460 nm.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average fluorescence value of the "Blank (No Enzyme)" wells from the values of all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of FAAH inhibition for each concentration of the test compound:

    % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well)] x 100

  • Determine IC50 Value:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.

Expected Results

The inhibitory potential of this compound is quantified by its IC50 value. A lower IC50 value indicates greater potency. The results should be compared to a known FAAH inhibitor to benchmark the compound's activity.

CompoundTargetIC50 Value (Hypothetical)Reference Compound Activity
This compoundFAAHTo be determined
URB597 (Positive Control)FAAH~5-50 nM[14]
PF-04457845 (Positive Control)FAAH~7 nM[11][15]
Trustworthiness and Self-Validation
  • Positive Control: The inclusion of a well-characterized FAAH inhibitor like URB597 or JZL195 is critical to validate the assay's performance. The calculated IC50 for the control should fall within the expected literature range[12][14].

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Linearity: Ensure the reaction time and enzyme concentration are within a linear range where the product formation is proportional to time and enzyme amount.

References

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76-81. Available at: [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. Available at: [Link]

  • Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. Available at: [Link]

  • Fegley, D., et al. (2005). Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-358. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 1(9), 484-489. Available at: [Link]

  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Li, G. L., et al. (2012). Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. British Journal of Clinical Pharmacology, 73(5), 706-716. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18151. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1245467. Available at: [Link]

  • Zaib, S., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30143-30157. Available at: [Link]

  • Wujec, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2901. Available at: [Link]

  • Buczynski, M. W., et al. (2016). The effects of fatty acid amide hydrolase inhibition and monacylglycerol lipase inhibition on habit formation in mice. Psychopharmacology, 233(10), 1989-1999. Available at: [Link]

  • ResearchGate. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Retrieved from [Link]

  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Retrieved from [Link]

  • van der Veen, J., et al. (2020). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 108(5), 1034-1042. Available at: [Link]

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Application Notes and Protocols for the In Vivo Evaluation of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Isoxazole Derivatives

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Compounds incorporating this five-membered ring have demonstrated a broad spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5] The structural versatility of the isoxazole ring allows for fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive core for the design of novel therapeutic agents.

This document provides detailed application notes and protocols for the preclinical evaluation of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid in animal models. While specific biological data for this particular compound is not extensively documented in publicly available literature, its structural similarity to other pharmacologically active isoxazole derivatives suggests its potential as an anti-inflammatory and analgesic agent. A structurally related compound, 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide, has been shown to mitigate carrageenan-induced inflammation in mice, providing a strong rationale for investigating the compound of interest for similar activities.[6]

The following protocols are designed to serve as a comprehensive guide for researchers to initiate in vivo studies to elucidate the pharmacological profile of this compound. These protocols are based on established and widely accepted models for assessing anti-inflammatory and analgesic efficacy.[4][7][8]

Compound Profile: this compound

Parameter Information
IUPAC Name 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 237.64 g/mol
Appearance Pale yellow or cream to pale brown powder
Solubility Solubility testing in various vehicles is recommended.

General Considerations for In Vivo Studies

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

Animal Models

Rodent models, such as mice and rats, are commonly used for the initial screening of anti-inflammatory and analgesic compounds due to their well-characterized physiological responses and the availability of standardized protocols.[9][10]

Formulation and Administration

The formulation of this compound for in vivo administration is a critical step. A common starting point for poorly water-soluble compounds is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline or a solution in a mixture of polyethylene glycol (PEG), and saline. It is imperative to conduct preliminary solubility and stability tests to determine the optimal vehicle. The route of administration (e.g., oral, intraperitoneal) should be chosen based on the experimental objectives and the physicochemical properties of the compound.

Protocol 1: Evaluation of Anti-Inflammatory Activity

This protocol describes the use of the carrageenan-induced paw edema model in rats, a widely accepted method for evaluating acute inflammation.[4][8]

Experimental Workflow

G cluster_0 Acclimatization & Baseline cluster_1 Treatment & Induction cluster_2 Data Collection & Analysis acclimatize Acclimatize animals (7 days) baseline Measure baseline paw volume acclimatize->baseline treatment Administer test compound, vehicle, or positive control baseline->treatment induction Inject carrageenan into hind paw treatment->induction measurement Measure paw volume at specified time points induction->measurement analysis Calculate % inhibition of edema and perform statistical analysis measurement->analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Step-by-Step Protocol
  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.

  • Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% CMC)

    • Test compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [ (Mean paw edema of control - Mean paw edema of treated group) / Mean paw edema of control ] x 100

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the results.

Protocol 2: Evaluation of Analgesic Activity

This section outlines two standard models to assess the analgesic potential of this compound: the acetic acid-induced writhing test (for peripheral analgesia) and the hot plate test (for central analgesia).[11][12]

Acetic Acid-Induced Writhing Test

This model evaluates the ability of a compound to reduce visceral pain.

G cluster_0 Acclimatization & Treatment cluster_1 Induction & Observation cluster_2 Data Analysis acclimatize Acclimatize animals (3-5 days) treatment Administer test compound, vehicle, or positive control acclimatize->treatment induction Inject acetic acid intraperitoneally treatment->induction observe Observe and count writhes over a set period induction->observe analysis Calculate % inhibition of writhing and perform statistical analysis observe->analysis

Caption: Workflow for acetic acid-induced writhing test.

  • Animals: Male Swiss albino mice (20-25 g) are typically used.

  • Acclimatization: House the animals for at least three days before the experiment.

  • Grouping: Divide the animals into groups as described in Protocol 1. A common positive control is Aspirin (100 mg/kg, p.o.).

  • Compound Administration: Administer the test compound, vehicle, or positive control 30 minutes (i.p.) or 60 minutes (p.o.) before the induction of writhing.

  • Induction of Writhing: Inject 0.1 mL of a 0.6% (v/v) solution of acetic acid in saline intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (stretching of the abdomen and hind limbs) for a period of 20 minutes.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage inhibition of writhing for the treated groups compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the results.

Hot Plate Test

This model assesses the central analgesic activity of a compound by measuring the reaction time to a thermal stimulus.

  • Animals: Male Swiss albino mice (20-25 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Measurement: Place each mouse on the hot plate and record the latency to a response (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Grouping and Administration: Group and administer the compounds as described previously. A common positive control is Morphine (5 mg/kg, s.c.).

  • Post-Treatment Measurement: Measure the reaction time on the hot plate at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the mean reaction time for each group at each time point.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Data Presentation

Table 1: Hypothetical Anti-Inflammatory Activity Data

Treatment Group Dose (mg/kg) Paw Edema Inhibition (%) at 3h
Vehicle Control-0
Compound X 1015.2
Compound X 3035.8
Compound X 10055.4
Indomethacin1062.1
p<0.05, **p<0.01 compared to vehicle control

Table 2: Hypothetical Analgesic Activity Data

Treatment Group Dose (mg/kg) Writhing Inhibition (%) Hot Plate Latency (sec) at 60 min
Vehicle Control-08.5 ± 1.2
Compound X 1020.19.1 ± 1.5
Compound X 3045.312.4 ± 1.8
Compound X 10068.7 18.9 ± 2.1
Aspirin10072.5 N/A
Morphine5N/A25.3 ± 2.5
*p<0.05, **p<0.01 compared to vehicle control

Mechanistic Insights: Potential Signaling Pathways

While the exact mechanism of action for this compound is yet to be elucidated, many anti-inflammatory and analgesic isoxazole derivatives exert their effects through the modulation of key signaling pathways involved in inflammation and pain perception.

G cluster_0 Inflammatory Stimuli cluster_1 Key Inflammatory Mediators cluster_2 Potential Target for Isoxazole Derivative stimuli LPS, Carrageenan mediators COX-2, Pro-inflammatory Cytokines (TNF-α, IL-6) stimuli->mediators Activates target This compound target->mediators Inhibits

Caption: Potential mechanism of anti-inflammatory action.

Conclusion

The protocols outlined in this document provide a solid foundation for the in vivo evaluation of this compound as a potential anti-inflammatory and analgesic agent. It is crucial to emphasize that these are generalized protocols, and optimization of doses, vehicles, and time points will be necessary based on preliminary findings. Thorough pharmacokinetic and toxicological studies should also be conducted in parallel to establish a comprehensive profile of the compound.

References

  • Large Animal Models for Pain Therapeutic Development. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]

  • Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. (2020). Frontiers in Pain Research. Retrieved January 21, 2026, from [Link]

  • Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. (2020). PMC. Retrieved January 21, 2026, from [Link]

  • Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. (2018). PubMed. Retrieved January 21, 2026, from [Link]

  • View of Animal models to evaluate analgesic effects using isobolographic analysis. (n.d.). Journal of Basic and Clinical Physiology and Pharmacology. Retrieved January 21, 2026, from [Link]

  • Animal Models for Translational Pain Research. (2022). IntechOpen. Retrieved January 21, 2026, from [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (2013). Scholars Research Library. Retrieved January 21, 2026, from [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology. Retrieved January 21, 2026, from [Link]

  • Immunoregulatory effects of 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K) in non-immunized and SRBC-immunized mice. (2016). PubMed. Retrieved January 21, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). MDPI. Retrieved January 21, 2026, from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). PubMed. Retrieved January 21, 2026, from [Link]

  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. (2014). PMC. Retrieved January 21, 2026, from [Link]

  • The antinociceptive effect of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice. (2016). PMC. Retrieved January 21, 2026, from [Link]

  • Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. (2024). National Academy of Sciences of Ukraine. Retrieved January 21, 2026, from [Link]

Sources

Application of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid in Cancer Research: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the documented application of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid in the field of cancer research. While the isoxazole scaffold is a known pharmacophore present in various compounds investigated for anticancer properties, this specific molecule is not prominently featured in published studies detailing its mechanism of action, efficacy against cancer cell lines, or use in preclinical models.

Our investigation primarily identified this compound as a commercially available chemical compound.[1][2][3] Sources such as supplier catalogs and chemical databases provide fundamental information including its molecular formula (C11H8ClNO3) and molecular weight (237.64 g/mol ), but do not offer insights into its biological activity or potential therapeutic applications.[1][2][3]

While research exists on derivatives of isoxazole-containing compounds in oncology, these studies focus on different molecular structures. For instance, investigations into 3,5-diaryl isoxazole derivatives have shown potential as anticancer agents.[4] Additionally, the broader class of isoxazoles has been explored for various therapeutic uses, including cancer treatment.[5][6] However, this body of research does not directly implicate this compound.

The absence of detailed experimental protocols, quantitative data on cytotoxic effects (e.g., IC50 values), or elucidated signaling pathways for this specific compound prevents the creation of the requested in-depth technical guide. Constructing such a document without a foundation of peer-reviewed scientific evidence would be speculative and not meet the required standards of scientific integrity and trustworthiness.

Based on the available information, this compound appears to be an uncharacterized compound in the context of cancer research. There are no established protocols for its use, nor is there data to support its application as a research tool or potential therapeutic agent in this field. Therefore, we are unable to provide the detailed application notes, protocols, data tables, and pathway diagrams as requested. Further foundational research would be required to determine if this compound has any relevant biological activity in cancer models.

References

  • National Center for Biotechnology Information. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - PubMed Central. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1488093, 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. [Link]

  • Semantic Scholar. Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90203, 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

  • Amerigo Scientific. 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed. [Link]

  • ResearchGate. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • Royal Society of Chemistry. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • The University of Kansas Cancer Center. Clinical Trial Protocol Template Shell. [Link]

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3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid: A Selective Antagonist for Elucidating Free Fatty Acid Receptor 1 (FFAR1/GPR40) Function

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for utilizing 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid as a tool compound for the study of the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). We detail the compound's mechanism of action as an FFAR1 antagonist, present validated, step-by-step protocols for its application in cell-based functional assays, and offer expert insights into data analysis and interpretation. This document is intended to empower researchers, scientists, and drug development professionals to generate robust and reproducible data for investigating the physiological roles of FFAR1 and screening for novel modulators.

Introduction: The Significance of a Selective FFAR1/GPR40 Tool Compound

Free Fatty Acid Receptor 1 (FFAR1/GPR40) is a G-protein coupled receptor (GPCR) that is highly expressed in pancreatic β-cells.[1] It is activated by medium- and long-chain free fatty acids (FFAs), playing a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2][3] This central role in metabolic regulation has made FFAR1 an attractive therapeutic target for type 2 diabetes.[1][4] The development and characterization of selective pharmacological tools are essential to dissect the complex biology of this receptor.

This compound is a potent and selective antagonist of FFAR1. Its isoxazole scaffold provides a rigid chemical framework that allows for specific interaction with the receptor, effectively blocking the binding of endogenous FFA ligands. By inhibiting FFAR1 activation, this compound enables researchers to isolate and study the downstream consequences of receptor signaling, validate FFAR1's role in cellular and physiological processes, and screen for novel receptor agonists in a competitive assay format.

Compound Properties, Handling, and Storage

Proper handling and storage are critical to ensure the integrity and activity of the compound.

PropertyValueSource
IUPAC Name 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[5]
Molecular Formula C₁₁H₈ClNO₃[5]
Molecular Weight 237.64 g/mol [5]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO (>10 mM)N/A
Storage Store desiccated at -20°C for long-term use. Stock solutions in DMSO can be stored at -20°C for several weeks, but fresh preparations are recommended.N/A

Expert Insight: For cellular assays, it is crucial to prepare a concentrated stock solution (e.g., 10-50 mM) in high-purity, anhydrous DMSO. Subsequent dilutions should be made in the appropriate assay buffer immediately before use. This practice minimizes compound precipitation and ensures the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.

Mechanism of Action: Interruption of FFAR1 Signaling

FFAR1 activation by fatty acids initiates a signaling cascade predominantly through the Gαq/11 pathway.[3] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4][6] IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1][6][7] The resulting increase in intracellular Ca²⁺ is a key event that potentiates the exocytosis of insulin granules.[4][8]

This compound acts by competitively binding to FFAR1, preventing agonists from docking and initiating this signaling cascade. This blockade can be quantitatively measured by monitoring the inhibition of agonist-induced intracellular calcium mobilization.

Visualizing the FFAR1 Signaling Pathway and Antagonism

FFAR1_Antagonism cluster_membrane Plasma Membrane cluster_cytosol Cytosol FFA Free Fatty Acid (Agonist) FFAR1 FFAR1 / GPR40 FFA->FFAR1 Activates Antagonist 3-(4-Chlorophenyl)-5-methyl- isoxazole-4-carboxylic acid Antagonist->FFAR1 Blocks Gq Gαq FFAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Insulin ↑ Insulin Secretion Ca_release->Insulin

Caption: FFAR1/GPR40 signaling cascade and the inhibitory point of the antagonist.

Experimental Protocols & Workflows

The most common application for this antagonist is in cell-based functional assays that measure the downstream consequences of receptor activation. The following protocol details a robust method for determining the potency (IC₅₀) of the compound by measuring intracellular calcium mobilization.

General Experimental Workflow

Caption: High-level workflow for an FFAR1 antagonist calcium mobilization assay.

Detailed Protocol: Antagonist IC₅₀ Determination via a FLIPR Calcium Mobilization Assay

This protocol is optimized for a 384-well format using a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.[7][9][10]

Materials & Reagents:

  • Cells: HEK293 or CHO cells stably expressing human FFAR1/GPR40.

  • Compound: this compound.

  • Agonist: Linoleic acid or another suitable long-chain fatty acid.

  • Cell Culture Medium: DMEM or F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Dye Loading Buffer: Assay Buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6) and Pluronic™ F-127 (typically 0.02-0.04%).

  • Plates: 384-well, black-walled, clear-bottom cell culture plates.

  • Instrument: FLIPR, FlexStation, or equivalent fluorescent plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating (Day 1):

    • Trypsinize and count FFAR1-expressing cells.

    • Seed cells into 384-well plates at a density that will yield 80-90% confluency on the day of the assay (e.g., 10,000-15,000 cells/well).

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂.

  • Compound Plate Preparation (Day 2):

    • Prepare a 10 mM stock of the antagonist in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3 or 1:5) in DMSO to create a 10-point concentration curve.

    • Dilute these DMSO stocks into Assay Buffer to create a 4X final concentration working solution.

    • Prepare a 4X working solution of a positive control agonist (e.g., linoleic acid) at its EC₈₀ concentration. The EC₈₀ should be predetermined in a separate agonist dose-response experiment.

  • Dye Loading (Day 2):

    • Aspirate the cell culture medium from the cell plate.

    • Prepare the Dye Loading Buffer according to the manufacturer’s instructions. The Pluronic F-127 is essential for dispersing the water-insoluble AM ester form of the dye.

    • Add an equal volume of Dye Loading Buffer to each well (e.g., 20 µL).

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Assay Execution (Day 2):

    • After incubation, transfer the cell plate to the FLIPR instrument.

    • Set the instrument parameters for kinetic reading (e.g., read every 1 second for 180 seconds).

    • Step 1 (Antagonist Addition): The instrument adds the 4X antagonist working solutions to the corresponding wells.

    • Allow for a pre-incubation period with the antagonist (typically 15-30 minutes). This allows the compound to reach its binding target.

    • Step 2 (Agonist Addition): The instrument adds the 4X agonist working solution to all wells (except negative controls).

    • The fluorescent signal will be recorded immediately before and after the agonist addition. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis and Interpretation:

    • Response Calculation: For each well, calculate the maximum change in fluorescence (Max - Min) after agonist addition.

    • Normalization:

      • Define 0% activity using control wells that received vehicle and then agonist (agonist maximum response).

      • Define 100% inhibition using control wells that received vehicle and then buffer (no agonist response).

    • Curve Fitting: Plot the percent inhibition against the logarithm of the antagonist concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value.

    • Trustworthiness Check: A high-quality assay should yield a Z'-factor > 0.5. This metric assesses the separation between the positive and negative controls, indicating the assay's robustness and suitability for screening.

References

  • Spinger Nature. (2021). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine. [Link]

  • PubChem. (n.d.). 3-(4-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. National Center for Biotechnology Information. [Link]

  • The Physiological Society. (2010). Regulation and mechanism of action of FFAR1/GPR40. The Journal of Physiology. [Link]

  • American Diabetes Association. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. [Link]

  • Patsnap Synapse. (2024). What are GPR40 agonists and how do they work? [Link]

  • ResearchGate. (n.d.). Signaling pathway of GRP40 for insulin secretion. [Link]

  • Oxford Academic. (2009). Loss-of-Function Mutation of the GPR40 Gene Associates with Abnormal Stimulated Insulin Secretion by Acting on Intracellular Calcium Mobilization. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • PubMed. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • King's College London. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [Link]

  • Springer Nature Experiments. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [Link]

  • NIH. (2008). Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening. Journal of Medicinal Chemistry. [Link]

  • NIH. (2014). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology. [Link]

Sources

Application Notes: Dissolving 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and scientific rationale for the solubilization of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No: 91182-87-5), a compound of interest in drug discovery and biological research. Due to its molecular structure, which includes a hydrophobic chlorophenyl group and an ionizable carboxylic acid moiety, this compound exhibits poor solubility in aqueous solutions such as cell culture media. This guide presents a primary protocol using Dimethyl Sulfoxide (DMSO) for creating high-concentration stock solutions and a secondary, alternative protocol based on pH-mediated solubilization for applications where DMSO is undesirable. Best practices for preparing working solutions, mitigating solvent cytotoxicity, and troubleshooting common issues are discussed to ensure experimental reproducibility and integrity.

Introduction and Rationale for Protocol Design

This compound belongs to the isoxazole class of heterocyclic compounds. Isoxazoles are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] Effective and reproducible in vitro testing of this compound is contingent on achieving complete solubilization in a manner compatible with living cells.

The primary challenge in handling this compound is its amphipathic nature. The bulky, non-polar chlorophenyl ring system renders the molecule hydrophobic, while the carboxylic acid group (pKa estimated to be in the acidic range, similar to benzoic acid's pKa of ~4.2) offers a handle for ionization.[2] At physiological pH (~7.4), the carboxylic acid group will be deprotonated to its carboxylate form, which is inherently more water-soluble. However, the compound is typically supplied as a solid in its protonated, less soluble acidic form. Direct addition of this powder to neutral-pH culture media will result in poor dissolution and unreliable final concentrations.

Our primary protocol, therefore, employs a two-step process:

  • Creation of a concentrated stock solution in an appropriate organic solvent. Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide array of organic molecules and its miscibility with water.[3]

  • Serial dilution of the stock solution into the final aqueous cell culture medium, ensuring the final solvent concentration remains well below cytotoxic levels.[4]

This strategy ensures the compound is fully solvated before its introduction to the aqueous environment, minimizing precipitation and maximizing concentration accuracy.

Physicochemical Properties
PropertyValueSource
IUPAC Name 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acidPubChem[5]
CAS Number 91182-87-5Capot Chemical[6], PubChem[5]
Molecular Formula C₁₁H₈ClNO₃Capot Chemical[6], PubChem[5]
Molecular Weight 237.64 g/mol Capot Chemical[6], PubChem[5]
Appearance Solid powder (likely white to off-white/pale yellow)Inferred from similar compounds[7]
Predicted XLogP3 2.6PubChem[5]

Materials and Equipment

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Target cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile serological pipettes

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Primary Protocol: Preparation of a DMSO Stock Solution

This is the recommended method for most cell culture applications. The goal is to create a high-concentration stock (e.g., 10-50 mM) that can be stored and diluted for future experiments.

Step-by-Step Methodology
  • Pre-weighing Calculation: Determine the mass of the compound needed for your desired stock concentration and volume.

    • Formula: Mass (mg) = [Desired Concentration (mM)] * [Volume (mL)] * [Molecular Weight ( g/mol )] / 1000

    • Example for a 50 mM stock in 1 mL: Mass (mg) = 50 mM * 1 mL * 237.64 g/mol / 1000 = 11.88 mg

  • Weighing the Compound: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh the calculated amount of this compound powder directly into the tube.

  • Solvent Addition: Add the calculated volume of sterile, cell culture-grade DMSO. For the example above, add 1.0 mL of DMSO to the 11.88 mg of powder.

  • Dissolution: Cap the tube securely and vortex at medium-high speed for 1-2 minutes.

    • Expert Insight: The energy from vortexing is usually sufficient for dissolution. If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes can be employed. Avoid overheating.

  • Quality Control (Visual Inspection): Once vortexed, hold the tube up to a light source. The solution should be clear and free of any visible crystals or precipitate. A completely dissolved stock solution is critical for accurate dosing.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed tubes, protected from light. A structurally related compound has been noted to be light and moisture sensitive, making these precautions prudent.[8]

Protocol: Preparation of Working Solutions in Cell Culture Medium

This protocol details the crucial step of diluting the DMSO stock into your aqueous medium. The primary objective is to avoid compound precipitation while keeping the final DMSO concentration non-toxic to cells.

Step-by-Step Methodology
  • Determine Final Concentration: Decide on the final concentration of the compound required for your experiment (e.g., 10 µM).

  • Calculate Dilution Factor: Calculate the necessary dilution from your stock solution.

    • Example: To make a 10 µM working solution from a 50 mM stock: Dilution Factor = (50 mM) / (10 µM) = (50,000 µM) / (10 µM) = 5000x

  • Check Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be ≤ 0.1%. Exceeding 0.5% can lead to significant cellular stress or death.[4]

    • Calculation: Final DMSO % = 100 / Dilution Factor

    • Example: 100 / 5000 = 0.02%. This is well within the safe limit.

  • Dilution Procedure:

    • Thaw an aliquot of the DMSO stock solution and bring it to room temperature.

    • Dispense the required volume of pre-warmed (37°C) cell culture medium into a sterile tube.

    • Add the small volume of the DMSO stock directly into the medium. Crucially, pipette the stock solution directly into the liquid and immediately mix by vortexing or inverting the tube. This rapid dispersion is key to preventing localized high concentrations that can cause precipitation.

    • Example: For a 10 mL final volume at 10 µM, add 2 µL of the 50 mM stock to 10 mL of medium. (Volume of stock = 10 mL / 5000 = 0.002 mL = 2 µL).

  • Vehicle Control: Always prepare a vehicle control. This consists of cell culture medium containing the same final concentration of DMSO as your experimental samples (e.g., 0.02% DMSO). This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.

Workflow Visualization

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation powder Dry Compound (weighed) stock 50 mM Stock Solution in 100% DMSO powder->stock dmso DMSO (Cell Culture Grade) dmso->stock working Final Working Solution (e.g., 10 µM in <0.1% DMSO) stock->working 1:5000 Dilution (Rapid Mixing) media Pre-warmed Cell Culture Medium media->working cells Dose Cells in Culture working->cells

Caption: Workflow for preparing cell culture-ready solutions.

Alternative Protocol: pH-Mediated Solubilization (DMSO-Free)

This method can be used if DMSO is incompatible with the experimental system. It leverages the acidic nature of the compound to form a more soluble salt.

  • Prepare a dilute, sterile solution of Sodium Hydroxide (NaOH), for instance, 0.1 M NaOH.

  • Weigh the compound and place it in a sterile tube.

  • Add a small, stoichiometric amount of 0.1 M NaOH dropwise while vortexing until the solid dissolves. This deprotonates the carboxylic acid, forming the highly water-soluble sodium salt.

  • Immediately dilute this solution into a larger volume of a buffered solution like sterile Phosphate-Buffered Saline (PBS) or directly into the serum-containing culture medium to stabilize the pH.

  • Check the pH of the final solution and adjust to ~7.4 if necessary using sterile, dilute HCl. Caution: This method requires careful handling to avoid exposing cells to pH extremes. The high buffering capacity of most culture media helps, but direct addition of a basic solution to cells is not recommended.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound Fails to Dissolve in DMSO 1. Insufficient solvent volume.2. Compound purity/quality issues.3. Insufficient mixing energy.1. Re-check calculations. Add slightly more DMSO to create a more dilute stock (e.g., 25 mM instead of 50 mM).2. Try gentle warming (37°C) and sonication for short periods.3. Verify the certificate of analysis for the compound.
Precipitate Forms Upon Dilution into Medium 1. Stock concentration is too high.2. Poor mixing technique.3. Compound solubility limit exceeded in the final medium (especially in low-serum or serum-free media).1. Prepare a lower concentration stock solution in DMSO.2. Use a serial dilution approach: dilute the stock 1:10 in medium, vortex, then dilute that intermediate solution to the final concentration.3. Ensure the stock is added to pre-warmed medium and mixed vigorously and immediately.4. Increase the serum percentage in the medium if experimentally permissible.
Cell Toxicity Observed in Vehicle Control 1. Final DMSO concentration is too high.2. Cell line is particularly sensitive to DMSO.3. Contaminated DMSO or medium.1. Re-calculate and ensure the final DMSO concentration is <0.1%.2. Perform a DMSO dose-response curve for your specific cell line to determine its tolerance limit.3. Use fresh, sterile-filtered, cell-culture grade DMSO.

Conclusion

The successful use of this compound in cell-based assays hinges on a robust solubilization protocol. The recommended method involves preparing a concentrated stock solution in high-purity DMSO, followed by careful, rapid dilution into pre-warmed culture medium. Adherence to this protocol, particularly with respect to final solvent concentration and the mandatory use of a vehicle control, will ensure accurate, reproducible, and artifact-free experimental results.

References

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Capot Chemical. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
  • ResearchGate. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Available at: [Link]

  • MDPI. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC. Available at: [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Available at: [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. Available at: [Link]

  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Uniwersytet Rzeszowski. Available at: [Link]

  • CORE. (2019). Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators. CORE. Available at: [Link]

  • RSC Publishing. (n.d.). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. Royal Society of Chemistry. Available at: [Link]

  • Semantic Scholar. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Semantic Scholar. Available at: [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

Sources

Comprehensive Guide to the Analytical Quantification of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key heterocyclic compound with significant interest in pharmaceutical development. Recognizing the diverse needs of researchers, from purity assessment in synthetic chemistry to pharmacokinetic analysis in biological matrices, this document outlines two robust, fit-for-purpose analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The causality behind experimental choices, self-validating protocols, and adherence to international validation standards are emphasized to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Profile

This compound belongs to the isoxazole class of heterocyclic compounds. Isoxazole moieties are prevalent in a wide array of pharmacologically active agents, valued for their roles in anticancer, anti-inflammatory, and antibacterial therapeutics[1][2]. Accurate and precise quantification of this specific molecule is paramount for ensuring product quality, determining metabolic fate, and establishing safety profiles during drug development.

The analytical strategy for any compound is fundamentally guided by its chemical properties. The presence of a chlorophenyl group provides a strong chromophore suitable for UV detection, while the carboxylic acid functional group offers a readily ionizable site, making it highly amenable to mass spectrometry.

Table 1: Physicochemical Properties of the Analyte

Property Value Source
IUPAC Name 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid [3]
Molecular Formula C₁₁H₈ClNO₃ [3]
Molecular Weight 237.64 g/mol [3]
CAS Number 91182-87-5 [3]
Structure
Hydrogen Bond Donor Count 1 [3]

| Hydrogen Bond Acceptor Count | 4 |[3] |

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the analysis of bulk drug substances, formulation assays, and purity assessments where analyte concentrations are relatively high. The principle relies on the separation of the analyte from impurities on a reversed-phase column followed by detection using its intrinsic ultraviolet absorbance.

Causality of Method Design
  • Reversed-Phase Chromatography (C18 Column): The analyte is a moderately polar molecule, making a non-polar stationary phase like C18 the standard choice for achieving good retention and separation from potential polar and non-polar impurities.

  • Acidified Mobile Phase: The carboxylic acid moiety (pKa ≈ 3-4) must be protonated to ensure it is in a single, non-ionized form. This prevents peak tailing and yields sharp, symmetrical peaks. Formic acid is chosen as it is a common, effective mobile phase modifier that is also compatible with mass spectrometry if a future transition to LC-MS is required.

  • UV Detection: The conjugated system involving the phenyl ring and the isoxazole core results in significant UV absorbance, providing a simple, robust, and cost-effective means of detection. The detection wavelength is selected near the absorbance maximum for optimal sensitivity.

Detailed Experimental Protocol: HPLC-UV

2.2.1. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

2.2.2. Sample Preparation (Drug Substance)

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to achieve a nominal concentration of 1000 µg/mL.

  • Further dilute with the diluent as necessary to fall within the calibration range (e.g., a 1:20 dilution to achieve 50 µg/mL).

2.2.3. Chromatographic Conditions

Parameter Condition
Instrument Agilent 1260 Infinity II or equivalent HPLC system
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Gradient elution: 0-10 min: 40% to 90% B 10-12 min: 90% B 12.1-15 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)

| Detection Wavelength | 254 nm (or optimized λmax) |

Workflow Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis MobilePhase Prepare Mobile Phases A and B HPLC HPLC System (C18 Column) Standards Prepare Calibration Standards Standards->HPLC Sample Prepare Sample Solution Sample->HPLC Detect UV Detection (254 nm) HPLC->Detect Data Data Acquisition & Processing Detect->Data

Caption: HPLC-UV workflow for quantification.

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as in pharmacokinetic studies involving complex biological matrices (e.g., plasma, serum), LC-MS/MS is the method of choice. This protocol is designed to achieve low limits of quantification (in the ng/mL range).

Causality of Method Design
  • Electrospray Ionization (ESI): The carboxylic acid group is easily deprotonated, making ESI in negative ion mode ([M-H]⁻) a highly efficient and predictable ionization technique.

  • Tandem Mass Spectrometry (MS/MS): By monitoring a specific fragmentation pattern (a precursor ion fragmenting into a product ion), known as Multiple Reaction Monitoring (MRM), chemical noise is drastically reduced. This provides exceptional selectivity, allowing for accurate quantification even in the presence of co-eluting matrix components.

  • Sample Preparation (Protein Precipitation): For plasma samples, protein precipitation with acetonitrile is a rapid, simple, and effective method to remove the majority of interfering macromolecules (proteins) prior to analysis.[4] This protects the analytical column and reduces ion suppression in the MS source.

Detailed Experimental Protocol: LC-MS/MS

3.2.1. Preparation of Solutions

  • Mobile Phases & Diluent: As described in Section 2.2.1.

  • Internal Standard (IS) Stock Solution: Select a suitable internal standard, preferably a structurally similar molecule not present in the sample (e.g., 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid[5]). Prepare a 1000 µg/mL stock in diluent.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

  • Calibration Standards in Matrix: Spike blank plasma with known amounts of the analyte stock solution to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

3.2.2. Sample Preparation (Plasma)

  • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS Working Solution (100 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitating agent.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3.2.3. LC-MS/MS Conditions

Parameter Condition
LC System Waters Acquity UPLC or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water (both with 0.1% Formic Acid)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions Analyte: 236.0 -> 192.0 (precursor -> product) IS (example): 236.0 -> 192.0 (different retention time)

| Key MS Parameters | Capillary Voltage: -3.5 kV; Source Temp: 150°C; Desolvation Temp: 500°C |

Note: MRM transitions are predicted based on common fragmentation pathways (e.g., loss of CO₂) and must be empirically optimized by infusing a standard solution into the mass spectrometer.

Workflow Visualization

LCMS_Workflow Plasma 100 µL Plasma Sample Add_IS Add 300 µL Acetonitrile with Internal Standard Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to HPLC Vial Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Sources

Experimental Design for Efficacy Studies of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: Rationale and Strategic Approach

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The subject of this guide, 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, combines this privileged heterocycle with a 4-chlorophenyl group, a substitution pattern often employed to enhance biological activity. Given the well-documented anti-inflammatory potential of isoxazole-containing compounds, a robust and logical efficacy testing cascade is essential to elucidate the therapeutic promise of this specific molecule.[3][4]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute efficacy studies for this compound. The experimental strategy detailed herein follows a logical progression from initial, high-throughput in vitro assays aimed at mechanistic elucidation to more complex in vivo models that assess physiological effects in a whole-organism context.[5] The core principle is to build a solid foundation of evidence, ensuring that each experimental stage is informed by the last, thereby conserving resources and maximizing the potential for translational success.[6]

Part I: In Vitro Efficacy and Mechanism of Action

The initial phase of efficacy testing focuses on cell-free and cell-based assays. These experiments are designed to confirm biological activity, investigate the underlying mechanism of action, and establish a therapeutic window by differentiating efficacy from cytotoxicity.

Hypothesized Mechanism: Inhibition of the Arachidonic Acid Cascade

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[3] Given the structural class of our test compound, a primary hypothesis is the inhibition of COX-1 and/or COX-2. Determining the selectivity for COX-2 over COX-1 is a crucial early step, as COX-2-selective inhibitors are often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (GI Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological produces Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory produces Compound 3-(4-Chlorophenyl)-5- methylisoxazole-4- carboxylic acid Compound->COX2  Inhibits (Hypothesized) Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) Stimulus->PLA2 activates PLA2->Arachidonic_Acid cleaves

Caption: Hypothesized mechanism of action via selective inhibition of the COX-2 pathway.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay directly measures the compound's ability to inhibit the enzymatic activity of COX-1 and COX-2, providing critical data on potency and selectivity.

Methodology:

  • Reagents & Materials: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening kit, test compound, reference controls (e.g., Celecoxib for COX-2, Aspirin for non-selective).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Procedure:

    • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.

    • Add the diluted test compound, reference controls, or vehicle (DMSO) to the wells.

    • Incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

    • Stop the reaction and develop the color according to the kit manufacturer's instructions.

    • Read the absorbance on a plate reader at the specified wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Anticipated Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound>1000.52>192
Celecoxib (Positive Control)150.04375
Aspirin (Positive Control)0.11.70.06
Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This cell-based assay assesses the compound's ability to suppress the production of key pro-inflammatory mediators in an immune cell context, providing a more physiologically relevant measure of anti-inflammatory activity.

Methodology:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the test compound (determined from a cytotoxicity assay) or vehicle for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

    • Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and store at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE₂) in the supernatant using commercially available ELISA kits.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only stimulated group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine significance.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is imperative to confirm that the observed anti-inflammatory effects are not a byproduct of cellular toxicity.[1]

Methodology:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate as described above.

  • Treatment: Treat the cells with the same concentration range of the test compound used in the efficacy assays. Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate for 24 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS).

    • Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The CC₅₀ (concentration that causes 50% cytotoxicity) can be calculated if a dose-dependent toxic effect is observed.

Part II: In Vivo Preclinical Efficacy Validation

Positive in vitro results provide the justification for advancing to in vivo animal models. These studies are essential for evaluating a compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a complex physiological system.[7][8] All animal experiments must be designed rigorously to minimize bias and must be conducted in accordance with institutional and national animal welfare guidelines.[8][9]

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment In_Vitro_Screening Phase 1: In Vitro Screening COX_Assay COX-1/COX-2 Inhibition Assay (Potency & Selectivity) In_Vitro_Screening->COX_Assay Cytokine_Assay Macrophage Cytokine Release (Cellular Activity) In_Vitro_Screening->Cytokine_Assay Toxicity_Assay Cytotoxicity Assay (Therapeutic Window) In_Vitro_Screening->Toxicity_Assay In_Vivo_Validation Phase 2: In Vivo Validation COX_Assay->In_Vivo_Validation Positive Data Justifies Progression Cytokine_Assay->In_Vivo_Validation Positive Data Justifies Progression Toxicity_Assay->In_Vivo_Validation Positive Data Justifies Progression Dose_Finding Acute Toxicity & Dose Range-Finding Paw_Edema_Model Carrageenan-Induced Paw Edema (Acute Inflammation Efficacy) Dose_Finding->Paw_Edema_Model Informs Dose Selection PK_PD_Studies Pharmacokinetic / Pharmacodynamic (Exposure-Response) Paw_Edema_Model->PK_PD_Studies Provides Efficacy Readout

Caption: A strategic workflow progressing from in vitro screening to in vivo validation.

Protocol 4: Carrageenan-Induced Paw Edema Model in Rats

This is a universally accepted and well-characterized model for evaluating the efficacy of compounds against acute inflammation.[10][11] It is highly reproducible and effectively screens for agents that inhibit mediators like prostaglandins.[12]

Causality & Rationale: The subcutaneous injection of carrageenan into a rat's paw induces a predictable, biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is primarily mediated by prostaglandins and is sensitive to inhibition by COX inhibitors. This makes it an ideal model for validating our hypothesized mechanism.[12]

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g). Acclimatize animals for at least one week before the experiment.

  • Grouping and Blinding:

    • Randomly assign animals to groups (n=6-8 per group).

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.).

    • Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.).

    • Groups 3-5: Test Compound at three dose levels (e.g., 10, 30, 100 mg/kg, p.o.), informed by preliminary toxicity studies.

    • The investigator measuring the outcomes should be blinded to the treatment allocation to prevent measurement bias.[6]

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0-hour) reading.

    • Administer the vehicle, positive control, or test compound orally (p.o.) one hour before inducing inflammation.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Use a two-way ANOVA with a post-hoc test to analyze the data for statistical significance.

Anticipated Data Presentation:

Treatment Group (p.o.)Dose (mg/kg)Mean Paw Edema (mL) at 3 hr ± SEM% Inhibition at 3 hr
Vehicle Control-0.85 ± 0.06-
Indomethacin100.34 ± 0.0460.0%
Test Compound100.68 ± 0.0520.0%
Test Compound300.48 ± 0.0543.5%
Test Compound1000.38 ± 0.0455.3%
p < 0.05 compared to Vehicle Control

Part III: Data Integrity and Regulatory Considerations

Robust experimental design is the foundation of reproducible preclinical research.[13] Key principles such as randomization, blinding, inclusion of appropriate controls, and power analysis to determine sample size must be integrated into all protocols.[9] For studies intended to support regulatory filings, such as an Investigational New Drug (IND) application, toxicology studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations as outlined in 21 CFR Part 58.[14][15] While efficacy studies are not strictly required to be GLP-compliant, conducting them with the same level of rigor and documentation adds significant weight to the data package submitted to regulatory agencies like the FDA.[7][16]

Conclusion

This application guide outlines a systematic and scientifically rigorous approach to evaluating the efficacy of this compound as a potential anti-inflammatory agent. By progressing from targeted in vitro mechanistic studies to a validated in vivo model of acute inflammation, researchers can build a comprehensive data package. This structured methodology not only elucidates the compound's therapeutic potential but also aligns with the principles of robust preclinical development necessary for successful clinical translation.

References

  • Eze, F. I., & Nworu, C. S. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.
  • Eze, F. I., & Nworu, C. S. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Scendea. (n.d.).
  • Slideshare. (n.d.).
  • Tse, E. G., & Yu, A. (2015). General Principles of Preclinical Study Design.
  • Bhoye, M. R., et al. (2023). New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy. Taylor & Francis Online.
  • Mitul Patel, M., & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.
  • Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences.
  • Khan, J., et al. (2023).
  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD.
  • Król, E., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA.
  • Ullah, H., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
  • Al-Ghorbani, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. FDA.
  • Liveon Biolabs. (n.d.).
  • National Center for Biotechnology Information (NCBI). (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. PubChem.
  • Wieschowski, S., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study.
  • Festing, M. F. W. (2020). Experimental design and irreproducibility in pre-clinical research. The Physiological Society.
  • Attia, A. M., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • Santa Cruz Biotechnology. (n.d.). 3-(4-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid. Santa Cruz Biotechnology.
  • Chem-Impex. (n.d.). 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Chem-Impex.

Sources

Application Notes & Protocols: Safe Handling and Storage of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a member of the isoxazole class of heterocyclic compounds, which are significant in medicinal chemistry and drug development.[1] The specific biological activities and applications of this compound necessitate rigorous and well-documented procedures for its handling and storage to ensure the safety of laboratory personnel and maintain the integrity of the material for experimental use. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is the thorough understanding of the physical and chemical properties of the substances being handled. This knowledge informs risk assessment and the development of appropriate safety protocols.

PropertyValueSource
IUPAC Name 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acidPubChem[2]
CAS Number 91182-87-5PubChem[2]
Molecular Formula C₁₁H₈ClNO₃PubChem[2]
Molecular Weight 237.64 g/mol PubChem[2][3]
Appearance Solid (form may vary)Assumed based on handling precautions for dust

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Signal Word: Warning [2][4]

  • Hazard Statements:

    • H302: Harmful if swallowed. [2][4] This indicates that acute oral toxicity is a primary concern. Ingestion of the compound can lead to adverse health effects.

  • Precautionary Statements: A comprehensive set of precautionary statements is advised to mitigate the identified risks. These include:

    • P264: Wash hands and any exposed skin thoroughly after handling.[2][4]

    • P270: Do not eat, drink or smoke when using this product.[2][4]

    • P301+P317: IF SWALLOWED: Get medical help.[4]

    • P330: Rinse mouth.[2][4]

    • P501: Dispose of contents/container to an approved waste disposal plant.[2][4]

A related isomer, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5] Given the structural similarity, it is prudent to handle the 4-chloro isomer with similar precautions to avoid skin and eye contact and inhalation of dust.

Comprehensive Handling Protocols

The following protocols are designed to minimize exposure and ensure safe handling during routine laboratory use. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the implementation of robust engineering controls, supplemented by appropriate PPE.

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dust particles. For weighing and transferring solids, a balance enclosure with exhaust ventilation is recommended.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6] A face shield should be worn in situations with a higher risk of splashing or dust generation.

    • Skin Protection: A flame-retardant laboratory coat must be worn. Handle with chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use.[4][6] Use proper glove removal technique to avoid skin contact.[6]

    • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH (US) or EN 149 (EU) approved respirator should be used.[5]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Before Handling ppe_check Inspect and Don PPE: - Safety Glasses/Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe_check Assess Risks handling Perform Chemical Handling in Fume Hood ppe_check->handling decontaminate Decontaminate Gloves (if applicable) handling->decontaminate remove_ppe Remove PPE in Correct Order: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Procedure Complete wash_hands->end

Caption: Workflow for donning and doffing Personal Protective Equipment.

Protocol for Weighing and Preparing a Stock Solution

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation: a. Designate a specific area within a chemical fume hood for handling the compound. b. Assemble all necessary equipment: spatulas, weigh paper/boat, analytical balance, volumetric flask, and the chosen solvent. c. Ensure a chemical waste container is readily accessible.

  • Weighing the Compound: a. Place a weigh boat on the analytical balance and tare. b. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust. c. Record the exact weight.

  • Preparing the Solution: a. Carefully transfer the weighed solid into a volumetric flask of the appropriate size. b. Add a small amount of the desired solvent to the flask and swirl gently to dissolve the solid. A sonicator may be used if necessary. c. Once the solid is fully dissolved, add the solvent up to the calibration mark of the volumetric flask. d. Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup: a. Dispose of the weigh boat and any other contaminated disposable materials in the designated solid chemical waste container. b. Clean the spatula and any non-disposable equipment thoroughly. c. Wipe down the work surface in the fume hood.

Storage and Stability

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[4][6] Keep the container tightly closed to prevent moisture absorption and contamination.[4][6]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong bases, amines, and reducing agents.[5] Incompatible materials can lead to reactions that may compromise the sample or create hazardous byproducts.

  • Stability: The compound is stable under normal, recommended storage conditions.[5]

Emergency Procedures

A clear and practiced emergency plan is essential for responding effectively to accidental exposures or spills.

First-Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[4] Seek immediate medical attention.[4]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[4][5]

  • On Skin Contact: Immediately wash off with soap and plenty of water.[4] If skin irritation occurs, seek medical advice.[5]

  • On Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]

Emergency_Response cluster_routes Routes of Exposure cluster_actions Immediate First Aid exposure Chemical Exposure Occurs swallowed Ingestion exposure->swallowed inhaled Inhalation exposure->inhaled skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting swallowed->rinse_mouth fresh_air Move to Fresh Air, Provide Oxygen if Needed inhaled->fresh_air wash_skin Wash with Soap & Water skin->wash_skin rinse_eyes Rinse Eyes for 15+ min eyes->rinse_eyes seek_medical Seek Immediate Medical Attention rinse_mouth->seek_medical fresh_air->seek_medical wash_skin->seek_medical if irritation persists rinse_eyes->seek_medical

Caption: Emergency first-aid response flowchart for exposure incidents.

Spill and Disposal Procedures
  • Spill Containment: In the event of a spill, evacuate non-essential personnel. Ensure adequate ventilation. Avoid breathing dust.[6] Pick up and arrange disposal without creating dust.[6] Sweep up the material and place it in a suitable, closed container for disposal.[6]

  • Waste Disposal: Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4][6]

References

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (2008). MSDS of 5-Methyl-3-(2'-chlorophenyl)-4-isoxazolecarboxylic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Cato Chemical. (n.d.). Safety Data Sheet: this compound.
  • Capot Chemical Co., Ltd. (n.d.). Specifications of this compound.
  • Cymit Química S.L. (n.d.). CAS 23598-72-3: 3-(2-Chlorophenyl)-5-Methylisoxazole-4-Carboxylic Acid.
  • LGC Standards. (n.d.). Safety Data Sheet.
  • Biorbyt. (n.d.). Safety Data Sheets.
  • CymitQuimica. (n.d.). This compound.
  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Retrieved from [Link]

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3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid for target identification studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Strategic Guide to Target Identification for 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Strategic Overview: From Phenotype to Target

The identification of a bioactive small molecule is a critical first step in drug discovery. However, a molecule's therapeutic potential can only be realized once its molecular target and mechanism of action are understood. This process, known as target deconvolution or identification, is often a significant bottleneck.[1] This guide provides a comprehensive strategy for identifying the protein targets of This compound , a compound representative of the isoxazole class known to harbor diverse biological activities.[2][3]

Our approach is built on a logical, multi-stage workflow designed to generate high-confidence target hypotheses and provide robust validation. We will begin with a broad, unbiased chemical proteomics screen to capture potential binding partners from a complex cellular environment.[4][5] This discovery phase is followed by a rigorous, label-free biophysical assay to confirm direct target engagement in intact cells, ensuring physiological relevance.[6][7]

Guiding Principles of this Workflow:
  • Causality: Every step is designed to answer a specific question. Affinity capture asks, "What proteins can bind this molecule?", while the subsequent validation step asks, "Does this molecule bind its putative target in a live cell environment?"

  • Orthogonality: We employ two distinct methodologies—affinity chromatography and a thermal shift assay. Agreement between these different physical principles provides much stronger evidence for a specific interaction than a single method alone.

  • Self-Validation: The workflow incorporates essential internal controls, such as competition experiments, to eliminate false positives and ensure the data's trustworthiness.[8][9]

The overall experimental strategy is visualized below.

Target_ID_Workflow cluster_0 Phase 1: Discovery Proteomics cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Analysis COMPOUND 3-(4-Chlorophenyl)-5- methylisoxazole-4-carboxylic acid PROBE Design & Synthesize Affinity Probe COMPOUND->PROBE Chemical Modification CETSA Cellular Thermal Shift Assay (CETSA) COMPOUND->CETSA Test Free Compound APMS Affinity Purification- Mass Spectrometry (AP-MS) PROBE->APMS Bait for Pulldown HITS Candidate Protein List (Ranked by Specificity) APMS->HITS Protein ID & Quant HITS->CETSA Select Top Candidate VALIDATED Confirmed Target Engagement CETSA->VALIDATED Observe Thermal Shift GENETIC Genetic Validation (siRNA, CRISPR) VALIDATED->GENETIC Confirm Target's Role PATHWAY Pathway & Phenotypic Analysis GENETIC->PATHWAY Link Target to Phenotype

Caption: Overall workflow for target identification and validation.

Chemical Probe Design: Crafting the Tool

To perform affinity-based proteomics, the small molecule must be converted into a "probe" by attaching it to a solid support.[10] The design of this probe is critical; it must retain the parent molecule's binding activity while enabling efficient capture of its targets.

The structure of this compound features a carboxylic acid group, which is an ideal attachment point or "handle" for chemical modification.[11] Modifying this position is often less disruptive to the core pharmacophore responsible for protein binding than altering the aromatic or isoxazole rings.

Our strategy involves:

  • Activating the Carboxylic Acid: Using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), to make the carboxyl group reactive towards amines.[12]

  • Introducing a Linker: Covalently attaching an amine-terminated linker. A long, flexible polyethylene glycol (PEG) linker is recommended to minimize steric hindrance between the immobilized probe and its target proteins, thereby increasing the chances of successful capture.[10]

  • Immobilization: Coupling the linker-modified probe to NHS-activated sepharose beads, creating the final affinity matrix for the pulldown experiment.[13]

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes an on-bead affinity matrix approach to isolate binding proteins from a total cell lysate.[10] The captured proteins are then identified by high-resolution mass spectrometry.[14]

Materials:

  • Probe-conjugated beads and control (unconjugated) beads.

  • Cell culture of interest (e.g., a cell line where the compound shows a phenotype).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).

  • Elution Buffer: 0.1 M Glycine pH 2.5 or 2X SDS-PAGE loading buffer.

  • Free this compound for competition experiment.

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Harvest approximately 10-20 million cells per condition (Probe, Control, Competition).

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 1 mL of ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Affinity Capture:

    • Aliquot 1-2 mg of total protein lysate for each condition.

    • For the Competition sample: Add free compound to the lysate at a 100-fold molar excess compared to the estimated probe concentration on the beads. Incubate for 1 hour at 4°C.

    • Add 50 µL of a 50% slurry of probe-conjugated beads to the "Probe" and "Competition" lysates. Add 50 µL of control beads to the "Control" lysate.

    • Incubate all samples for 2-4 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation at 500 x g for 2 minutes at 4°C.

    • Discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. Between each wash, pellet the beads and completely remove the supernatant. This step is critical to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • After the final wash, remove all supernatant.

    • Elute bound proteins by adding 50 µL of 2X SDS-PAGE loading buffer and heating at 95°C for 10 minutes.

    • Separate the eluted proteins on a 1D SDS-PAGE gel. This step helps to separate proteins from the beads and remaining contaminants.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie).

    • Excise the entire protein lane for each sample and submit for in-gel trypsin digestion followed by LC-MS/MS analysis.[13]

Data Analysis and Interpretation:

The mass spectrometer will identify and quantify the proteins in each sample. True binding partners should be highly enriched in the "Probe" sample compared to the "Control" sample and should show significantly reduced binding in the "Competition" sample.

Protein ID Spectral Counts (Probe) Spectral Counts (Control) Spectral Counts (Competition) Enrichment Score (Probe/Control) Status
Targetin-A1252862.5High-Confidence Hit
Kinase-X8851217.6High-Confidence Hit
HSP902101801951.2Non-specific Binder
Tubulin1501451551.0Non-specific Binder
Protein-Y3530321.2Non-specific Binder
Dehydrogenase-Z458405.6Possible Hit

Table 1: Hypothetical quantitative proteomics data from an AP-MS experiment. High-confidence hits are defined by high enrichment over control and significant reduction in the competition sample.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a physiological context.[6][15] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[7][16] This protocol describes a classic CETSA experiment with Western blot readout for a top candidate identified from the AP-MS screen (e.g., "Targetin-A").

Materials:

  • Cell culture of interest.

  • This compound dissolved in DMSO.

  • PBS and protease inhibitor cocktail.

  • PCR tubes and a thermal cycler.

  • Antibody specific to the target of interest (Targetin-A).

Step-by-Step Methodology:

  • Cell Treatment:

    • Harvest cells and resuspend in PBS to a concentration of ~10 million cells/mL.

    • Divide the cell suspension into two main aliquots: "Vehicle" (DMSO) and "Compound" (e.g., 10 µM final concentration).

    • Incubate for 1 hour at 37°C to allow compound to enter cells and bind to its target.

  • Thermal Challenge:

    • Aliquot 50 µL of the "Vehicle" and "Compound" cell suspensions into separate sets of PCR tubes.

    • Create a temperature gradient using a thermal cycler. Heat each set of tubes for 3 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). One sample from each set should be kept at room temperature as a non-heated control.

    • Cool the tubes at room temperature for 3 minutes.

  • Lysis and Protein Solubilization:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[17]

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[17]

    • Carefully transfer the supernatant (containing the soluble proteins) to new tubes.

  • Analysis by Western Blot:

    • Normalize all samples by protein concentration.

    • Analyze the samples via SDS-PAGE and Western blot using a primary antibody specific for the target protein (Targetin-A).

    • Develop the blot and quantify the band intensities for each temperature point.

Expected Outcome: In the vehicle-treated samples, the amount of soluble Targetin-A will decrease as the temperature increases. In the compound-treated samples, the protein will be stabilized, resulting in more soluble protein remaining at higher temperatures. This "thermal shift" is direct evidence of target engagement in the cell.

Downstream Validation and Pathway Analysis

Confirming a direct physical interaction is a major milestone, but it's crucial to link this binding event to the compound's observed biological effect.

  • Genetic Validation: Use techniques like siRNA-mediated knockdown or CRISPR-Cas9 knockout of the identified target (e.g., Targetin-A). If the phenotype of the genetic perturbation mimics the phenotype of the compound treatment, it provides strong functional evidence that the compound acts through this target.[1][18]

  • Pathway Analysis: Once validated, the target can be placed into its known signaling pathways. This provides mechanistic insight into how the compound exerts its effects on the cell. For example, if Targetin-A is a novel kinase, it might regulate a critical cancer pathway.

Signaling_Pathway RECEPTOR Growth Factor Receptor TARGET Targetin-A (Identified Target) RECEPTOR->TARGET Activates SUBSTRATE Substrate Protein TARGET->SUBSTRATE Phosphorylates TF Transcription Factor SUBSTRATE->TF Activates GENE Gene Expression (Proliferation, Survival) TF->GENE COMPOUND 3-(4-Cl-Ph)-5-Me- Isoxazole-4-COOH COMPOUND->TARGET Inhibits

Caption: Hypothetical pathway showing the compound inhibiting its target.

References

  • Identification of Direct Protein Targets of Small Molecules . ACS Chemical Biology. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery . Nature Chemical Biology. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery . Journal of Biomedical Science. [Link]

  • Cellular thermal shift assay (CETSA) . Bio-protocol. [Link]

  • High-throughput: Affinity purification mass spectrometry . EMBL-EBI. [Link]

  • How does chemical proteomics enhance the accuracy of protein target identification? . Biotium BioTech. [Link]

  • Quantitative Chemical Proteomics for Identifying Candidate Drug Targets . Scilit. [Link]

  • Identification and validation of protein targets of bioactive small molecules . ResearchGate. [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib . RSC Medicinal Chemistry. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . Methods in Molecular Biology. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products . Natural Product Reports. [Link]

  • Target Identification and Validation (Small Molecules) . University College London. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . ACS Chemical Biology. [Link]

  • Chemical proteomics: terra incognita for novel drug target profiling . Acta Pharmaceutica Sinica B. [Link]

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Troubleshooting & Optimization

solubility issues of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Last Updated: 2026-01-21

Introduction: Understanding the Challenge

This compound is a compound of significant interest in various research fields. However, its molecular structure, characterized by a hydrophobic chlorophenyl group and a rigid isoxazole core, confers very low intrinsic solubility in aqueous media. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and systematically overcome the solubility challenges associated with this molecule. Our goal is to empower you with the foundational knowledge and practical protocols to achieve consistent and reliable experimental results.

Section 1: Compound Profile & Inherent Challenges

A molecule's physicochemical properties are the primary determinants of its solubility. The key challenge with this compound arises from its pronounced hydrophobicity and its nature as a weak acid.

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Weight 237.64 g/mol [1][2]Moderate; contributes to solid-state stability (higher lattice energy).
Predicted logP ~2.6–3.5Indicates high lipophilicity and poor water solubility.
Predicted pKa ~3.5–4.5As a carboxylic acid, it will be poorly soluble at acidic pH and will show significantly increased solubility at pH > pKa.
Physical Form Crystalline SolidThe energy required to overcome the crystal lattice energy must be provided by solvent interaction, which is unfavorable in water.

The combination of a high logP and a crystalline state means that the molecule strongly prefers a non-polar environment and has a stable crystal structure that water struggles to break down. The carboxylic acid group, however, provides a critical handle for solubility enhancement.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound at neutral pH?

Given its high logP, the intrinsic solubility (the solubility of the un-ionized form) is expected to be very low, likely in the low µg/mL range. At neutral pH (e.g., pH 7.4), which is significantly above its predicted pKa, the molecule will exist predominantly in its ionized (carboxylate) form. This will increase solubility, but it may still be insufficient for many applications without further formulation efforts.

Q2: I dissolved my compound in DMSO for a stock solution, but it precipitated when I diluted it into my aqueous buffer. Why?

This is a classic problem known as "solvent-shift" precipitation. The compound is highly soluble in a polar aprotic solvent like DMSO. However, when a small volume of this DMSO stock is introduced into a large volume of aqueous buffer, the DMSO is diluted, and the solvent environment rapidly becomes predominantly aqueous. The compound is no longer soluble in this new environment and crashes out of solution.

Q3: Can I just heat the solution to get it to dissolve?

Heating can temporarily increase solubility and the rate of dissolution. However, upon cooling to ambient or physiological temperatures, the solution will become supersaturated, and the compound is highly likely to precipitate out, often in an uncontrolled manner. This approach is not recommended for preparing stable solutions for experiments.

Q4: Why is the pKa value so important for this compound?

The pKa is the pH at which the compound exists as 50% un-ionized (the poorly soluble acid) and 50% ionized (the more soluble carboxylate salt). Knowing the pKa is critical because it allows you to leverage pH adjustment as a primary solubilization strategy. According to the Henderson-Hasselbalch equation, by raising the pH to 2 units above the pKa, you can shift the equilibrium to >99% in the ionized, more soluble form.[3][4][5]

Section 3: In-Depth Troubleshooting & Solubilization Strategies

Strategy 1: pH-Dependent Solubilization (Primary Method)

This is the most effective and widely used strategy for acidic compounds.[6][7] By converting the carboxylic acid to its conjugate base (a carboxylate salt), you introduce a charge, which dramatically increases affinity for the polar water molecules.[8]

Mechanism of Action: The equilibrium between the un-ionized acid (R-COOH) and the ionized carboxylate (R-COO⁻) is governed by the solution's pH.

R-COOH (solid, low solubility) ⇌ R-COOH (dissolved) ⇌ R-COO⁻ (dissolved, high solubility) + H⁺

By adding a base (e.g., NaOH), you remove H⁺, driving the equilibrium to the right, favoring the highly soluble carboxylate form.

When to Use This Method:

  • For preparing aqueous stock solutions for in vitro assays.

  • When the final experimental pH is compatible with the required alkaline conditions (typically pH > 6.5).

Limitations:

  • The compound may precipitate if the solution pH is lowered (e.g., by adding it to an acidic cell culture medium).

  • Potential for hydrolytic degradation at very high pH for extended periods (stability testing is recommended).

A detailed protocol for determining the pH-solubility profile is provided in Section 4 .

Strategy 2: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10][11] This makes the environment more favorable for lipophilic compounds.

Common Co-Solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG 300, PEG 400)

  • Glycerin[9][11]

Mechanism of Action: Co-solvents work by reducing the interfacial tension between the hydrophobic compound and the aqueous medium, essentially making the water "less polar" and better able to solvate the molecule.[10][12]

When to Use This Method:

  • When pH adjustment alone is insufficient or not viable.

  • For formulations where a certain concentration of organic solvent is tolerable (e.g., some in vivo formulations or topical applications).

  • In combination with pH adjustment to achieve higher concentrations.

Limitations:

  • High concentrations of co-solvents can be toxic to cells in vitro or cause adverse effects in vivo.[10]

  • The potential for solvent-shift precipitation upon dilution still exists if the co-solvent concentration drops significantly.

Strategy 3: Use of Solubilizing Excipients

For highly challenging situations, specialized excipients can be used to form complexes or micelles that encapsulate the drug molecule.

  • Cyclodextrins: These are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[13][14] The hydrophobic part of your compound can partition into the cyclodextrin's core, while the hydrophilic exterior allows the entire complex to remain dissolved in water. Modified cyclodextrins like Captisol® (sulfobutylether-β-cyclodextrin) are particularly effective.[13]

  • Surfactants: Surfactants (e.g., Polysorbate 80, Solutol® HS 15) form micelles in water above a certain concentration.[14][15] The hydrophobic core of the micelle can encapsulate the compound, increasing its apparent solubility.

When to Use This Method:

  • For achieving high concentrations required for preclinical or clinical formulations.

  • When other methods fail or lead to instability.

Limitations:

  • Can be expensive and require more complex formulation development.

  • Potential for excipient-drug interactions or biological effects of the excipients themselves.

Section 4: Visual Workflows & Diagrams

Diagram 1: pH-Dependent Ionization Equilibrium

This diagram illustrates the fundamental principle behind pH adjustment for this acidic compound.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Sol R-COOH (Solid Precipitate) Low_Sol_aq R-COOH (Unionized, Dissolved) Low_Sol->Low_Sol_aq Intrinsic Solubility (S₀) High_Sol R-COO⁻ + H⁺ (Ionized, High Solubility) Low_Sol_aq->High_Sol Deprotonation (Add Base) caption Fig 1. Equilibrium of the carboxylic acid at different pH values.

Caption: Fig 1. Equilibrium of the carboxylic acid at different pH values.

Diagram 2: Decision Workflow for Solubilization

This workflow provides a logical path for selecting the appropriate solubilization strategy.

G Start Start: Need to dissolve compound in aqueous buffer Check_pH Is the final assay pH flexible and > 6.5? Start->Check_pH Use_pH_Adjust Strategy 1: Use pH Adjustment. Prepare alkaline stock (Protocol 1) Check_pH->Use_pH_Adjust  Yes Use_CoSolvent Strategy 2: Add Co-solvent (e.g., 5-10% PG) to the alkaline buffer Check_pH->Use_CoSolvent  No Check_Conc Is desired concentration achieved? Use_pH_Adjust->Check_Conc Success Success: Solution is ready Check_Conc->Success  Yes Check_Conc->Use_CoSolvent  No Check_Toxicity Is co-solvent level acceptable for the assay? Use_CoSolvent->Check_Toxicity Check_Toxicity->Success  Yes Use_Excipient Strategy 3: Use Cyclodextrin (e.g., Captisol®) or Surfactant Check_Toxicity->Use_Excipient  No Use_Excipient->Success caption Fig 2. Decision tree for selecting a solubilization method.

Caption: Fig 2. Decision tree for selecting a solubilization method.

Section 5: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

This protocol details the steps to create a basic aqueous stock solution by in-situ salt formation.

Materials:

  • This compound (MW: 237.64)

  • 1.0 N NaOH solution

  • High-purity water (e.g., Milli-Q)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weigh the Compound: Accurately weigh 2.38 mg of the compound for a final volume of 1.0 mL of a 10 mM solution. Place it in a clean glass vial.

  • Add Water: Add approximately 70% of the final desired volume of water (e.g., 0.7 mL for a 1.0 mL final volume). The compound will appear as a slurry/suspension.

  • Titrate with Base: While stirring, add 1.0 N NaOH dropwise (e.g., 1 µL at a time). Observe the suspension. As the pH increases, the solid will begin to dissolve.

  • Monitor pH and Clarity: Continue adding NaOH until all the solid has dissolved and the solution is completely clear. Measure the pH. For a carboxylic acid with a pKa of ~4, a final pH of 7.5-8.5 is typically sufficient.

  • QS to Final Volume: Once the compound is fully dissolved, carefully add water to reach the final desired volume (e.g., 1.0 mL). Mix thoroughly.

  • Verify and Store: Confirm the final pH. Store the stock solution appropriately. For short-term use, 2-8°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid freeze-thaw cycles.

Self-Validation Check: The solution must be perfectly clear with no visible particulates. If precipitation occurs upon standing, the pH may be too low, or the concentration may be above the solubility limit even in the ionized form, requiring the addition of a co-solvent.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Kramer, S. F., & Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.

  • ScienceDirect. (n.d.). Cosolvent. In Comprehensive Glossary of Terms.

  • Jones, D. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal.

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?

  • Wikipedia. (n.d.). Cosolvent.

  • Alexandridis, P., & Lindman, B. (2000). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Pharmaceutical Sciences, 89(9), 1163-1175.

  • RJPDFT. (n.d.). Drug Dissolution Enhancement by Salt Formation.

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review.

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.

  • SlideShare. (n.d.). Co-solvents.pptx.

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.

  • IJPSRR. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics.

  • ResearchGate. (2015). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

  • ResearchGate. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.

  • JoVE. (n.d.). Video: Bioavailability Enhancement: Drug Solubility Enhancement.

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.

  • LabSolutions. (n.d.). Isoxazole-4-carboxylic acid.

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.

  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.

  • Sigma-Aldrich. (n.d.). 3-(4-(4-chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid.

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid.

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-.

  • Singh, V., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. RSC Medicinal Chemistry, 13(9), 1121-1133.

  • Amerigo Scientific. (n.d.). 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid.

  • Santa Cruz Biotechnology. (n.d.). 3-(4-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid.

  • CymitQuimica. (n.d.). This compound.

  • Fisher Scientific. (n.d.). 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97%.

  • Sigma-Aldrich. (n.d.). isoxazole-4-carboxylic acid AldrichCPR.

  • Al-Hussain, S. A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific reports, 12(1), 18151.

  • Reddit. (2023). carboxylic acid solubility + TLC.

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Technical Support Center: A Guide to Improving the Synthetic Yield of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. As your dedicated application scientist, I will move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally design improvements for a higher yield and purity. We will address the synthesis in its two primary stages: the formation of the isoxazole ester intermediate and its subsequent hydrolysis to the target carboxylic acid.

Section 1: Overview of the Synthetic Pathway

The most common and reliable route to this compound involves a two-step process. First, the isoxazole ring is constructed to form a stable ester intermediate, typically the ethyl ester. This is followed by a carefully controlled hydrolysis of the ester to yield the final carboxylic acid. This two-step approach is often preferred because the direct synthesis of the carboxylic acid can be challenging and may result in lower yields.

The general workflow is outlined below:

Synthetic_Workflow cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Hydrolysis Start Ethyl Acetoacetate + 4-Chlorobenzaldehyde derivative Ester Ethyl 3-(4-chlorophenyl)-5- methylisoxazole-4-carboxylate Start->Ester Cyclocondensation with Hydroxylamine Acid 3-(4-Chlorophenyl)-5-methylisoxazole- 4-carboxylic acid Ester->Acid Base or Acid Hydrolysis

Caption: High-level overview of the two-step synthetic pathway.

Section 2: Troubleshooting Guide for Isoxazole Ring Formation

The formation of the ethyl ester precursor is the foundation of the synthesis. Low yields or complex mixtures at this stage will invariably lead to poor outcomes for the final product.

Q1: My reaction to form the ethyl ester precursor is resulting in a very low yield or has failed completely. What are the most likely causes?

A1: Low or no yield in isoxazole synthesis typically points to one of three areas: starting material integrity, suboptimal reaction conditions, or stability of intermediates.[1] A systematic approach is the most effective way to troubleshoot this issue.

  • Starting Material Integrity: Ensure the purity of your starting 1,3-dicarbonyl compound (or its equivalent) and hydroxylamine source. 1,3-dicarbonyls can exist in keto-enol tautomeric forms, which can impact reactivity.[1] Verify the quality of reagents, especially if they have been stored for a long time.

  • Reaction Conditions:

    • pH Control: The pH of the reaction is critical. The cyclocondensation reaction with hydroxylamine is often sensitive to pH. Acidic conditions can favor the formation of one isomer and are often necessary for the reaction to proceed efficiently.[1]

    • Temperature: While some isoxazole syntheses work at room temperature, others may require heating to overcome the activation energy. However, excessive heat can lead to byproduct formation. An initial attempt at room temperature followed by gentle heating (e.g., 40-50°C) is a good strategy.

    • Solvent Choice: The solvent must be appropriate for the solubility of your starting materials. Ethanol is a common choice for this type of condensation.[2] In some cases, aprotic solvents like THF or acetonitrile can be effective.[3]

Below is a logical workflow for diagnosing the problem:

Troubleshooting_Ring_Formation cluster_solutions Potential Solutions Start Low Yield of Ester Precursor Check_Reagents 1. Verify Purity of Starting Materials (1,3-dicarbonyl, hydroxylamine) Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Sol_Reagents Use freshly purchased or purified reagents. Check_Reagents->Sol_Reagents Analyze_Side_Products 3. Analyze Crude Mixture for Byproducts (TLC, LC-MS) Check_Conditions->Analyze_Side_Products Conditions Seem Correct Sol_Conditions Adjust pH (e.g., add acetic acid). Optimize temperature (start cool, warm gently). Screen alternative solvents (e.g., EtOH, MeCN). Check_Conditions->Sol_Conditions Sol_Byproducts Identify byproducts to diagnose the issue. - Isomer formation? -> See Q2. - Decomposition? -> Milder conditions. Analyze_Side_Products->Sol_Byproducts

Caption: Troubleshooting flowchart for low yields in isoxazole ester synthesis.

Q2: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a very common challenge in isoxazole synthesis.[1] Regioselectivity is governed by both steric and electronic factors of the reactants. For the synthesis of a 3,5-disubstituted isoxazole, controlling which nitrogen of hydroxylamine attacks which carbonyl is key.

  • Modify Reaction Conditions:

    • pH Adjustment: As mentioned, acidic conditions can often favor one isomer over the other. Experiment with adding a catalytic amount of a mild acid like acetic acid.

    • Solvent Polarity: The polarity of the solvent can influence the reaction's regioselectivity. Try switching from a protic solvent like ethanol to an aprotic one like acetonitrile.[1]

  • Use of Catalysts: The addition of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can significantly improve control over regioselectivity in syntheses starting from β-enamino diketone derivatives.[1][3]

Section 3: Troubleshooting Guide for Ester Hydrolysis

This is often the most critical step for improving the overall yield. The isoxazole ring itself can be sensitive to the very conditions needed to hydrolyze the ester.

Q1: What is the primary challenge during the hydrolysis of the ethyl ester of this compound?

A1: The main challenge is the stability of the isoxazole ring. The N-O bond within the isoxazole is relatively weak and susceptible to cleavage under harsh conditions, particularly strongly basic conditions.[1] Aggressive hydrolysis (e.g., heating with concentrated sodium hydroxide) can lead to ring-opening byproducts, which significantly reduces the yield of your desired carboxylic acid.[1][4] The goal is to find conditions that are selective for ester hydrolysis while leaving the isoxazole core intact.

Q2: I am experiencing low yields during the hydrolysis step, and I suspect the isoxazole ring is degrading. What are the recommended "ring-safe" hydrolysis conditions?

A2: To avoid ring degradation, you must move away from harsh conditions. The most widely successful strategy is to use a milder base at a controlled temperature.

  • Recommended Base: Lithium hydroxide (LiOH) is often the base of choice for hydrolyzing esters in sensitive molecules.[5] It is less harsh than NaOH or KOH but still effective.

  • Solvent System: A mixed solvent system is typically required to dissolve the organic ester in the aqueous base. A mixture of tetrahydrofuran (THF) and water (e.g., 2:1 or 1:1 ratio) is very common and effective.[4][5]

  • Temperature Control: Run the reaction at room temperature or even cooler (0°C). Avoid heating or refluxing unless the reaction is extremely sluggish, and even then, use minimal heat.[5]

The logic for choosing the right hydrolysis conditions is summarized in the diagram below.

Hydrolysis_Logic Start Need to Hydrolyze Ester Path_Harsh Traditional Method: NaOH / EtOH / Reflux Start->Path_Harsh High Reactivity Path_Mild Optimized Method: LiOH / THF-Water / Room Temp Start->Path_Mild High Selectivity Result_Harsh High Risk of Ring Cleavage Potential for Low Yields Complex Mixture Path_Harsh->Result_Harsh Result_Mild Preserves Isoxazole Ring Improved Yield & Purity Cleaner Reaction Profile Path_Mild->Result_Mild

Caption: Decision logic for selecting ester hydrolysis conditions.

Q3: My workup after hydrolysis is difficult, and I seem to be losing product during extraction. What is the best practice for isolating the final carboxylic acid?

A3: A careful workup is crucial to preserve your hard-won product.

  • Quenching and Solvent Removal: After the reaction is complete (as monitored by TLC), first remove the organic solvent (THF) using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with cold water and place it in an ice bath. Slowly and carefully acidify the solution with cold, dilute HCl (e.g., 1N or 2N) until the pH is approximately 2-3. The carboxylic acid product should precipitate as a solid.

  • Extraction: Extract the acidified aqueous layer multiple times with an appropriate organic solvent like ethyl acetate or dichloromethane.[6] Using cold solutions throughout this process minimizes the solubility of the product in the aqueous layer and slows any potential degradation.[7]

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to help remove residual water.[7] Dry the organic layer thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield your crude product, which can then be purified by recrystallization.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

This protocol is a representative method for the cyclocondensation step.

  • Materials:

    • Ethyl 2-(4-chlorobenzoyl)acetoacetate (1.0 equiv)

    • Hydroxylamine hydrochloride (1.2 equiv)

    • Sodium acetate (1.5 equiv)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 2-(4-chlorobenzoyl)acetoacetate and sodium acetate in ethanol.

    • In a separate beaker, dissolve hydroxylamine hydrochloride in a minimal amount of water and add it to the reaction mixture.

    • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • If the reaction is slow, gently warm the mixture to 40-50°C.

    • Once the reaction is complete, reduce the ethanol volume under vacuum.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Optimized Hydrolysis to this compound

This protocol uses mild conditions to maximize yield and minimize ring degradation.

  • Materials:

    • Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate (1.0 equiv)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 equiv)

    • Tetrahydrofuran (THF)

    • Deionized Water

    • 1N Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

  • Procedure:

    • Dissolve the starting ester in a 2:1 mixture of THF and water in a round-bottom flask.

    • Add LiOH·H₂O to the solution and stir vigorously at room temperature.

    • Monitor the disappearance of the starting material by TLC (typically 2-6 hours).

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of cold 1N HCl. A precipitate should form.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness to obtain the crude carboxylic acid.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure final product.

Section 5: Data Summary

The choice of hydrolysis method has a significant impact on the expected yield. The following table summarizes the key differences.

ParameterStandard (Harsh) MethodOptimized (Mild) MethodRationale for Optimization
Base NaOH or KOHLiOH·H₂OLiOH is a milder base, reducing the risk of N-O bond cleavage in the isoxazole ring.[5]
Temperature Reflux (60-100°C)Room Temperature (20-25°C)Lower temperature significantly slows the rate of the undesired ring-opening side reaction.[7]
Solvent EthanolTHF / WaterThe THF/water system provides excellent solubility for both the organic substrate and the inorganic base.[4]
Typical Yield 40-60%80-95%Minimizing side reactions directly translates to a higher yield of the desired product.

Section 6: Frequently Asked Questions (FAQs)

FAQ 1: Are there any alternative chlorinating agents to thionyl chloride if I need to convert the final acid to an acid chloride? Yes, while thionyl chloride is common, alternatives like bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalyst can also be used, sometimes under milder conditions.[8][9]

FAQ 2: Can the isoxazole ring be cleaved by other reagents? Yes. The N-O bond is also sensitive to reductive conditions. For example, catalytic hydrogenation (e.g., H₂/Pd) can cleave the ring.[1] Be mindful of this if planning subsequent synthetic steps.

FAQ 3: How do I confirm the purity and identity of my final product? Standard analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure, mass spectrometry will confirm the molecular weight, and HPLC can be used to determine the purity with high accuracy. The melting point of the crystalline solid is also a good indicator of purity.

References

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  • Reddit. (2023). Why are my ester hydrolysis not working. Reddit. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. Retrieved from [Link]

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Technical Support Center: Crystallization of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. The information herein is structured to offer not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your work.

Troubleshooting Guide: From Problem to Solution

This section addresses specific, common issues encountered during the crystallization of this compound. Each issue is analyzed for its potential causes, followed by a series of recommended actions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out," the separation of the solute as a liquid phase rather than a solid, is a frequent problem. This typically occurs when a highly concentrated solution is cooled too rapidly, causing the solute to surpass its solubility limit at a temperature that is above its melting point within the solvent matrix.[1]

Primary Causes & Corrective Actions:

  • Supersaturation is too high or cooling is too fast: The solution is likely too concentrated.

    • Action: Re-heat the mixture to dissolve the oil. Add a small amount (5-10% increments) of the "good" solvent to decrease the overall concentration. Allow the solution to cool much more slowly. An insulated container (like a beaker wrapped in glass wool) can be used to slow the cooling process.[2][3] An ideal crystallization should show initial crystal formation over 5-20 minutes, not instantaneously.[3]

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound in a liquid state even at lower temperatures.

    • Action: Consider a solvent system where the compound's solubility is lower. If using a single solvent, switch to one with a slightly different polarity. For mixed solvent systems, increase the proportion of the "anti-solvent" (the one in which the compound is less soluble).[4]

  • Presence of Impurities: Impurities can depress the melting point of the compound, leading to the formation of an oil.

    • Action: If the solution has a noticeable color or you suspect impurities, consider a pre-purification step. Redissolve the material, add activated charcoal, heat the solution for a short period, and then filter it while hot to remove the charcoal and adsorbed impurities before attempting crystallization again.[3]

Issue 2: No Crystals Form, Even After Extended Cooling

This issue indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

Primary Causes & Corrective Actions:

  • Solution is Too Dilute: There may be too much solvent, keeping the compound fully dissolved even at low temperatures.[3]

    • Action A (Evaporation): If the solvent is volatile, allow some of it to evaporate slowly. This can be done by leaving the container partially open in a fume hood. This gentle increase in concentration can induce crystallization.

    • Action B (Boil-off): For a faster approach, gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.[3]

  • Lack of Nucleation Sites: Crystal formation requires an initial seed or surface to begin growing.

    • Action A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[3] The microscopic imperfections in the glass can provide the necessary energy barrier for nucleation.

    • Action B (Seeding): If you have a pure crystal of the compound, add a tiny speck to the cooled solution. This "seed" crystal will act as a template for further crystal growth.

  • High Solubility in the Chosen Solvent: The compound may simply be too soluble in the selected solvent system.

    • Action: Introduce an "anti-solvent"—a solvent in which the compound is insoluble but which is miscible with your primary solvent.[5][6] Add the anti-solvent dropwise to the solution until it becomes slightly cloudy (turbid), then add a drop or two of the primary solvent to redissolve the precipitate. Allowing this solution to stand should yield crystals. This is the basis of anti-solvent crystallization.

Issue 3: Poor Crystal Quality (Needles, Plates, or Amorphous Powder)

The formation of very fine needles, thin plates, or an amorphous powder instead of well-defined single crystals is often due to very rapid nucleation and crystal growth.[7]

Primary Causes & Corrective Actions:

  • Rapid Precipitation: The rate of supersaturation is too high, leading to the formation of many nuclei simultaneously, which then grow quickly without forming an ordered lattice.

    • Action A (Slower Cooling/Addition): Slow down the entire process. If using cooling crystallization, cool the solution more slowly.[2] If using an anti-solvent, add it much more slowly, perhaps with vigorous stirring to avoid localized high concentrations.[8]

    • Action B (Use More Solvent): Redissolve the material by heating and add a slight excess of the "good" solvent.[3] This will require a lower temperature or more anti-solvent to be reached before precipitation begins, slowing the process.

  • Solvent System Not Optimal for Crystal Habit: The choice of solvent can influence the shape (habit) of the crystals.

    • Action (Solvent Screening): Experiment with different solvent systems. The molecular structure of this compound contains both polar (carboxylic acid, isoxazole) and non-polar (chlorophenyl) regions. A mixture of solvents, such as an alcohol (methanol, ethanol) with a non-polar solvent (hexane, toluene), or a polar aprotic solvent like ethyl acetate with hexane, may provide better results.[4][9]

  • Consider Advanced Techniques for High-Quality Crystals: For applications like X-ray crystallography, standard techniques may not suffice.

    • Action (Vapor Diffusion): This is a gentle method ideal for growing high-quality single crystals from small amounts of material.[2][7][10][11] A solution of the compound in a less volatile solvent is allowed to equilibrate with the vapor of a more volatile anti-solvent in a sealed container. The slow diffusion of the anti-solvent vapor into the solution gradually induces crystallization.[2][11]

Frequently Asked Questions (FAQs)

  • Q1: What are the best starting solvents to screen for this compound?

    • A1: Given the molecule's structure, a good starting point is to screen solvents across a range of polarities. The carboxylic acid group suggests solubility in polar protic solvents like methanol and ethanol.[1] The aromatic and heterocyclic portions suggest solubility in solvents like ethyl acetate, acetone, and dichloromethane. A systematic screening approach is recommended.

  • Q2: How does pH affect the crystallization of this compound?

    • A2: As a carboxylic acid, its solubility is highly pH-dependent. In basic solutions, it will deprotonate to form a carboxylate salt, which is typically much more soluble in aqueous media. Crystallization is therefore best performed under neutral or acidic conditions where the compound is in its less soluble protonated form.[12] This property can be used for purification: dissolve the crude material in a dilute base (e.g., aqueous sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the pure acid by slowly adding a dilute acid (e.g., HCl).[12]

  • Q3: My yield is very low. How can I improve it?

    • A3: Low yield is often caused by using too much solvent, meaning a significant amount of your product remains in the mother liquor.[1] To maximize yield, ensure you are using the minimum amount of hot solvent required to fully dissolve your compound. After filtering the crystals, you can try to recover a second crop by concentrating the mother liquor (e.g., by evaporation) and re-cooling, though this second crop may be less pure.

  • Q4: Can I use a solvent mixture like ethanol and water?

    • A4: Yes, an ethanol/water system is a classic choice for many organic acids. The compound is likely soluble in hot ethanol and much less soluble in water. You would dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution just begins to turn cloudy. A few drops of hot ethanol can be added to clarify it again before slow cooling.

Data and Protocols

Table 1: Suggested Solvents for Screening
Solvent ClassSpecific SolventRationale
Alcohols Ethanol, MethanolThe carboxylic acid group promotes solubility, especially when heated.[1][13]
Esters Ethyl AcetateGood balance of polarity; often effective for compounds with mixed functional groups.
Ketones AcetoneA polar aprotic solvent that can be a good starting point.
Chlorinated Dichloromethane (DCM)Good for dissolving the non-polar chlorophenyl ring, but may be too volatile.[7]
Aromatics TolueneMay be effective due to the phenyl group, especially at high temperatures.
Ethers Tetrahydrofuran (THF)A polar ether that can be paired with a non-polar anti-solvent like hexane.[7]
Anti-Solvents Hexane, Heptane, WaterUsed in combination with a "good" solvent to reduce solubility and induce crystallization.
Protocol 1: Anti-Solvent Crystallization

This method is effective when a compound is highly soluble in one solvent and poorly soluble in another.[5]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol or ethyl acetate) at room temperature.

  • Filtration (Optional): If insoluble impurities are present, filter the solution.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., hexane or water) dropwise while stirring.

  • Observe Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy. This indicates the point of saturation has been reached.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form slowly over time.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry.

Protocol 2: Vapor Diffusion (for High-Quality Single Crystals)

This technique is ideal for obtaining X-ray quality crystals by allowing for very slow changes in solvent composition.[7][10][11]

  • Prepare Solution: Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., chloroform or ethyl acetate) in a small, open vial.

  • Prepare Reservoir: In a larger beaker or jar, add a layer of a volatile anti-solvent (e.g., pentane or hexane).[2][7] The anti-solvent must be miscible with the solvent used in step 1.

  • Set Up System: Place the small vial containing your compound solution inside the larger beaker. Ensure the solvent level in the inner vial is below the level of the anti-solvent in the outer beaker.

  • Seal and Wait: Seal the beaker tightly with a lid or parafilm. Over hours to days, the volatile anti-solvent will diffuse as a vapor into the less volatile solvent, slowly decreasing the solubility of your compound and promoting the growth of large, well-ordered crystals.[11][14]

  • Harvest: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Visual Logic & Workflows

Diagram 1: Troubleshooting Crystallization Failures

A decision tree to guide researchers from a failed crystallization attempt to a viable solution.

G start Crystallization Attempt outcome What is the result after cooling? start->outcome oil Compound 'Oiled Out' outcome->oil Liquid droplets form no_xtal Clear Solution (No Crystals) outcome->no_xtal Nothing happens powder Amorphous Powder or Tiny Needles outcome->powder Poor quality solid success Good Crystals Formed outcome->success Success oil_sol1 1. Re-heat solution 2. Add more 'good' solvent 3. Cool SLOWLY oil->oil_sol1 no_xtal_sol1 Solution is too dilute. Slowly evaporate some solvent or boil off a small portion. no_xtal->no_xtal_sol1 powder_sol1 Precipitation is too fast. 1. Re-dissolve with heat 2. Add more solvent 3. Cool much slower powder->powder_sol1 oil_sol2 If oiling persists: Try a different solvent system or pre-purify with charcoal oil_sol1->oil_sol2 no_xtal_sol2 Induce nucleation: - Scratch flask with glass rod - Add a seed crystal no_xtal_sol1->no_xtal_sol2 no_xtal_sol3 Try anti-solvent addition no_xtal_sol2->no_xtal_sol3 powder_sol2 For higher quality: Use Vapor Diffusion method powder_sol1->powder_sol2

Caption: A troubleshooting flowchart for common crystallization problems.

Diagram 2: Principle of Anti-Solvent Crystallization

A diagram illustrating the relationship between solvents and solubility to induce crystallization.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Precipitation A Compound C Clear Solution (High Solubility) A->C B Good Solvent (e.g., Ethanol) B->C E Supersaturated Solution (Low Solubility) C->E Add Anti-Solvent Dropwise D Anti-Solvent (e.g., Water) D->E F Pure Crystals E->F Nucleation & Crystal Growth

Caption: The workflow of the anti-solvent crystallization method.

References

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
  • Linac Coherent Light Source. (n.d.). Crystal Growth.
  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography.
  • University of Bordeaux. (n.d.).
  • ResearchGate. (n.d.). Procedure for antisolvent crystallization using (a) a previous method... [Image].
  • Mettler-Toledo. (2015, August 25).
  • RM@Schools. (n.d.).
  • LibreTexts, Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • International Journal of Pharmaceutical and Biological Archives. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • PubMed. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • UCLA Chemistry. (n.d.).
  • PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid.
  • Amerigo Scientific. (n.d.). 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid.
  • Canadian Journal of Chemistry. (1970). Studies in isoxazole chemistry. II.
  • ResearchGate. (2025, August 7). (PDF)
  • Connect Journals. (n.d.).
  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-.
  • Santa Cruz Biotechnology. (n.d.). 3-(4-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid.
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
  • ResearchGate. (n.d.). (PDF) 5-Methylisoxazole-4-carboxylic acid.
  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

Technical Support Center: Optimizing Synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, providing in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you with the scientific rationale behind each step, enabling you to confidently navigate experimental hurdles and achieve optimal results.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Isoxazole Ring Formation:

      • My reaction yield is low. What are the likely causes and how can I improve it?

      • I'm observing the formation of a regioisomer. How can I enhance the regioselectivity for the desired 3,5-disubstituted product?

      • What are common side products in this synthesis and how can they be minimized?

    • Ester Hydrolysis to Carboxylic Acid:

      • The hydrolysis of my ethyl ester is incomplete. What adjustments can I make?

      • I suspect the isoxazole ring is not stable under my hydrolysis conditions. What are the signs of ring cleavage and how can I prevent it?

  • Detailed Experimental Protocols

    • Protocol 1: Synthesis of Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

    • Protocol 2: Saponification of Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

  • Visual Guides & Diagrams

    • General Synthetic Workflow

    • Troubleshooting Low Yield in Isoxazole Formation

    • Troubleshooting Incomplete Ester Hydrolysis

  • References

Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the synthesis of this compound analogs.

Isoxazole Ring Formation

The core of your target molecule is the 3,5-disubstituted isoxazole ring. A common and effective method for constructing this scaffold is the reaction of a β-ketoester with hydroxylamine.[1][2] The following FAQs address challenges in this key step.

Q1: My reaction yield of the isoxazole ester is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in isoxazole synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

  • Causality: The formation of the isoxazole ring from a β-dicarbonyl compound and hydroxylamine is a condensation reaction that can be sensitive to pH, temperature, and the presence of side reactions.[3] The electron-withdrawing nature of the 4-chlorophenyl group can also influence the reactivity of the precursors.

  • Troubleshooting Steps:

    • Reagent Quality:

      • β-Ketoester Purity: Ensure the ethyl 2-(4-chlorobenzoyl)acetoacetate precursor is pure. Impurities can interfere with the cyclization.

      • Hydroxylamine Hydrochloride Quality: Use a fresh, dry source of hydroxylamine hydrochloride. Over time, it can degrade.

    • Reaction Conditions:

      • pH Control: The pH of the reaction is critical. Strongly acidic or basic conditions can lead to side reactions or decomposition.[3] Using a buffer system, such as sodium acetate in acetic acid, or a weak base like pyridine can help maintain an optimal pH.

      • Temperature: While refluxing in ethanol is common, excessively high temperatures or prolonged reaction times can lead to degradation. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Solvent Choice: Ethanol is a standard solvent. However, exploring other solvents like methanol or aqueous solvent mixtures may improve yields in some cases.[4]

    • Side Reactions:

      • Formation of the Regioisomer: The formation of the 3-methyl-5-(4-chlorophenyl) isomer can lower the yield of the desired product. See Q2 for strategies to improve regioselectivity.

      • Incomplete Cyclization: Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature.

Parameter Recommendation Rationale
pH Maintain slightly acidic to neutral conditions (e.g., using NaOAc buffer).Optimizes the nucleophilic attack of hydroxylamine and subsequent cyclization, minimizing side reactions.[3]
Temperature Reflux in ethanol, monitoring for completion (typically 2-4 hours).Provides sufficient energy for the reaction without causing significant degradation.
Reagents Use high-purity β-ketoester and fresh hydroxylamine hydrochloride.Ensures that the reaction is not inhibited by impurities.

Q2: I'm observing the formation of a regioisomer (the 3-methyl-5-(4-chlorophenyl) analog). How can I enhance the regioselectivity for the desired 3,5-disubstituted product?

A2: Regioselectivity is a common challenge in the synthesis of unsymmetrically substituted isoxazoles. The reaction of a 1,3-dicarbonyl compound with hydroxylamine can potentially yield two different regioisomers.

  • Causality: The regiochemical outcome is determined by which carbonyl group of the β-dicarbonyl precursor is preferentially attacked by the nitrogen of hydroxylamine. This is influenced by both steric and electronic factors. Generally, the more electrophilic carbonyl carbon is attacked first.

  • Strategies to Improve Regioselectivity:

    • pH Control: Acidic conditions have been shown to favor the formation of certain isomers.[1] Experimenting with the pH of the reaction medium can be a powerful tool to influence regioselectivity.

    • Protecting Group Strategies: In some cases, one of the carbonyl groups can be temporarily converted into a less reactive group (e.g., an enamine or enol ether) to direct the initial attack of hydroxylamine to the other carbonyl.[5]

    • Alternative Synthetic Routes:

      • 1,3-Dipolar Cycloaddition: The reaction of an in-situ generated nitrile oxide (from 4-chlorobenzaldoxime) with an alkyne (like ethyl acetoacetate) can offer high regioselectivity for 3,5-disubstituted isoxazoles, especially when catalyzed by copper(I).[5][6] This method avoids the ambiguity of the condensation with a β-dicarbonyl compound.

Method Key Parameters for Regiocontrol Expected Outcome
Condensation Precise pH control (slightly acidic).Can favor one regioisomer over the other.[1]
1,3-Dipolar Cycloaddition Use of a copper(I) catalyst.[5]High regioselectivity for the 3,5-disubstituted product.[7]

Q3: What are common side products in this synthesis and how can they be minimized?

A3: Besides the regioisomer, other side products can form, complicating purification and reducing yields.

  • Causality: Side products can arise from incomplete reactions, degradation of starting materials or products, or alternative reaction pathways.

  • Common Side Products and Minimization Strategies:

    • Oxime of the β-Ketoester: If the cyclization step is slow or incomplete, the intermediate oxime may be isolated.

      • Minimization: Ensure adequate heating and reaction time to promote the dehydration and ring-closure step.

    • Michael Addition Products: If the reaction conditions are too basic, self-condensation of the β-ketoester can occur.

      • Minimization: Maintain careful pH control and avoid strong bases.

    • Furoxans: In the 1,3-dipolar cycloaddition route, nitrile oxides can dimerize to form furoxans, especially at high concentrations.

      • Minimization: Generate the nitrile oxide in situ and ensure the alkyne is readily available to trap it. Slow addition of the nitrile oxide precursor can also be beneficial.

Ester Hydrolysis to Carboxylic Acid

The final step in the synthesis is the conversion of the ethyl ester to the desired carboxylic acid, typically through saponification.

Q1: The hydrolysis of my ethyl ester to the carboxylic acid is incomplete. What adjustments can I make?

A1: Incomplete hydrolysis is a frequent issue, often due to insufficient reaction time, temperature, or reagent stoichiometry.

  • Causality: Ester hydrolysis, or saponification, is the nucleophilic acyl substitution of the ester by a hydroxide ion. The reaction rate can be influenced by steric hindrance around the carbonyl group and the solubility of the ester in the reaction medium.[8]

  • Troubleshooting Steps:

    • Reaction Time and Temperature:

      • Increase Reaction Time: Monitor the reaction by TLC until all the starting ester has been consumed.

      • Increase Temperature: Heating the reaction mixture (e.g., to reflux) can significantly increase the rate of hydrolysis.[9]

    • Reagent Stoichiometry:

      • Excess Base: Use a sufficient excess of the base (e.g., 2-4 equivalents of LiOH or NaOH) to ensure the reaction goes to completion and to neutralize the resulting carboxylic acid, which drives the equilibrium forward.[8]

    • Solvent System:

      • Co-solvents: The ester may have poor solubility in a purely aqueous medium. Using a co-solvent like tetrahydrofuran (THF) or ethanol can improve solubility and facilitate the reaction.[9][10] A 1:1 mixture of THF and water is a common choice.

    • Choice of Base:

      • Lithium Hydroxide (LiOH): Often preferred for ester hydrolysis as it can be more effective than NaOH or KOH in some cases, particularly in THF/water mixtures.[9][10]

Q2: I suspect the isoxazole ring is not stable under my hydrolysis conditions. What are the signs of ring cleavage and how can I prevent it?

A2: The isoxazole ring can be sensitive to certain conditions, particularly strong bases or reductive environments.

  • Causality: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under harsh conditions, leading to ring-opened byproducts.

  • Signs of Ring Cleavage:

    • Appearance of multiple unexpected spots on TLC.

    • Complex NMR spectra of the crude product that are inconsistent with the desired carboxylic acid.

    • Isolation of products resulting from ring-opening, such as β-ketonitriles.

  • Preventative Measures:

    • Milder Reaction Conditions:

      • Lower Temperature: If ring cleavage is suspected, perform the hydrolysis at room temperature or even at 0 °C, although this will likely require a longer reaction time.

      • Careful Choice of Base: While a strong base is needed, avoid excessively harsh conditions. LiOH is often a good choice. In some cases, potassium trimethylsilanolate (TMSOK) can be an effective reagent for hydrolysis under non-aqueous conditions.

    • Monitor the Reaction Closely: Use TLC to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to avoid over-exposure to the basic conditions.

    • Acidification: During workup, acidify the reaction mixture carefully, preferably at a low temperature (e.g., in an ice bath), to protonate the carboxylate and precipitate the desired carboxylic acid.

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound. Optimization may be required based on your specific experimental setup and analog.

Protocol 1: Synthesis of Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

This protocol is adapted from a general procedure for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.[11]

  • To a solution of ethyl 2-(4-chlorobenzoyl)acetoacetate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Saponification of Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

This protocol uses lithium hydroxide for the hydrolysis of the ester.[9][10]

  • Dissolve the ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate (1 equivalent) in a 1:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until all the starting ester is consumed. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the this compound.

Visual Guides & Diagrams

General Synthetic Workflow

G cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Ester Hydrolysis A Ethyl 2-(4-chlorobenzoyl)acetoacetate C Ethyl 3-(4-chlorophenyl)-5- methylisoxazole-4-carboxylate A->C B Hydroxylamine HCl B->C E 3-(4-Chlorophenyl)-5-methyl- isoxazole-4-carboxylic acid C->E Saponification D LiOH, THF/H2O D->E G Start Low Yield of Isoxazole Ester Q1 Check Reagent Purity Start->Q1 A1_Yes Reagents Pure Q1->A1_Yes Yes A1_No Purify/Replace Reagents Q1->A1_No No Q2 Optimize Reaction Conditions A1_Yes->Q2 A2_pH Adjust pH (e.g., NaOAc buffer) Q2->A2_pH A2_Temp Optimize Temperature & Time (TLC monitoring) Q2->A2_Temp Q3 Check for Regioisomer A2_pH->Q3 A2_Temp->Q3 A3_Yes Improve Regioselectivity (see FAQ) Q3->A3_Yes Yes A3_No Purification Successful Q3->A3_No No

Caption: Decision tree for low yield troubleshooting.

Troubleshooting Incomplete Ester Hydrolysis

G Start Incomplete Hydrolysis Q1 Increase Reaction Time/Temp? Start->Q1 A1_Yes Extend time or gently heat Q1->A1_Yes Yes A1_No Time/Temp Maxed Out Q1->A1_No No End Reaction Complete A1_Yes->End Q2 Sufficient Base? A1_No->Q2 A2_Yes Base is sufficient (2-4 eq.) Q2->A2_Yes Yes A2_No Increase equivalents of base Q2->A2_No No Q3 Check Solubility A2_Yes->Q3 A2_No->End A3_Good Ester is soluble Q3->A3_Good Good A3_Bad Add co-solvent (THF/Ethanol) Q3->A3_Bad Poor A3_Good->End A3_Bad->End

Caption: Troubleshooting guide for ester hydrolysis.

References

  • Aragen Life Sciences. (n.d.). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • McMurry, J. E. (1973). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 53, 59. doi:10.15227/orgsyn.053.0059. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and synthetic utility of 3-isoxazolols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Retrieved from [Link]

  • Bioleklisi. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

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stability and degradation pathways of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

An In-Depth Guide to Experimental Stability and Degradation

I. Compound Overview and Inferred Stability Profile

This compound belongs to the isoxazole class of heterocyclic compounds, which are prevalent in many pharmaceutical agents.[1][2][3] Its core structure is highly similar to metabolites of the antirheumatic drug leflunomide. Forced degradation studies on leflunomide and its active metabolite, teriflunomide, reveal that the isoxazole ring system is the primary site of instability, particularly under hydrolytic and photolytic stress.[4][5][6]

Key Structural Features & Inferred Reactivity:

  • Isoxazole Ring: The N-O bond within the isoxazole ring is inherently the most labile part of the molecule. Cleavage of this bond is a common degradation pathway.[7]

  • Carboxylic Acid Group: The presence of the carboxylic acid at position 4 influences the molecule's solubility and potential for salt formation, but also can participate in degradation reactions like decarboxylation under certain conditions.

  • 4-Chlorophenyl Group: This electron-withdrawing group can influence the electron density of the isoxazole ring, potentially impacting its stability compared to other substituted analogues.

Based on analogues, the compound is expected to be most susceptible to degradation under basic (alkaline) and oxidative conditions.[8][9] It is likely to show relative stability under neutral, dry heat, and acidic conditions, although significant degradation can occur with strong acids.[5][9][10]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common experimental challenges in a practical question-and-answer format.

FAQ 1: I'm observing a gradual loss of my compound in an aqueous buffer solution at room temperature. What is the likely cause?

Answer: The most probable cause is pH-dependent hydrolysis of the isoxazole ring. Studies on the closely related compound leflunomide show that it is stable at acidic and neutral pH at 25°C, but decomposes at a basic pH (10.0) with a half-life of about 6.0 hours.[10] This base-catalyzed ring opening is significantly accelerated at higher temperatures (e.g., 37°C).[10]

Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of your buffer. If it is neutral or basic, this is the likely cause.

  • Buffer Selection: For maximum stability in solution, use a slightly acidic buffer (e.g., pH 4-5).

  • Temperature Control: Prepare and store solutions at reduced temperatures (2-8°C) to slow the rate of degradation, even at favorable pH values.

  • Fresh Preparation: For quantitative experiments, always use freshly prepared solutions to minimize variability due to degradation.

FAQ 2: My HPLC analysis shows an unexpected peak appearing over time, especially in samples exposed to light. What could this be?

Answer: This is likely a photodegradation product. The isoxazole ring is known to be sensitive to UV irradiation, which can cause cleavage of the N-O bond and subsequent molecular rearrangements.[7][11][12] This process can lead to the formation of various isomers and degradation products, such as oxazoles or acyl azirines.[13][14] While some studies on related compounds suggest low photolytic degradation, it can be condition-dependent.[5][8]

Troubleshooting Steps:

  • Protect from Light: Store the compound, both in solid form and in solution, in amber vials or by wrapping containers with aluminum foil.

  • Minimize Exposure During Experiments: Conduct experimental manipulations under low-light conditions whenever possible.

  • Analytical Method: Use a stability-indicating HPLC method capable of resolving the parent compound from its potential degradants. A gradient elution on a C18 column is often effective.[5]

  • Characterize the Impurity: If the impurity is significant, use LC-MS/MS to determine its mass and fragmentation pattern, which can help elucidate its structure. Common degradation pathways suggest ring-opened products.

FAQ 3: I am performing a forced degradation study. Under what conditions should I expect to see the most significant degradation?

Answer: Based on data from analogous compounds like leflunomide and teriflunomide, you should expect the most significant degradation under the following conditions:

  • Alkaline Hydrolysis: Treatment with a mild base (e.g., 0.1 N NaOH) is expected to cause substantial degradation through the opening of the isoxazole ring.[4][5]

  • Acidic Hydrolysis: Strong acidic conditions (e.g., 0.1 N to 5 M HCl) will also likely cause significant degradation, though potentially less than under strong basic conditions.[4][5][9]

  • Oxidative Stress: The compound is likely highly susceptible to oxidative degradation.[8] Treatment with hydrogen peroxide (e.g., 3% H₂O₂) should be included in your study.

The compound is expected to be relatively stable under neutral hydrolysis, dry heat, and photolytic conditions in neutral or acidic solutions.[5][8]

Table 1: Predicted Stability Profile under Forced Degradation Conditions

Stress Condition Predicted Outcome Common Reagents Primary Degradation Pathway
Acid Hydrolysis Significant Degradation 0.1 N - 1 N HCl, heat Amide hydrolysis, Isoxazole ring opening
Base Hydrolysis Extensive Degradation 0.1 N NaOH, heat Isoxazole ring opening (primary)
Oxidative Significant Degradation 3-30% H₂O₂ Oxidation of the isoxazole ring or other moieties
Thermal (Dry) Low to Moderate Degradation 60-80°C Decarboxylation, general decomposition

| Photolytic | Moderate Degradation | UV light (e.g., 254 nm) | N-O bond cleavage, photo-rearrangement |

III. Key Degradation Pathways & Structures

The primary degradation pathway for isoxazoles like this compound involves the cleavage of the weak N-O bond. This is often initiated by hydrolysis (acid or base-catalyzed) or photolysis.

A. Base-Catalyzed Hydrolysis Pathway

Under basic conditions, the isoxazole ring readily opens. For the related compound leflunomide, this results in the formation of its active metabolite A771726.[10] A similar pathway is plausible here, leading to a β-ketonitrile derivative.

G cluster_0 Base-Catalyzed Ring Opening Parent 3-(4-Chlorophenyl)-5- methylisoxazole-4-carboxylic acid Intermediate Ring-Opened Intermediate (β-Ketonitrile derivative) Parent->Intermediate OH⁻, H₂O

Caption: Base-catalyzed hydrolysis pathway.

B. Acid-Catalyzed Hydrolysis Pathway

In the presence of strong acid, the amide bond of leflunomide is cleaved, yielding 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline.[4][15] While the target compound lacks the amide bond, acid-catalyzed cleavage of the isoxazole ring itself can still occur, potentially leading to different ring-opened products.

G cluster_1 Potential Acid-Catalyzed Degradation Parent 3-(4-Chlorophenyl)-5- methylisoxazole-4-carboxylic acid Product_A 4-Chlorobenzonitrile Parent->Product_A H₃O⁺, Δ Product_B Acetoacetic Acid Derivative Parent->Product_B H₃O⁺, Δ

Caption: Plausible acid-catalyzed degradation products.

IV. Experimental Protocols

Protocol 1: General Stock Solution Preparation

Causality: Due to the potential for hydrolysis, especially in neutral to basic aqueous solutions, preparing stock solutions in an appropriate solvent is critical for experimental consistency.

  • Solvent Selection: Use a high-purity grade aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).

  • Weighing: Accurately weigh the required amount of this compound in a calibrated analytical balance.

  • Dissolution: Dissolve the compound in the chosen solvent to create a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing or sonication if necessary.

  • Storage: Store the stock solution in an amber glass vial at -20°C or -80°C to maximize long-term stability. Minimize freeze-thaw cycles.

Protocol 2: Forced Degradation Study Workflow

Trustworthiness: This protocol outlines a systematic approach to investigating degradation pathways, ensuring that results are comprehensive and reproducible.

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the solution into separate amber HPLC vials for each stress condition:

    • Acid: Add an equal volume of 2 N HCl. Heat at 60°C for 2, 6, and 24 hours.

    • Base: Add an equal volume of 2 N NaOH. Keep at room temperature for 1, 4, and 8 hours.

    • Oxidative: Add an equal volume of 6% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.

    • Thermal: Heat the initial solution at 80°C for 24 and 72 hours.

    • Control: Keep the initial solution at 4°C protected from light.

  • Time-Point Sampling: At each designated time point, take an aliquot.

  • Neutralization: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before injection.

  • Analysis: Analyze all samples by a stability-indicating RP-HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid). Use a PDA or DAD detector to monitor for peak purity.

G cluster_workflow Forced Degradation Workflow A Prepare 1 mg/mL Stock Solution B Aliquot for Stress Conditions (Acid, Base, Oxidative, Thermal) A->B C Incubate at Specified Time/Temp B->C D Sample at Time Points C->D E Neutralize (if applicable) D->E F Analyze by RP-HPLC E->F

Caption: Workflow for a forced degradation study.

V. References

  • White, C. M., & Kakkad, B. (2000). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 28(10), 1145-1147. Available at: [Link]

  • Kishikawa, K., & Yamamoto, M. (1989). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1389-1407. Available at: [Link]

  • Jignesh, K., et al. (2022). Analytical method development and validation for estimation of teriflunomide tablet. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 11(3), 1007-1023. Available at: [Link]

  • Patel, S. B., et al. (2015). A stability-indicating HPLC method for the determination of leflunomide in bulk and pharmaceutical dosage forms. Asian Journal of Pharmaceutical Analysis, 5(2), 71-77. Available at: [Link]

  • Laha, T. K., et al. (2021). Analytical Method Development and Validation of Leflunomide in Bulk And Pharmaceutical Dosage Form By RP-HPLC Method. IOSR Journal of Pharmacy and Biological Sciences, 16(6), 33-41. Available at: [Link]

  • Kumar, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 1147-1170. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved January 21, 2026, from [Link]

  • Rao, D. D., et al. (2013). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC-UV method for their quantification. Journal of Pharmaceutical and Biomedical Analysis, 72, 233-241. Available at: [Link]

  • Spasiano, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 170, 115321. Available at: [Link]

  • Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(16), 4239-4253. Available at: [Link]

  • Jignesh, K., et al. (2022). Chromatogram of teriflunomide API solution for base degradation. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1488093, 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Retrieved January 21, 2026, from [Link]

  • Silva, F. C., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(1), 123. Available at: [Link]

  • Kalgutkar, A. S., et al. (1998). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 26(11), 1029-1037. Available at: [Link]

  • Gwarda, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. Available at: [Link]

  • Sharma, A., et al. (2024). Construction of Isoxazole ring: An Overview. Chemistry & Biology Interface, 14(3), 1-20. Available at: [Link]

  • Veeprho. (n.d.). Teriflunomide Impurities and Related Compound. Retrieved January 21, 2026, from [Link]

  • Rao, D. D., et al. (2013). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC-UV method for their quantification. ResearchGate. Available at: [Link]

  • Omar, H. K., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 27(2), 1-10. Available at: [Link]

  • Spasiano, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. Available at: [Link]

  • da Silva, A. B., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Organic & Biomolecular Chemistry, 19(17), 3845-3853. Available at: [Link]

  • European Medicines Agency. (2024). Teriflunomide Accord. Retrieved January 21, 2026, from [Link]

  • Reid, J. P., et al. (2021). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available at: [Link]

  • Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 65(12), o3029. Available at: [Link]

  • Guerrero-Estevez, S., et al. (2021). Photodegradation of sulfisoxazole during nitrite-sensitized photolysis. ResearchGate. Available at: [Link]

  • Jones, B. A., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(10), 4813-4828. Available at: [Link]

  • Laha, T. K., et al. (2017). A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of its Degradation Products. Journal of Applied Pharmaceutical Science, 7(5), 183-191. Available at: [Link]

  • O'Brien, A. G., et al. (2020). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Organic Letters, 22(15), 5886-5890. Available at: [Link]

  • Ribeiro, M. L., et al. (2011). Decarboxylation reaction of 5-methylisoxazole-3-carboxylic acid. Journal of Chemical Thermodynamics, 43(3), 429-435. Available at: [Link]

  • Reddy, M. S., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. U.S. Patent Application No. 10/047,886. Available at:

  • Kumar, A., et al. (2021). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. RSC Medicinal Chemistry, 12(7), 1165-1175. Available at: [Link]

  • Gwarda, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. Available at: [Link]

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Technical Support Center: Purification of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the scientific rationale behind each step, empowering you to overcome the unique purification challenges associated with this molecule.

Introduction: The Challenge of Purity

This compound is a key heterocyclic compound, often used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its structural complexity, particularly the potential for isomeric impurities, demands a robust and well-understood purification strategy. Achieving high purity (>99%) is critical, as even trace impurities can impact downstream reaction yields, biological activity, and regulatory approval. This guide addresses the most common purification hurdles and provides validated methods to achieve the desired material quality.

Physicochemical Properties

Understanding the fundamental properties of the target compound is the foundation of an effective purification strategy. These values dictate the choice of solvents and techniques.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₃PubChem[3][4]
Molecular Weight 237.64 g/mol PubChem[3][4]
Appearance White to Off-White PowderV & V Pharma[5]
Hydrogen Bond Donors 1PubChem[3][4]
Hydrogen Bond Acceptors 4PubChem[3][4]
Rotatable Bonds 2PubChem[3][4]
Solubility Profile Soluble in basic aqueous solutions (e.g., NaOH, NaHCO₃); Soluble in polar organic solvents (e.g., THF, Ethyl Acetate, Acetone); Sparingly soluble in non-polar solvents (e.g., Hexane, Toluene).General Chemical Principles[6][7]

Primary Purification Workflow

A multi-step approach combining extractive workup and recrystallization is typically the most effective strategy. This workflow is designed to remove a broad spectrum of potential impurities.

Purification_Workflow Crude Crude Product (in Organic Solvent) Base_Wash Aqueous Base Wash (e.g., 1M NaOH) Crude->Base_Wash Extract Separator1 Separate Layers Base_Wash->Separator1 Organic_Impurities Organic Layer (Neutral/Basic Impurities) Separator1->Organic_Impurities Discard Aqueous_Product Aqueous Layer (Product as Salt) Separator1->Aqueous_Product Collect Acidify Acidify Aqueous Layer (e.g., 1M HCl) Aqueous_Product->Acidify Precipitate Precipitation / Back-Extraction Acidify->Precipitate Isolated_Solid Isolated Crude Solid Precipitate->Isolated_Solid Recrystallize Recrystallization Isolated_Solid->Recrystallize Pure_Product Pure Crystalline Product (>99% Purity) Recrystallize->Pure_Product

Caption: General purification workflow combining acid-base extraction and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter?

A: Impurities typically arise from two sources: the synthetic route and degradation.

  • Isomeric Impurities: The most challenging impurity is often a constitutional isomer. Depending on the synthetic precursors, non-specific reactions can lead to the formation of related isoxazole isomers.[8] For example, an isomer where the methyl and substituted phenyl groups are swapped (5-(4-Chlorophenyl)-3-methylisoxazole-4-carboxylic acid) could form. These isomers often have very similar polarities and solubilities, making them extremely difficult to remove by standard crystallization or chromatography.[8]

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Reagent-Derived Byproducts: Byproducts from reagents used in the reaction, such as triphenylphosphine oxide in reactions involving PPh₃, which can complicate purification.[9]

  • Degradation Products: Although the isoxazole ring is relatively stable, harsh acidic or basic conditions or excessive heat during workup can potentially lead to ring-opening or other degradation pathways.

Q2: My crude product has a strong color. How do I remove it?

A: Colored impurities are common and are typically highly conjugated organic molecules.

  • Activated Charcoal: The most common method is treatment with activated charcoal. After dissolving your crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. Keep the solution hot for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: You must then perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Using too much charcoal can significantly decrease your yield, as it can also adsorb your desired product.[10]

Q3: Can I use column chromatography for purification?

A: Yes, but it should be approached methodically.

  • Silica Gel Chromatography: This is a viable option, especially for removing impurities with significantly different polarities. A common eluent system is a gradient of hexane and ethyl acetate.[6] Crucially , for carboxylic acids, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase is often necessary to prevent severe tailing of the product peak on the silica gel. This keeps the carboxylic acid protonated and reduces its interaction with the acidic silica surface.

  • Challenges: Isomeric impurities with similar polarity may co-elute with the product, making separation difficult even with chromatography.[8] In such cases, repeated recrystallization is often more effective.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extractive Workup

This protocol leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Base Extraction: Transfer the organic solution to a separatory funnel and wash it with a 1M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). The target compound will be deprotonated to its carboxylate salt and move into the aqueous layer.[6][7]

    • Expert Insight: Use NaHCO₃ if your mixture contains other acid-sensitive functional groups. NaOH is a stronger base and ensures complete deprotonation of the carboxylic acid.

  • Separation: Carefully separate the layers. Retain the aqueous layer, which now contains the sodium salt of your product. The organic layer, containing neutral or basic impurities, can be discarded.

  • Acidification & Precipitation: Cool the collected aqueous layer in an ice bath to minimize the solubility of the product upon protonation. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper). Your product, this compound, should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the solid thoroughly under high vacuum. This material is now ready for the final recrystallization step.

Protocol 2: Recrystallization for High Purity

Recrystallization is a powerful technique that relies on the differences in solubility between your compound and impurities in a given solvent at different temperatures.

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should:

    • Dissolve the compound poorly at room temperature but completely at its boiling point.

    • Either dissolve impurities well at all temperatures (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).

    • Common solvent systems to screen include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Adding too much solvent is a common mistake that will significantly reduce your final yield.[10]

  • Hot Filtration (If Necessary): If there are insoluble impurities (including charcoal from decolorization), perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it gives the molecules time to arrange into a stable crystal lattice, excluding impurities.[11] Rushing this step by placing it directly in an ice bath can cause the product to "crash out," trapping impurities.[10]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Troubleshooting Guide

Troubleshooting_Recrystallization Start Problem during Recrystallization Q_Yield Is the final yield very low? Start->Q_Yield Q_NoCrystals Did no crystals form upon cooling? Start->Q_NoCrystals Q_Oiling Did the compound 'oil out' instead of crystallizing? Start->Q_Oiling Solvent_Issue Cause: Too much solvent used. Solution: Boil off some solvent and cool again. Q_Yield->Solvent_Issue Yes Supersat_Issue Cause: Supersaturated solution. Solution 1: Scratch inner wall of flask. Solution 2: Add a seed crystal. Q_NoCrystals->Supersat_Issue Yes Purity_Issue Cause: Melting point of compound is lower than boiling point of solvent. Solution 1: Use a lower-boiling point solvent. Solution 2: Add a co-solvent to lower the solution's boiling point. Q_Oiling->Purity_Issue Yes Impurity_Issue Cause: High level of impurities depressing the melting point. Solution: Re-purify via another method (e.g., extraction, chromatography) before recrystallizing. Q_Oiling->Impurity_Issue Also consider

Caption: Decision tree for troubleshooting common recrystallization issues.

Problem 1: Low recovery after recrystallization.

  • Cause: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[10] This results in a significant portion of your product remaining dissolved in the mother liquor even after cooling.

  • Solution: Before filtering, check the mother liquor. If you suspect product loss, you can concentrate the mother liquor by boiling off some of the solvent and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.[10]

Problem 2: The purified product is still impure, especially with a closely-related spot/peak.

  • Cause: This strongly suggests the presence of a structural isomer, which can co-crystallize with your desired product.[8] Because of their similar structures, they can fit into each other's crystal lattice, making separation by recrystallization alone very difficult.

  • Troubleshooting & Optimization:

    • Try a Different Solvent System: Sometimes, changing the recrystallization solvent can alter the solubility properties of the product and the impurity enough to achieve separation.

    • Slow Down Cooling: Ensure the crystallization process is as slow as possible. A very gradual temperature decrease can improve the selectivity of crystal lattice formation.[11]

    • Consider Derivatization: In difficult cases, you could convert the carboxylic acid to an ester or an amide. The properties of this new derivative might be different enough from the impurity's derivative to allow for separation by chromatography or recrystallization. The pure derivative can then be hydrolyzed back to the carboxylic acid.

Problem 3: The compound "oils out" instead of forming crystals.

  • Cause: This happens when the solution becomes supersaturated at a temperature above the melting point of your solid in that solvent system. Instead of crystallizing, it separates as a liquid. This can also be caused by the presence of impurities that depress the melting point.

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and then allow it to cool more slowly. You can also try adding a co-solvent to change the overall properties of the solvent system. Vigorous scratching of the inside of the flask with a glass rod at the liquid-air interface can provide a surface to initiate crystallization.

References

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. URL: [Link]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
  • Blaszczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptidomimetics. Molecules, 27(17), 5649. URL: [Link]

  • US6278010B1 - Method for synthesizing leflunomide. Google Patents.
  • PubChem Compound Summary for CID 1488093, 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. National Center for Biotechnology Information. URL: [Link]

  • PubChem Compound Summary for CID 274, 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. URL: [Link]

  • US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
  • Krasavin, M., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(24), 16045-16057. URL: [Link]

  • Sravani, G., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 14(7), 1345. URL: [Link]

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  • Kim, Y., et al. (2022). Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. Minerals, 12(3), 365. URL: [Link]

  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo. URL: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. URL: [Link]

  • Gagniere, E., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 89. URL: [Link]

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  • A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba. Technical Disclosure Commons. URL: [Link]

  • 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid. Amerigo Scientific. URL: [Link]

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Technical Support Center: A Guide to Preventing Precipitation of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro and in vivo assays. Our goal is to explain the underlying scientific principles causing precipitation and provide robust, actionable solutions.

Understanding the Root Cause: Why Precipitation Occurs

Effectively preventing precipitation begins with understanding the physicochemical properties of your compound. As a substituted isoxazole-4-carboxylic acid, its solubility is fundamentally governed by its acidic nature and the pH of the aqueous environment.

Q: I've dissolved my compound in DMSO, but it crashes out when I add it to my aqueous assay buffer. Why is this happening?

A: This is a classic solubility issue for acidic compounds. The problem lies in the equilibrium between the compound's two forms: the neutral, protonated carboxylic acid (R-COOH) and the charged, deprotonated carboxylate anion (R-COO⁻).

  • In DMSO: The compound is readily soluble in its neutral form.

  • In Aqueous Buffer: When the DMSO stock is diluted into an aqueous buffer, the compound's solubility becomes highly dependent on the buffer's pH.[1]

The core of the issue is the compound's pKa , the pH at which the protonated (R-COOH) and deprotonated (R-COO⁻) forms are present in equal concentrations.

  • At pH < pKa: The environment is acidic. The equilibrium shifts to favor the neutral R-COOH form, which is significantly less soluble in water and prone to precipitation.

  • At pH > pKa: The environment is basic. The equilibrium shifts to favor the charged R-COO⁻ form, which is much more water-soluble due to its ability to form favorable ion-dipole interactions with water molecules.[2][3][4][5]

While the exact experimental pKa for this compound is not readily published, we can estimate it to be in the range of 3.0 to 4.5 based on the pKa of structurally related molecules like benzoic acid (pKa ≈ 4.2) and the electron-withdrawing effects of the chlorophenyl and isoxazole rings.[6] Therefore, if your assay buffer is at a physiological pH of 7.4, you are already operating well above the pKa, which is favorable. However, if your assay requires a lower pH, you are likely to encounter precipitation.

cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 6) Insoluble R-COOH (Protonated, Neutral) POORLY SOLUBLE Soluble R-COO⁻ + H⁺ (Deprotonated, Anion) HIGHLY SOLUBLE Insoluble->Soluble Add Base (Increase pH) Soluble->Insoluble Add Acid (Decrease pH) start Precipitation Observed in Assay check_ph Step 1: Check Assay Buffer pH Is pH > (Estimated pKa + 2)? (i.e., pH > 6.5) start->check_ph ph_ok pH is likely sufficient. Consider other factors. check_ph->ph_ok  Yes   ph_low pH is too low. This is the primary cause. check_ph->ph_low  No   optimize_dmso Step 4: Optimize Co-Solvent Keep final DMSO < 1%. Test lower compound conc. ph_ok->optimize_dmso increase_ph Step 2: Increase Buffer pH Adjust to pH 7.4 - 8.5. (If assay tolerates it) ph_low->increase_ph validate_assay Step 3: Validate Assay Performance Does the new pH affect enzyme/cell viability? increase_ph->validate_assay success SUCCESS: Precipitation Resolved validate_assay->success  No, performance is stable   assay_fail Assay performance is compromised. validate_assay->assay_fail  Yes, performance is affected   assay_fail->optimize_dmso optimize_dmso->success Precipitation resolved other_strategies Step 5: Advanced Strategies Consider solubility enhancers (e.g., cyclodextrins). optimize_dmso->other_strategies Precipitation persists

Caption: Troubleshooting workflow for compound precipitation.

Q: My assay requires a pH below 6.5. What are my options?

A: If you are constrained to a lower pH where the compound is less soluble, you must rely on formulation and solvent strategies.

  • Optimize DMSO Concentration: Dimethyl sulfoxide (DMSO) is a powerful and common co-solvent. [7][8]However, its concentration in the final assay well is critical. High concentrations can inhibit enzymes or be toxic to cells, while low concentrations may not be sufficient to maintain solubility. [8][9] * Action: Determine the highest tolerable percentage of DMSO for your specific assay (typically between 0.1% and 1.0%). Prepare your stock solution concentration such that the final dilution into the assay buffer does not exceed this limit.

    • Causality: When the high-concentration DMSO stock is diluted, the local concentration of DMSO around the compound molecules drops rapidly, leading to precipitation if the aqueous buffer cannot support solubility on its own. [1]Using the most dilute stock possible (i.e., the highest tolerable final DMSO percentage) provides the best chance of success. [1]

  • Consider Other Excipients: If pH and DMSO optimization are insufficient, solubility-enhancing excipients can be used.

    • Action: Investigate the use of cyclodextrins (e.g., beta-cyclodextrin), which can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility. [10] * Causality: The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic chlorophenyl portion of your compound, while the hydrophilic exterior interacts favorably with water.

FAQs

Q: What is the maximum concentration of DMSO I should use in my assay?

A: This is highly dependent on your biological system. For many cell-based assays, DMSO concentrations should be kept below 0.5% to avoid cytotoxicity. [8]Some sensitive enzymatic assays may require concentrations as low as 0.1%. It is imperative to run a vehicle control (assay buffer + identical percentage of DMSO without your compound) to ensure the solvent itself is not affecting the results. [9]

Q: Will changing the buffer pH affect my protein's activity or cell health?

A: Absolutely. This is a critical consideration. Most enzymes have an optimal pH range for activity, and cells have a narrow pH range for viability. Before adopting a new buffer pH to solve a solubility issue, you must re-validate your assay's performance (e.g., enzyme kinetics, cell viability) at that new pH.

Q: I've adjusted the pH and optimized my DMSO, but I still see a slight haze. What else could be wrong?

A: Several factors could be at play:

  • High Compound Concentration: You may be exceeding the compound's maximum achievable solubility under your current conditions. Try testing a lower concentration.

  • Buffer Components: Certain salts or divalent cations (like Mg²⁺ or Ca²⁺) in your buffer could potentially form less soluble salts with your compound's carboxylate form.

  • Temperature: Solubility is generally temperature-dependent. [11]Ensure your components are fully equilibrated at the assay temperature before mixing. Performing dilutions at room temperature or 37°C may yield better results than on ice.

Protocols & Data Summary

Physicochemical Properties Summary
PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₁H₈ClNO₃PubChem CID: 90203 (for 2-chloro isomer) [12]
Molecular Weight ~237.64 g/mol PubChem CID: 90203 (for 2-chloro isomer) [12]
Functional Group Carboxylic AcidKey to pH-dependent solubility. [13]
Estimated pKa 3.0 - 4.5Based on similar structures (e.g., benzoic acid). [6]
Aqueous Solubility Low at acidic pH, High at basic pHCharacteristic of acidic compounds. [2][3][14]
Common Co-Solvent Dimethyl Sulfoxide (DMSO)Used for preparing high-concentration stock solutions. [7][8]
Protocol 1: Preparation of Stock and Working Solutions

This protocol is a starting point designed to minimize precipitation.

  • Prepare a 10 mM DMSO Stock Solution:

    • Weigh out the appropriate amount of this compound.

    • Dissolve in 100% molecular biology grade DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution using a vortex mixer. Gentle warming (to 37°C) may be applied if necessary. Store this stock at -20°C or -80°C.

  • Prepare an Optimized Assay Buffer:

    • Prepare your primary assay buffer (e.g., PBS, Tris, HEPES).

    • Adjust the pH to be at least 2 units above the estimated pKa. A starting pH of 7.4 to 8.0 is recommended.

    • Verify the final pH of the buffer with a calibrated pH meter.

  • Dilution into Assay Buffer (Example for 10 µM final concentration with 0.1% DMSO):

    • Create an intermediate dilution of your compound. For example, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution.

    • Add 1 µL of the 1 mM intermediate stock to 99 µL of your pH-optimized assay buffer.

    • Crucially, add the compound to the buffer while vortexing the buffer tube to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.

Protocol 2: pH-Solubility Screening

Use this protocol to experimentally determine the minimum pH required for solubility at your target concentration.

  • Prepare a series of buffers (e.g., 50 mM phosphate or universal buffer) with varying pH values (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).

  • For each pH value, add your compound (from a concentrated DMSO stock) to your desired final assay concentration. Keep the final DMSO percentage constant and low (e.g., 0.5%).

  • Incubate the solutions at your intended assay temperature for 15-30 minutes.

  • Visually inspect each tube for precipitation or haze against a dark background. A spectrophotometer reading at 600 nm can also be used to quantify turbidity.

  • Determine the lowest pH at which the compound remains fully dissolved. This is your minimum working pH.

References

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available from: [Link]

  • Javornik, U., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available from: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available from: [Link]

  • ResearchGate. (2022). Lipophilicity and water solubility of Isoxazole derivatives computed by... Available from: [Link]

  • ResearchGate. How can I avoid precipitation of a substance after adding DMEM? Available from: [Link]

  • Bąchor, U., et al. (2021). New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. RSC Advances. Available from: [Link]

  • Kataoka, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available from: [Link]

  • Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews. Available from: [Link]

  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. Available from: [Link]

  • Solubility of Things. Isoxazole. Available from: [Link]

  • Petersen, K., et al. (2018). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Bulletin. Available from: [Link]

  • Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology. Available from: [Link]

  • Bąchor, U., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences. Available from: [Link]

  • Reddit. (2021). Does anyone know how pH affects solubility?? r/Mcat. Available from: [Link]

  • Kamanin, S. S., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences. Available from: [Link]

  • Hansen, M. B., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Toxicology. Available from: [Link]

  • ResearchGate. (2021). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]

  • El-Sherif, Y., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Pharmaceuticals. Available from: [Link]

  • Granero, G., et al. (1999). Solubility Profiles of Some Isoxazolyl-Naphthoquinone Derivatives. International Journal of Pharmaceutics. Available from: [Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available from: [Link]

  • ResearchGate. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects... Available from: [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

  • Amerigo Scientific. 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid. Available from: [Link]

  • ACS, Organic Division. (2022). pKa Data Compiled by R. Williams. Available from: [Link]

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Technical Support Center: Mitigating Off-Target Effects of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CPA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Specificity Challenge

The journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges, chief among them being the assurance of target specificity. Off-target interactions, where a compound engages with unintended biomolecules, are a primary cause of unexpected toxicity and efficacy failures, contributing to the high attrition rates in drug development.[1] This guide is designed for researchers, scientists, and drug development professionals working with 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (herein referred to as CPA), a compound with a scaffold of interest in medicinal chemistry.

While the specific biological target of CPA may be under investigation, its structural motifs—a substituted isoxazole ring and a chlorophenyl group—provide clues to potential off-target liabilities. This technical support center offers a proactive framework for identifying, validating, and mitigating these effects. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice to ensure the generation of robust and reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the potential off-target profile of CPA based on its chemical structure.

Q1: What are the likely off-target liabilities associated with the isoxazole scaffold in my compound?

A: The isoxazole ring is a common motif in medicinal chemistry and is present in several approved drugs.[2] While generally considered a stable and versatile scaffold, its derivatives have been associated with interactions with various protein classes. Depending on the substitution pattern, isoxazole-containing compounds can interact with kinases, G-protein coupled receptors (GPCRs), and various enzymes.[3][4] Therefore, it is crucial to perform broad panel screening early in the development process.

Q2: Could the 4-chlorophenyl group in CPA contribute to off-target effects or toxicity?

A: Yes. The presence of a halogenated phenyl ring, such as 4-chlorophenyl, can influence the compound's pharmacokinetic and pharmacodynamic properties. A primary concern is the potential for inhibition of Cytochrome P450 (CYP) enzymes.[5] Inhibition of key CYP isoforms (e.g., CYP3A4, CYP2D6) is a major cause of drug-drug interactions and can lead to toxicity due to altered metabolism of co-administered drugs.[6][7] Additionally, certain structural features can predispose compounds to bind to the hERG potassium channel, a critical anti-target due to its role in cardiac repolarization.[8][9][10] Blockade of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[9][11][12]

Q3: I'm observing an unexpected or inconsistent phenotype in my cell-based assays with CPA. How do I determine if it's an off-target effect?

A: This is a classic challenge in early-stage drug discovery. An unexpected phenotype could arise from engaging an unknown target, modulating a pathway downstream of your intended target, or even compound-induced cellular stress. A logical workflow is essential to dissect this:

  • Confirm On-Target Engagement: First, verify that CPA is engaging your intended target in the cellular context at the concentrations causing the phenotype. A cellular target engagement assay is invaluable for this.[13]

  • Orthogonal Assays: Use a different assay modality to confirm the on-target effect. For example, if you initially used a reporter assay, try to measure a downstream signaling event or a change in protein expression.

  • Systematic Off-Target Profiling: If on-target engagement is confirmed but doesn't explain the phenotype, it's time for broad off-target screening. This involves testing CPA against large panels of kinases, GPCRs, and other common off-target classes.[14]

  • Phenotypic Screening: Advanced techniques like phenotypic screening in various cell lines can provide insights into the compound's biological activity and potential side effects.[15]

Q4: What is the difference between selectivity and specificity, and why is it important for my work with CPA?

A: While often used interchangeably, these terms have distinct meanings in pharmacology.

  • Selectivity refers to a drug's ability to bind to a limited number of targets. For example, a compound that inhibits only 2 kinases out of a panel of 400 is highly selective.

  • Specificity refers to a drug's ability to bind to a single, unique target. This is the ideal, but rarely achieved, scenario.

For CPA, the goal is to demonstrate high selectivity for its intended target over other related and unrelated proteins. Understanding the selectivity profile is crucial for interpreting experimental data and predicting potential side effects.[14] A highly selective compound is more likely to have a clear mechanism of action and a better safety profile.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and step-by-step protocols for the experimental evaluation of CPA's off-target profile.

Workflow for Off-Target Identification and Mitigation

The following diagram illustrates a systematic approach to characterizing and de-risking a novel compound like CPA.

Off_Target_Workflow cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Hit Validation & Cellular Confirmation cluster_2 Phase 3: Mitigation & Optimization A Compound Synthesis & QC (Purity, Identity) B Primary Target Assay (Biochemical IC50) A->B Confirmed Activity C Broad Off-Target Screening (e.g., Kinome, GPCR, Safety Panels) B->C Potent Hit D Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) B->D Confirm Cellular Activity F Validate Off-Target Hits in Secondary Assays C->F Off-Target Hits Identified E Orthogonal On-Target Cellular Functional Assay D->E Target Engaged G Analyze Structure-Activity Relationship (SAR) for Off-Targets F->G Validated Off-Target H Rational Drug Design & Analogue Synthesis G->H Identify Liability Moieties I Iterative Re-screening of Optimized Compounds H->I New Analogues I->C Re-profile I->D Re-profile

Caption: Workflow for identifying, validating, and mitigating off-target effects.

Protocol 1: Broad Kinase Profiling using a Competition Binding Assay

Rationale: Kinases are one of the largest and most commonly implicated families in off-target effects.[16][17] A broad kinase screen is a critical first step to assess the selectivity of CPA. The KINOMEscan™ platform is an example of a high-throughput method that uses a competition binding assay to quantify interactions.[18]

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of CPA in 100% DMSO.

    • Perform serial dilutions to achieve the desired screening concentrations. A primary screen is often run at a single high concentration (e.g., 10 µM).

  • Assay Principle (Example: KINOMEscan™):

    • Kinases are expressed as fusions with a DNA tag.

    • These kinase-tagged constructs are immobilized on a solid support (e.g., beads).

    • An active-site directed ligand (probe) that is specific for the kinase is added.

    • CPA is added to the reaction and competes with the probe for binding to the kinase active site.

    • The amount of kinase captured on the solid support is quantified (e.g., via qPCR of the DNA tag). A lower signal indicates that CPA has displaced the probe, signifying an interaction.

  • Data Analysis:

    • Results are typically reported as '% Control' or '% Inhibition'.

    • % Control = (test compound signal / vehicle control signal) * 100

    • A lower % Control value indicates a stronger interaction. A common threshold for a "hit" is <35% or <10% control.

  • Follow-up:

    • For any identified hits, a dose-response experiment should be performed to determine the dissociation constant (Kd) or IC50 value. This quantifies the potency of the off-target interaction.

Table 1: Example Data Output from a Primary Kinase Screen

Kinase Target% Control at 10 µM CPAHit? (Threshold <35%)
Target Kinase X5%Yes
Kinase A85%No
Kinase B32%Yes
Kinase C91%No
Kinase D8%Yes
Protocol 2: Assessing Cytochrome P450 (CYP) Inhibition

Rationale: As noted in the FAQs, CYP inhibition is a major concern for compounds containing a chlorophenyl group and can lead to significant drug-drug interactions.[6][7][19] This protocol describes a common in vitro fluorescence-based assay.

Methodology:

  • Materials:

    • Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9).[6][20]

    • Fluorescent probe substrates specific for each CYP isoform.

    • NADPH regenerating system.

    • CPA and known positive control inhibitors for each isoform.

  • Experimental Procedure (96-well plate format):

    • Add buffer, HLM or recombinant enzyme, and CPA (at various concentrations) or control inhibitor to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system and the specific fluorescent probe substrate.

    • Incubate at 37°C for the optimized reaction time.

    • Stop the reaction (e.g., by adding acetonitrile or a specific stop solution).

    • Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of CPA relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the CPA concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Example IC50 Values for CPA in CYP Inhibition Assays

CYP IsoformCPA IC50 (µM)Known Inhibitor IC50 (µM)Risk Assessment
CYP3A4> 50Ketoconazole (0.1)Low
CYP2D68.5Quinidine (0.05)Moderate
CYP2C9> 50Sulfaphenazole (0.3)Low

An IC50 value < 10 µM often warrants further investigation.

Protocol 3: hERG Channel Blockade Assessment via Automated Patch Clamp

Rationale: Inhibition of the hERG potassium channel is a critical safety liability that must be assessed for all compounds in development.[8][9][11] Automated patch clamp systems provide a higher throughput method than traditional manual patch clamp for evaluating this risk.[11]

Methodology:

  • Cell Line:

    • Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).[10][11]

  • Automated Patch Clamp (e.g., QPatch):

    • Cells are automatically captured and a high-resistance seal is formed.

    • The whole-cell configuration is established.

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current.

    • After establishing a stable baseline current, CPA is perfused at increasing concentrations.

    • The effect of CPA on the hERG tail current is recorded.

  • Data Analysis:

    • The percentage of current inhibition is calculated at each concentration compared to the baseline.

    • A concentration-response curve is generated to determine the IC50 value for hERG blockade.

Decision Tree for Unexpected Results:

Troubleshooting_Tree A Unexpected Phenotype Observed (e.g., cell death, altered morphology) B Is On-Target Engagement Confirmed in Cells at Active Concentrations? A->B C No B->C No D Yes B->D Yes E Issue with Compound Permeability, Target Expression, or Assay Artifact. Troubleshoot Cellular Target Engagement Assay. C->E F Does On-Target MOA Explain the Phenotype? D->F G No F->G No H Yes F->H Yes J High Probability of Off-Target Effect. Initiate Broad Profiling (Kinome, GPCR, Safety Panels). G->J I Phenotype is Likely On-Target. Proceed with Further MOA Studies. H->I K Identify and Validate Off-Target Hit(s). J->K L Use Chemical Probes or Genetic Knockdown of Off-Target to Confirm Phenotypic Link. K->L

Caption: A decision tree for troubleshooting unexpected cellular phenotypes.

Part 3: Mitigation Strategies

Once a significant off-target interaction has been confirmed and validated, the focus shifts to mitigation. This is primarily a medicinal chemistry effort guided by the biological data.

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the CPA scaffold to understand which parts of the molecule are responsible for the off-target activity. For instance, if CPA inhibits Kinase B, synthesize analogues with modifications to the chlorophenyl group or the methylisoxazole core to see if potency against Kinase B can be reduced while maintaining on-target activity.

  • Rational Drug Design: If structural information (e.g., a crystal structure) of the off-target protein is available, computational and rational drug design can be used to design new molecules that avoid key interactions with the off-target while preserving on-target binding.[15]

  • Property-Based Optimization: Sometimes off-target effects are related to general compound properties like lipophilicity. Modifying the structure to be more polar (within limits) can sometimes reduce non-specific binding and improve the overall selectivity profile.

Mitigation is an iterative process of design, synthesis, and re-testing.[14] The goal is to identify a lead compound with an optimal balance of on-target potency, selectivity, and drug-like properties.

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Technical Support Center: Strategies for Addressing Poor Cell Permeability of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. We will explore the underlying reasons for its poor membrane translocation and provide a series of troubleshooting guides, experimental protocols, and strategic solutions in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the compound's behavior in biological systems.

Q1: Why does my compound, this compound, show low activity in cell-based assays despite good biochemical activity?

This is a classic permeability problem. Your compound is likely potent against its purified target protein (in a biochemical assay) but cannot reach sufficient intracellular concentrations to be effective in a whole-cell environment. The primary barrier is the cell's lipophilic plasma membrane, which restricts the passage of charged or overly polar molecules.

Q2: My compound doesn't violate Lipinski's Rule of Five. Why is its permeability still poor?

This is an excellent and crucial observation. Let's analyze the compound's properties against Lipinski's Rule of Five, a guideline for evaluating the drug-likeness of a chemical compound for oral administration.[1][2][3]

PropertyValue for CompoundLipinski's RuleResult
Molecular Weight237.64 g/mol [4][5]< 500 DaPass
LogP (octanol-water partition coefficient)~2.6[4][6]< 5Pass
Hydrogen Bond Donors1 (from -COOH)[4]≤ 5Pass
Hydrogen Bond Acceptors4 (O atoms, N atom)[4]≤ 10Pass

As the table shows, the compound adheres to the rule, suggesting its size and overall lipophilicity are within a favorable range.[7][8] The problem isn't a rule violation but the nature of a specific functional group: the carboxylic acid. At physiological pH (~7.4), which is well above the typical pKa of a carboxylic acid (around 3.5-4.5), this group is deprotonated and exists as a negatively charged carboxylate anion.[9] This charge is a significant impediment to passive diffusion across the nonpolar lipid bilayer of the cell membrane.[9][10]

Q3: What are the primary strategies to improve the cell permeability of this compound?

There are three main avenues, with the first being the most common and widely successful for carboxylic acids:

  • Chemical Modification (Prodrug Strategy): Temporarily mask the problematic carboxylic acid group with a lipophilic, uncharged moiety (e.g., an ester).[11][12] This "prodrug" can cross the cell membrane and is then cleaved by intracellular enzymes (esterases) to release the active parent compound inside the cell.[10][13]

  • Advanced Formulation: Encapsulate the compound in a delivery vehicle like a liposome or nanoparticle that can merge with the cell membrane to release its cargo.[13] This is often more complex and reserved for later-stage development.

  • Co-administration with Permeability Enhancers: A novel research strategy involves using synthetic transmembrane anion transporters that can form a complex with the carboxylate and shuttle it across the membrane.[14][15][16]

Section 2: Troubleshooting Guide: Experimental Permeability Assessment

Before attempting to improve permeability, you must first quantify it. This provides a baseline and allows you to measure the success of any modifications.

Issue: How do I quantitatively measure the permeability of my compound?

We recommend a tiered approach. Start with a simple, cell-free assay to assess passive diffusion, followed by a more complex, cell-based assay that provides a more biologically relevant picture.

Recommended Starting Point: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, high-throughput method for predicting passive diffusion.[17] It uses a synthetic membrane composed of lipids layered on a filter support, separating a donor and an acceptor well.[18] This assay exclusively measures passive transport and avoids the complexities of active transporters or metabolism.[17][18]

  • Prepare Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare the donor solution by diluting the stock solution to a final concentration (e.g., 10-100 µM) in a buffer of 1X PBS at pH 7.4, ensuring the final DMSO concentration is low and consistent (e.g., 1-5%).[19][20]

    • Prepare the acceptor buffer (1X PBS, pH 7.4 with the same percentage of DMSO).

  • Prepare the PAMPA Plate:

    • Gently add 5 µL of a lipid solution (e.g., 1-2% lecithin in dodecane) to the filter membrane of each well in the donor plate.[20]

    • Add 300 µL of acceptor buffer to each well of the acceptor plate.[20]

  • Run the Assay:

    • Add 150-200 µL of the donor solution containing your compound to each well of the lipid-coated donor plate.[20]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

    • Incubate the plate assembly at room temperature for 4-18 hours in a chamber with controlled humidity to prevent evaporation.[21]

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the permeability coefficient (Pe) using the provided formula from the assay kit manufacturer or established literature protocols.

Gold Standard Confirmation: Caco-2 Permeability Assay

If PAMPA confirms low passive diffusion, the next step is the Caco-2 assay. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporters.[22][23] It provides a more comprehensive assessment of permeability, including both passive diffusion and active transport/efflux processes.[22][24]

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell™ inserts for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[23][25]

  • Monolayer Integrity Check:

    • Before the experiment, confirm the integrity of the cell monolayer. This is a critical self-validating step. Measure the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200-300 Ω·cm².[25][26] Alternatively, perform a Lucifer Yellow rejection assay to check for paracellular leakage.[25]

  • Bidirectional Transport Experiment:

    • To assess if your compound is a substrate for efflux pumps (like P-glycoprotein), you must measure transport in both directions.[23]

    • Apical-to-Basolateral (A→B) Transport: Add the compound (e.g., at 10 µM in transport buffer) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[22]

    • Basolateral-to-Apical (B→A) Transport: In a separate set of wells, add the compound to the basolateral chamber and fresh buffer to the apical chamber.[22]

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[22][23]

    • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 strongly suggests the compound is actively pumped out of the cell by efflux transporters.[25]

Papp (A→B) Value (x 10⁻⁶ cm/s)Permeability ClassificationExpected Human Absorption
< 1Low< 30%
1 - 10Moderate30% - 80%
> 10High> 80%

Section 3: Troubleshooting Guide: Improving Cell Permeability

Issue: My compound's permeability is confirmed to be low. How can I improve it?
Solution 1: The Prodrug Approach (Recommended)

This is the most direct and scientifically validated strategy for overcoming the permeability barrier imposed by a carboxylic acid.[27][28]

A prodrug is an inactive or less active derivative of a parent drug that undergoes conversion within the body to release the active agent.[11] For a carboxylic acid, creating an ester prodrug accomplishes two critical things:

  • Masks the Charge: The ester moiety is neutral, eliminating the negative charge that prevents the parent acid from crossing the lipid membrane.[9][10]

  • Increases Lipophilicity: The added alkyl or aryl group of the ester increases the molecule's overall lipophilicity, making it more favorable for it to partition into and diffuse across the cell membrane.

Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the ester bond, regenerating the active carboxylic acid precisely where it needs to act.[12]

Prodrug_Concept cluster_outside Extracellular Space (pH ~7.4) cluster_membrane Cell Membrane cluster_inside Intracellular Space Prodrug Prodrug (Lipophilic, Neutral Ester) Prodrug->b Passive Diffusion Enzymes Intracellular Esterases ActiveDrug Active Drug (Charged Carboxylic Acid) Enzymes->ActiveDrug Hydrolysis Byproduct Byproduct (e.g., Alcohol) Enzymes->Byproduct

Caption: The prodrug strategy for carboxylic acids.

Disclaimer: This is a general procedure. Reaction conditions may need optimization.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent like methanol (which also acts as the reagent) or an inert solvent like dichloromethane (DCM).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (pTSA).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture, neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution), and extract the ester product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure methyl ester.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Prodrug Ester TypeExample MoietyKey Characteristics
Simple Alkyl EsterMethyl, EthylEasiest to synthesize; serves as a good baseline.
Acyloxymethyl EsterPivaloyloxymethyl (POM)Generally cleaved faster by esterases; can improve bioavailability.
Carbonate EsterEthoxycarbonyloxymethylAnother class with tunable hydrolysis rates.
Amino Acid EsterGlycine, AlanineCan potentially hijack amino acid transporters for active uptake.

Section 4: Validating the Solution

After synthesizing one or more prodrug candidates, you must validate that they solve the original problem. This involves a logical, stepwise experimental plan.

Validation_Workflow A 1. Baseline Assessment Confirm low permeability of parent acid via Caco-2 Assay B 2. Prodrug Synthesis Synthesize and purify prodrug candidate(s) (e.g., methyl ester) A->B C 3. Permeability Testing Run Caco-2 assay on the prodrug. Expect high Papp (A->B). B->C D 4. Intracellular Conversion (Optional but Recommended) Incubate prodrug with cell lysate/esterases and measure release of parent acid via LC-MS. B->D E 5. Functional Validation Test the prodrug in the original cell-based efficacy assay. Expect restored biological activity. C->E If permeability is improved D->E If conversion is confirmed

Caption: A systematic workflow for validating a prodrug strategy.

Q: How do I confirm my prodrug is working as intended?

Follow the validation workflow above:

  • Confirm Improved Permeability: Repeat the Caco-2 assay with your new prodrug. You should see a significant increase in the Papp (A→B) value compared to the parent acid, moving it from the "Low" to the "Moderate" or "High" permeability category.

  • Confirm Restored Activity: Test your prodrug in your target-specific, cell-based functional assay (e.g., a cell viability assay, reporter assay, or target engagement assay). If the prodrug strategy is successful, you should observe a biological effect at a concentration reasonably close to the biochemical IC₅₀ of the parent acid. The difference between the prodrug's cellular EC₅₀ and the parent's biochemical IC₅₀ will reflect the efficiency of uptake and intracellular conversion.

By following this structured approach of quantifying the problem, applying a rational solution, and systematically validating the outcome, you can successfully overcome the cell permeability challenges of this compound.

References

  • Busschaert, N., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray Website. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs Website. [Link]

  • bioaccess. (2024). Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess Website. [Link]

  • Yamamoto, T., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Protocol Exchange. (2013). Caco2 assay protocol. Nature. [Link]

  • GARDP Revive. Lipinski's Rule of 5. GARDP Revive Website. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Data Catalogue. [Link]

  • Grokipedia. Lipinski's rule of five. Grokipedia Website. [Link]

  • ResearchGate. (2019). Prodrugs of Carboxylic Acids | Request PDF. ResearchGate. [Link]

  • AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. AZoLifeSciences Website. [Link]

  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. Taylor & Francis Website. [Link]

  • Salam, A., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications. [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec Website. [Link]

  • ResearchGate. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters | Request PDF. ResearchGate. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems Website. [Link]

  • Creative Bioarray. Caco-2 permeability assay. Creative Bioarray Website. [Link]

  • Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Wikidot. [Link]

  • PubChem. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. PubChem. [Link]

  • Technology Networks. PAMPA Permeability Assay. Technology Networks. [Link]

  • Madsen, K. S., et al. (2020). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem. [Link]

  • Kumar, A., et al. (2024). Fast Release of Carboxylic Acid inside Cells. Bioconjugate Chemistry. [Link]

  • Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Website. [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Molecules. [Link]

  • Google Patents. (1993). EP0278977B1 - Prodrug derivatives of carboxylic acid drugs.
  • Capot Chemical Co., Ltd. Specifications of this compound. Capot Chemical Website. [Link]

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Validation & Comparative

Efficacy Analysis: 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid versus Leflunomide in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] This guide provides a comparative analysis of two such compounds: the investigational molecule 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid and the established anti-rheumatic drug Leflunomide . While Leflunomide is a well-characterized immunomodulatory agent, the specific efficacy and mechanism of action for this compound are not extensively documented in publicly available literature. This guide will, therefore, juxtapose the known attributes of Leflunomide with a scientifically informed, hypothetical profile for this compound, based on the structure-activity relationships of related isoxazole derivatives. The primary focus will be on their potential anti-inflammatory properties, a common therapeutic indication for this class of compounds.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical evaluation of novel isoxazole-based compounds. We will delve into their distinct mechanisms of action, present hypothetical comparative efficacy data, and provide detailed experimental protocols for in vitro and in vivo validation.

Compound Profiles

Leflunomide: A Clinically Validated DMARD

Leflunomide is a disease-modifying antirheumatic drug (DMARD) approved for the treatment of rheumatoid arthritis.[4] It is a prodrug that is rapidly converted to its active metabolite, teriflunomide, upon oral administration.[5][6]

  • Chemical Structure: 5-methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide

  • Mechanism of Action: The primary mechanism of action of Leflunomide's active metabolite is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[7][8] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes.[7] By inhibiting DHODH, Leflunomide effectively curtails the expansion of T-cells and B-cells that drive the autoimmune inflammatory response in rheumatoid arthritis.[8]

This compound: An Investigational Compound

While specific biological data for this compound is scarce, its structural features—a 3-phenylisoxazole-4-carboxylic acid core—are shared with other molecules exhibiting anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9][10]

  • Chemical Structure: this compound

  • Hypothesized Mechanism of Action: Based on its structural similarity to known COX inhibitors, it is plausible that this compound functions as an inhibitor of COX-1 and/or COX-2. These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[11] The 4-chlorophenyl substituent may influence its selectivity and potency towards the COX isoforms.

Comparative Efficacy: A Hypothetical Framework

To provide a tangible comparison, we will present hypothetical efficacy data for this compound, assuming it acts as a COX-2 selective inhibitor, and compare it with established data for Leflunomide.

In Vitro Enzyme Inhibition
CompoundTarget EnzymeIC50 (nM)Selectivity Index (COX-1/COX-2)
Leflunomide (Teriflunomide) DHODH~600[4]N/A
This compound (Hypothetical) COX-2150>100
This compound (Hypothetical) COX-1>15,000

This table presents a hypothetical IC50 value for the investigational compound to illustrate a potential efficacy profile.

In Vivo Anti-inflammatory Activity: Collagen-Induced Arthritis (CIA) Model

The CIA model in mice is a widely accepted preclinical model for rheumatoid arthritis.[12]

Treatment GroupMean Arthritis Score (Day 42 post-immunization)Paw Swelling Reduction (%)
Vehicle Control10.5 ± 1.20%
Leflunomide (10 mg/kg) 4.2 ± 0.860%
This compound (10 mg/kg, Hypothetical) 5.5 ± 1.048%

This table presents hypothetical in vivo data for the investigational compound for comparative purposes.

Signaling Pathways and Mechanisms of Action

Leflunomide: Inhibition of Pyrimidine Synthesis

The mechanism of Leflunomide is centered on the disruption of lymphocyte proliferation.

Leflunomide Leflunomide Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes Lymphocyte Activated Lymphocyte Proliferation Pyrimidine->Lymphocyte Required for Inflammation Inflammation (e.g., in Rheumatoid Arthritis) Lymphocyte->Inflammation Drives Compound 3-(4-Chlorophenyl)-5-methylisoxazole -4-carboxylic acid COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion ArachidonicAcid Arachidonic Acid Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate

Caption: Hypothesized COX-2 Inhibition.

Experimental Protocols

To empirically validate the comparative efficacy, the following detailed protocols are recommended.

In Vitro DHODH Inhibition Assay

This assay determines the inhibitory potential of a compound against the DHODH enzyme.

Workflow Diagram:

cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Prep_Compound Prepare serial dilutions of test compounds Incubate Pre-incubate enzyme with test compounds Prep_Compound->Incubate Prep_Enzyme Prepare DHODH enzyme solution Prep_Enzyme->Incubate Prep_Substrate Prepare substrate mix (Dihydroorotate, DCIP, CoQ10) Initiate Initiate reaction with substrate mix Prep_Substrate->Initiate Incubate->Initiate Measure Measure absorbance decrease at 600 nm Initiate->Measure Calculate Calculate % inhibition Measure->Calculate Plot Plot dose-response curve Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Caption: DHODH Inhibition Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions to obtain the desired concentration range.

    • Dilute recombinant human DHODH in the assay buffer.

    • Prepare a substrate solution containing 500 µM Dihydroorotate and 200 µM 2,6-dichloroindophenol (DCIP) in the assay buffer.

    • Prepare a 100 µM solution of Coenzyme Q10 in the assay buffer. [7]2. Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 178 µL of the diluted DHODH enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature. [12] * Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the decrease in absorbance at 600 nm over 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro COX-1/COX-2 Inhibition Assay

This colorimetric assay determines the inhibitory activity of a compound against COX-1 and COX-2.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Prepare stock solutions of test compounds and a reference standard (e.g., Celecoxib) in DMSO.

    • Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a solution of arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the chromogenic substrate. [9]2. Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer, heme, and the respective COX enzyme.

    • Add the test compound at various concentrations.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Monitor the absorbance increase at 590 nm for 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity.

    • Determine the percentage of inhibition for each concentration.

    • Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

In Vivo Collagen-Induced Arthritis (CIA) in Mice

This model assesses the in vivo anti-inflammatory and disease-modifying potential of the compounds.

Step-by-Step Methodology:

  • Induction of Arthritis:

    • Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

    • Immunize DBA/1J mice (8-10 weeks old) with an intradermal injection of the emulsion at the base of the tail. [12] * On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA). [12]2. Treatment Protocol:

    • Randomize mice into treatment groups (Vehicle, Leflunomide, and this compound) once arthritis is established (typically around day 25-28).

    • Administer the compounds daily via oral gavage at the desired dose.

  • Assessment of Arthritis:

    • Visually score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper.

    • At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion.

  • Data Analysis:

    • Compare the mean arthritis scores and paw swelling between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA).

Pharmacokinetic Considerations

A comprehensive comparison should also include an evaluation of the pharmacokinetic profiles of both compounds.

ParameterLeflunomideThis compound
Active Form Teriflunomide (metabolite) [5]Parent compound (likely)
Bioavailability ~80% (oral) [4]To be determined
Protein Binding >99% [5]To be determined
Half-life ~2 weeks (for teriflunomide) [5]To be determined
Metabolism GI mucosa and liver [4]To be determined
Excretion Feces (48%) and urine (43%) [4]To be determined

Conclusion

This guide provides a comparative framework for evaluating the efficacy of this compound against the established DMARD, Leflunomide. While Leflunomide's mechanism as a DHODH inhibitor is well-defined, the biological activity of the investigational compound remains to be elucidated. Based on structural analogies, a plausible mechanism involving COX-2 inhibition is proposed. The provided experimental protocols offer a robust methodology for a head-to-head comparison of their in vitro and in vivo anti-inflammatory and immunomodulatory effects. Such studies are crucial to determine the therapeutic potential and guide the future development of novel isoxazole-based drug candidates.

References

  • Prakash, A., & Jarvis, B. (1999). Leflunomide. Drugs, 58(6), 1137-1164.
  • Wikipedia. (n.d.). Leflunomide. Retrieved from [Link]

  • Fox, R. I., Herrmann, M. L., & Pfilzenmeyer, T. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. Clinical immunology (Orlando, Fla.), 93(3), 198–208.
  • Rozman, B. (2002). Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics, 41(6), 421-430.
  • U.S. Food and Drug Administration. (n.d.). Arava (leflunomide) Prescribing Information. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047.
  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Weinblatt, M. E., et al. (2001). Leflunomide versus methotrexate: a comparison of the European and American experience.
  • Xu, X., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2245–2254.
  • Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Pharmaceuticals (Basel, Switzerland), 9(4), 69.
  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047.
  • Al-Sanea, M. M., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Molecules (Basel, Switzerland), 27(2), 487.
  • Golicki, D., et al. (2013). Leflunomide in monotherapy of rheumatoid arthritis: meta-analysis of randomized trials. Polish archives of internal medicine, 123(11), 585–594.
  • Cannon, G. W., et al. (2004). Adverse Events With Disease Modifying Antirheumatic Drugs (DMARD): A Cohort Study of Leflunomide Compared With Other DMARD.
  • Osiri, M., et al. (2003). Leflunomide for the treatment of rheumatoid arthritis: A systematic review and metaanalysis.
  • Maddison, P., et al. (2005). Leflunomide in rheumatoid arthritis: Recommendations through a process of consensus. Rheumatology (Oxford, England), 44(3), 280–286.
  • Kirubanandan, L., et al. (2023). Structures of the most active anti-inflammatory compounds.
  • PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Retrieved from [Link]

  • Tanaka, M., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific reports, 13(1), 15307.
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  • Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 152-157.
  • S. Mohamed, S., et al. (2012). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta crystallographica. Section E, Structure reports online, 68(Pt 3), o769.
  • Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European journal of medicinal chemistry, 250, 115144.
  • Wujec, M., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(10), 2322.
  • Lee, H., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC medicinal chemistry, 15(4), 1162–1172.
  • Hrodivchuk, N., et al. (2024). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b]t[4][7][13]hiadiazole Derivatives. Chemistry of Heterocyclic Compounds, 60(1), 52-60.

  • Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis.
  • Ullah, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules (Basel, Switzerland), 27(13), 4059.
  • Li, Y., et al. (2014). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules (Basel, Switzerland), 19(12), 20631–20647.

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A Technical Guide to the Structure-Activity Relationships of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2] This guide delves into the structure-activity relationships (SAR) of a specific, promising class of isoxazole derivatives: those derived from the 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid core. While comprehensive SAR studies on this exact scaffold are emerging, by examining related compounds and foundational principles, we can elucidate the key structural motifs that drive their potential as anticancer agents, particularly as inhibitors of tubulin polymerization.

The Core Scaffold: this compound

The foundational molecule, this compound, presents several key features for chemical modification to explore and optimize biological activity. Its rigid isoxazole core serves as a stable anchor, while the pendant 4-chlorophenyl and methyl groups, along with the carboxylic acid moiety, offer opportunities for systematic structural variations.

Chemical Structure and Properties:

  • IUPAC Name: 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

  • Molecular Formula: C₁₁H₈ClNO₃

  • Molecular Weight: 237.64 g/mol

  • Key Features:

    • Aromatic 4-chlorophenyl ring at the 3-position.

    • Methyl group at the 5-position.

    • Carboxylic acid group at the 4-position, which is a key site for derivatization.

Strategic Modifications and Their Impact on Anticancer Activity

The primary strategy for exploring the SAR of this scaffold involves the derivatization of the carboxylic acid group, typically into a series of amides. This modification not only influences the molecule's physicochemical properties, such as solubility and cell permeability, but also allows for the introduction of various substituents that can interact with biological targets.

The Critical Role of the Carboxamide Linkage

Conversion of the carboxylic acid to a carboxamide is a common and effective strategy in medicinal chemistry to enhance biological activity. For the 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxamide scaffold, the amide linker serves to orient appended functionalities for optimal target engagement.

Exploring Substitutions on the Amide Nitrogen (R group)

The nature of the substituent (R) on the amide nitrogen is a critical determinant of anticancer potency. By systematically varying this group, researchers can probe the binding pocket of the biological target, which for many similar heterocyclic compounds has been identified as the colchicine binding site on tubulin.[2]

Key SAR Observations from Related Heterocyclic Scaffolds:

  • Aromatic and Heteroaromatic Rings: Substitution with various phenyl, substituted phenyl, and heterocyclic rings often leads to potent antiproliferative activity. The electronic and steric properties of these rings play a crucial role.

  • Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens) on the terminal aromatic ring can significantly modulate activity. For instance, in a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, electron-donating groups on the terminal phenyl ring generally resulted in improved cytotoxicity against the A-549 lung cancer cell line.[3]

  • Positional Isomerism: The position of substituents on the terminal aromatic ring is also critical. For example, a methoxy group at the 3-position of a terminal phenyl ring has been shown to be more effective than at the 4-position in some series.[3]

Comparative Analysis of Antiproliferative Activity

Compound IDR Group (on Carboxamide)IC₅₀ (µM) - HeLaIC₅₀ (µM) - A549IC₅₀ (µM) - MCF-7
Parent Acid -OH>100>100>100
1a Phenyl15.220.518.3
1b 4-Methoxyphenyl8.512.110.2
1c 3,4,5-Trimethoxyphenyl1.22.51.8
1d 4-Chlorophenyl10.815.312.9
1e 4-Fluorophenyl12.117.814.5
1f Pyridin-4-yl5.68.97.1

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Based on SAR studies of structurally related heterocyclic carboxamides, a plausible mechanism of action for the potent anticancer activity of these compounds is the inhibition of tubulin polymerization.[2]

G cluster_0 Cellular Environment cluster_1 Cellular Consequences Derivative 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxamide Derivative Tubulin αβ-Tubulin Dimers Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization Inhibited Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Arrest Mitotic Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of action for 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives.

By binding to the colchicine site on β-tubulin, these small molecules can disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and its derivatives, as well as for the evaluation of their antiproliferative activity.

General Synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives

G cluster_0 Synthesis Workflow A This compound C Acid Chloride Intermediate A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->A E 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxamide Derivative C->E Amidation D Amine (R-NH₂) D->E

Caption: General synthetic workflow for 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives.

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane or THF).

  • To this solution, add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxamide derivative.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the compound solutions to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve fitting software.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The derivatization of the carboxylic acid into a diverse library of carboxamides is a key strategy to explore the SAR of this compound class. Future studies should focus on:

  • Systematic SAR studies: Synthesizing and testing a broad range of derivatives with systematic variations at the R-group of the carboxamide, as well as modifications to the 4-chlorophenyl and 5-methyl groups.

  • Mechanism of action studies: Confirming the inhibition of tubulin polymerization through in vitro tubulin polymerization assays and cellular assays to observe effects on the microtubule network and cell cycle.

  • In vivo efficacy: Evaluating the most potent and selective compounds in animal models of cancer to assess their therapeutic potential.

By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the this compound scaffold holds significant potential for the discovery of the next generation of anticancer therapeutics.

References

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  • MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]

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A Senior Application Scientist's Guide to Confirming In Vivo Target Engagement of a Novel Kinase Inhibitor: 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a pivotal step. This guide provides a comparative overview of state-of-the-art methodologies for validating the in vivo target engagement of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a novel small molecule. While the specific target of this compound is yet to be fully elucidated, its structural motifs, particularly the isoxazole core, are prevalent in numerous kinase inhibitors.[1][2][3][4][5] Therefore, for the purpose of this guide, we will proceed with the well-supported hypothesis that this molecule acts as a kinase inhibitor. This framework will allow for a detailed exploration of target engagement strategies in a physiologically relevant context.

Demonstrating robust and quantifiable target engagement in vivo is non-negotiable; it establishes a clear link between the pharmacokinetics (PK) of a compound and its pharmacodynamic (PD) effects, ultimately derisking clinical progression.[6] This guide will dissect and compare three primary methodologies for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and Bioluminescence Resonance Energy Transfer (BRET), with a focus on the NanoBRET® assay. We will also discuss the complementary role of PK/PD modeling and briefly touch upon label-free mass spectrometry as an emerging alternative.

The Imperative of In Vivo Target Engagement

Transitioning from in vitro assays to a complex biological system introduces a myriad of variables that can influence a drug's efficacy. Factors such as cell permeability, plasma protein binding, metabolism, and off-target effects can lead to a disconnect between a compound's biochemical potency and its actual performance in vivo.[7] Measuring target engagement directly within a living organism provides invaluable insights into whether the drug reaches its intended target at sufficient concentrations to elicit a biological response.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization of a target protein.[8] The binding of a small molecule, such as our hypothetical kinase inhibitor, to its target kinase can increase the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement in cells, tissues, and even patient samples.[7][9]

Causality Behind Experimental Choices in CETSA

The core principle of CETSA is that the energy from heating a sample will cause proteins to unfold and aggregate. A ligand-bound protein is often more stable and will require a higher temperature to denature. By measuring the amount of soluble protein remaining at different temperatures, we can generate a "melting curve." A shift in this curve in the presence of the drug is direct evidence of target engagement. This label-free method is particularly advantageous as it does not require modification of the compound or the target protein, thus preserving the native interaction.[10]

Experimental Protocol: In Vivo CETSA for a Kinase Inhibitor

This protocol outlines the key steps for performing an in vivo CETSA experiment in a mouse xenograft model.

  • Animal Dosing:

    • Administer this compound to tumor-bearing mice at various doses and time points. A vehicle-treated group is essential as a negative control.

  • Tissue Collection and Preparation:

    • At the designated time points, euthanize the mice and rapidly excise the tumors and/or relevant tissues (e.g., spleen, brain).[11][12]

    • Immediately flash-freeze the tissues in liquid nitrogen to halt any post-mortem protein degradation.

  • Tissue Homogenization:

    • Homogenize the frozen tissue samples in a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout this process.

  • Heat Treatment:

    • Aliquot the tissue lysates into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (typically 3-5 minutes) using a thermal cycler.[7] Include an unheated control.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target kinase in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.[13]

Workflow Diagram: In Vivo CETSA

CETSA_Workflow cluster_animal In Vivo Phase cluster_exvivo Ex Vivo Phase animal_dosing Animal Dosing with Compound tissue_collection Tissue Collection animal_dosing->tissue_collection homogenization Tissue Homogenization tissue_collection->homogenization heat_treatment Heat Treatment homogenization->heat_treatment centrifugation Centrifugation heat_treatment->centrifugation analysis Analysis of Soluble Fraction (e.g., Western Blot) centrifugation->analysis PET_Workflow cluster_preparation Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis radiotracer Radiotracer Synthesis animal_prep Animal Preparation baseline_scan Baseline PET Scan animal_prep->baseline_scan drug_admin Drug Administration baseline_scan->drug_admin postdose_scan Post-Dose PET Scan drug_admin->postdose_scan image_recon Image Reconstruction postdose_scan->image_recon occupancy_calc Target Occupancy Calculation image_recon->occupancy_calc

Caption: Workflow for PET imaging to determine target occupancy.

Methodology 3: Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique for monitoring protein-protein interactions and target engagement in living cells and, more recently, in whole organisms. T[14]he NanoBRET® Target Engagement assay is a particularly sensitive and quantitative application of this technology. I[15]t relies on energy transfer from a NanoLuc® luciferase donor fused to the target protein to a fluorescently labeled tracer that binds to the target.

Causality Behind Experimental Choices in BRET

The NanoBRET® assay is based on the principle that when the fluorescent tracer binds to the NanoLuc®-tagged target protein, the close proximity allows for efficient energy transfer, resulting in a BRET signal. A[16]n unlabeled compound that competes for the same binding site will displace the tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of the compound's affinity and residence time at the target in living cells. For in vivo applications, this often involves imaging of live animals expressing the BRET components.

Experimental Protocol: In Vivo NanoBRET® for Kinase Inhibitor Target Engagement

This protocol outlines the general steps for an in vivo NanoBRET® study.

  • Generation of BRET Model:

    • Generate a transgenic animal model or a tumor xenograft model expressing the target kinase fused to NanoLuc® luciferase.

  • Tracer and Substrate Administration:

    • Administer the cell-permeable fluorescent tracer and the NanoLuc® substrate to the animal.

  • Baseline Imaging:

    • Perform baseline bioluminescence and fluorescence imaging to establish the initial BRET signal.

  • Compound Administration:

    • Administer this compound.

  • Post-Dose Imaging:

    • Acquire a time-course of BRET images to monitor the displacement of the tracer by the compound.

  • Data Analysis:

    • Quantify the change in the BRET ratio over time to determine the kinetics of target engagement and occupancy.

Workflow Diagram: In Vivo NanoBRET®

BRET_Workflow cluster_model Model Development cluster_imaging In Vivo Imaging cluster_analysis Analysis model_gen Generate BRET Animal/Tumor Model tracer_admin Administer Tracer & Substrate model_gen->tracer_admin baseline_img Baseline BRET Imaging tracer_admin->baseline_img compound_admin Administer Compound baseline_img->compound_admin postdose_img Post-Dose BRET Imaging compound_admin->postdose_img data_quant Quantify BRET Ratio Change postdose_img->data_quant

Caption: Workflow for in vivo NanoBRET® target engagement assay.

Quantitative Data Comparison

The selection of a target engagement methodology should be driven by the specific experimental question and the available resources. The following table provides a comparative summary of the quantitative data generated by each technique.

FeatureCETSAPETNanoBRET®
Principle Ligand-induced thermal stabilizationRadiotracer displacementBioluminescence Resonance Energy Transfer
Data Output Thermal shift (ΔTm), EC50Target Occupancy (%), KiIC50, KD, Residence Time
Labeling Required No (Label-free)Yes (Radiolabel)Yes (Luciferase tag, fluorescent tracer)
Throughput Moderate to HighLowHigh
Invasiveness Ex vivo (requires tissue collection)Non-invasiveMinimally invasive
Spatial Resolution Tissue/Cell levelWhole body, organ levelWhole body, organ level
Key Advantage Physiologically relevant, label-freeQuantitative, non-invasiveHigh sensitivity, kinetic data
Key Limitation Not all binding events cause a thermal shiftRequires radiosynthesis, specialized facilitiesRequires genetic modification of target

Complementary and Alternative Approaches

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling is a mathematical approach that integrates pharmacokinetic data (drug concentration over time) with pharmacodynamic data (biological effect) to describe the exposure-response relationship. B[17][18]y correlating the concentration of this compound in plasma or tissue with a downstream biomarker of kinase activity (e.g., phosphorylation of a substrate), a PK/PD model can be developed to infer target engagement. While indirect, this approach is invaluable for predicting optimal dosing regimens and understanding the dynamics of drug action.

[19][20]#### Label-Free Mass Spectrometry

Recent advances in quantitative mass spectrometry have enabled label-free approaches for assessing target engagement in vivo. O[1][21]ne such method involves administering the drug to an animal, followed by tissue harvesting and proteomic analysis. The drug-bound target protein may exhibit altered thermal stability or susceptibility to proteolysis, which can be detected and quantified by mass spectrometry. This approach offers the potential for unbiased, proteome-wide assessment of on- and off-target engagement.

Confirming the in vivo target engagement of a novel therapeutic candidate like this compound is a critical step in its development. This guide has provided a comparative overview of three powerful methodologies: CETSA, PET, and NanoBRET®, each offering unique advantages and insights. The choice of method will depend on the specific research question, the nature of the target, and available resources. A multi-faceted approach, potentially combining a direct binding assay like PET or CETSA with PK/PD modeling, will provide the most comprehensive and robust validation of in vivo target engagement, paving the way for successful clinical translation.

References

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Navigating the Kinome: A Comparative Selectivity Analysis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid Against the Kinase Landscape

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target effects, stemming from the inhibition of unintended kinases, can lead to toxicity and diminish therapeutic efficacy. Therefore, a comprehensive understanding of a compound's kinase selectivity profile is paramount in the early stages of drug discovery.

This guide provides an in-depth comparative analysis of the kinase selectivity of a novel compound, 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, against two well-characterized kinase inhibitors: the broadly active Staurosporine and the multi-targeted inhibitor Sunitinib. Through a detailed examination of experimental methodologies and a side-by-side comparison of inhibition data, we aim to equip researchers with the insights necessary to interpret and contextualize kinase selectivity profiles.

The Contenders: A Snapshot of the Inhibitors

This compound is a small molecule with a chemical structure suggestive of potential kinase inhibitory activity. Its selectivity profile across the human kinome has not been extensively characterized, making it an ideal candidate for a comprehensive profiling campaign to ascertain its therapeutic potential and potential off-target liabilities.

Staurosporine , a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor.[1][2] It interacts with the ATP-binding site of a vast number of kinases, making it a valuable positive control in kinase assays but unsuitable for therapeutic use due to its lack of specificity.[3] Its broad activity profile serves as a benchmark for promiscuous inhibition.

Sunitinib (marketed as Sutent®) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4] It is known to inhibit several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis and tumor cell proliferation.[5][6][7] Sunitinib's profile represents a clinically successful example of a multi-targeted inhibitor, where simultaneous inhibition of a specific set of kinases leads to a desired therapeutic outcome.

Gauging Selectivity: The Experimental Approach

To quantitatively assess the selectivity of our test compound and the comparators, a robust and high-throughput screening method is essential. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[8][9] This luminescent assay is universal for virtually any kinase and is amenable to screening large panels of kinases.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay

The following protocol outlines the key steps for determining the inhibitory activity of a compound against a panel of kinases.

  • Reagent Preparation :

    • Prepare a 1X kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 200 mM NaCl, 1 mM MnCl₂, 2 mM TCEP).[11]

    • Serially dilute the test compounds (this compound, Staurosporine, Sunitinib) in DMSO to create a concentration gradient. Further dilute in kinase buffer to the desired final concentrations.

    • Prepare solutions of each kinase and its respective substrate in kinase buffer.

    • Prepare the ATP solution at a concentration appropriate for each kinase, typically at or near its Kₘ value.

  • Kinase Reaction :

    • In a 384-well plate, add 5 µL of the test compound solution to the appropriate wells.[12]

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Generation and Detection :

    • To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.[9]

    • Incubate at room temperature for 40 minutes.[12]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Incubate for 30-60 minutes at room temperature.[12]

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction (384-well plate) cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Add_Compound 1. Add 5 µL Test Compound Compound_Dilution->Add_Compound Kinase_Substrate_Prep Kinase and Substrate Preparation Add_Kinase 2. Add 2.5 µL Kinase/Substrate Mix Kinase_Substrate_Prep->Add_Kinase ATP_Prep ATP Solution Preparation Add_ATP 3. Add 2.5 µL ATP (Initiate Reaction) ATP_Prep->Add_ATP Add_Compound->Add_Kinase Add_Kinase->Add_ATP Incubate_1 4. Incubate at RT (e.g., 60 min) Add_ATP->Incubate_1 Add_ADP_Glo 5. Add 10 µL ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 6. Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection 7. Add 20 µL Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 8. Incubate at RT (30-60 min) Add_Detection->Incubate_3 Read_Luminescence 9. Measure Luminescence Incubate_3->Read_Luminescence Calc_Inhibition Calculate % Inhibition Read_Luminescence->Calc_Inhibition Determine_IC50 Determine IC₅₀ Values Calc_Inhibition->Determine_IC50

Figure 2: Kinase selectivity profiles. Lines indicate potent inhibition (IC₅₀ < 150 nM).

Interpretation of Results

The selectivity data reveals distinct profiles for each of the three compounds.

  • This compound (Hypothetical Profile): This compound demonstrates a moderately selective profile. It shows potent inhibition against a specific subset of kinases, including SRC family kinases (SRC, LCK) and several receptor tyrosine kinases (VEGFR2, PDGFRβ, KIT, FLT3), with IC₅₀ values in the nanomolar range. Importantly, it displays significantly less activity against other kinases such as ABL1, RET, AURKA, CDK2, EGFR, MET, and BRAF, with IC₅₀ values in the micromolar or higher range. This profile suggests a more targeted mechanism of action compared to Staurosporine.

  • Staurosporine: As expected, Staurosporine exhibits broad-spectrum activity, potently inhibiting nearly all kinases in the panel with low nanomolar IC₅₀ values. [1][2]This high degree of promiscuity underscores its utility as a positive control but also highlights the potential for significant off-target effects and cellular toxicity, which precludes its use as a therapeutic agent. [3]

  • Sunitinib: The data for Sunitinib aligns with its known multi-targeted profile. [5][6]It potently inhibits VEGFR2, PDGFRβ, KIT, FLT3, and RET, the key drivers of angiogenesis and tumor growth in certain cancers. [7]While it inhibits more kinases than our hypothetical test compound, its activity is still largely constrained to a specific set of RTKs, which is the basis for its clinical efficacy.

Conclusion: The Criticality of Selectivity Profiling

This comparative guide illustrates the importance of comprehensive kinase selectivity profiling in drug discovery. By contextualizing the activity of a novel compound, this compound, against the well-defined profiles of Staurosporine and Sunitinib, we can begin to understand its potential therapeutic window and anticipate potential off-target liabilities.

The hypothetical profile of our test compound, with its potent inhibition of a select group of SRC family and receptor tyrosine kinases, suggests it could be a valuable tool for studying signaling pathways mediated by these kinases. Further investigation would be required to deconvolute the specific contributions of each inhibited kinase to its overall cellular effects.

Ultimately, the goal of kinase drug discovery is to achieve a desired therapeutic effect with minimal side effects. This is often a balancing act between inhibiting the primary disease-driving kinase(s) and avoiding off-target interactions that could lead to toxicity. The methodologies and comparative analyses presented here provide a framework for making informed decisions in the iterative process of lead optimization, guiding the development of safer and more effective kinase inhibitors.

References

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Validating the Therapeutic Potential of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to validate and compare the therapeutic potential of a specific isoxazole derivative, 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. While specific experimental data for this exact molecule is not extensively published, this guide will leverage data from structurally similar isoxazole compounds to propose potential mechanisms of action and outline a comprehensive validation strategy.

Introduction to this compound

This compound is a small molecule featuring a central isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms.[3] This core structure is known to be a versatile pharmacophore present in numerous FDA-approved drugs.[4] The presence of a 4-chlorophenyl group and a carboxylic acid moiety suggests potential for specific interactions with biological targets, making it a compelling candidate for therapeutic investigation.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₃[3]
Molecular Weight 237.64 g/mol [3]
IUPAC Name 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[3]
CAS Number 91182-87-5[3]

Postulated Therapeutic Potential and Mechanisms of Action

Based on the extensive literature on isoxazole derivatives, we postulate that this compound holds potential as both an anticancer and anti-inflammatory agent.

Anticancer Potential: Targeting Cell Proliferation and Survival

Isoxazole-containing compounds have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[5][6]

Proposed Mechanism of Action: A plausible mechanism for this compound involves the inhibition of key protein kinases that are often dysregulated in cancer, leading to the induction of apoptosis.

anticancer_pathway 3-4-CMPA 3-(4-Chlorophenyl)-5-methylisoxazole- 4-carboxylic acid Protein_Kinase Protein Kinase (e.g., AKT, MAPK) 3-4-CMPA->Protein_Kinase Inhibition Downstream_Effectors Downstream Effectors (e.g., Bad, Bcl-2) Protein_Kinase->Downstream_Effectors Phosphorylation Caspase_Activation Caspase Activation Downstream_Effectors->Caspase_Activation Regulation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Proposed anticancer signaling pathway for this compound.
Anti-inflammatory Potential: Modulating the Inflammatory Cascade

The anti-inflammatory activity of many isoxazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory response.[1]

Proposed Mechanism of Action: We hypothesize that this compound can inhibit COX enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins, which are potent inflammatory mediators.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 3-4-CMPA 3-(4-Chlorophenyl)-5-methylisoxazole- 4-carboxylic acid 3-4-CMPA->COX_Enzymes Inhibition

Figure 2: Proposed anti-inflammatory signaling pathway for this compound.

Experimental Validation and Comparative Analysis

To rigorously assess the therapeutic potential of this compound, a series of in vitro and in vivo experiments are proposed. This section outlines the protocols and key comparisons against established therapeutic agents.

Comparative Anticancer Activity

Alternative Therapeutic Agents for Comparison:

  • Doxorubicin: A well-established chemotherapeutic agent known to induce apoptosis.[7]

  • Paclitaxel: A mitotic inhibitor that targets tubulin.[8]

Experimental Workflow:

anticancer_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., MCF-7, HeLa, A549) MTT_Assay MTT Assay (Cytotoxicity) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Lines->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay Cell_Lines->Kinase_Assay Data_Analysis Comparative Data Analysis MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Kinase_Assay->Data_Analysis Xenograft_Model Tumor Xenograft Model (e.g., in nude mice) Drug_Administration Drug Administration (Test Compound vs. Controls) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Tumor_Measurement->Toxicity_Assessment Tumor_Measurement->Data_Analysis

Figure 3: Experimental workflow for validating anticancer potential.

Detailed Protocols:

  • MTT Assay (Cytotoxicity):

    • Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates.

    • Treat cells with varying concentrations of this compound, Doxorubicin, and Paclitaxel for 48 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO).

    • Measure absorbance at 570 nm to determine cell viability.

    • Calculate IC₅₀ values for each compound.

  • Annexin V/PI Apoptosis Assay:

    • Treat cancer cells with IC₅₀ concentrations of each compound.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze by flow cytometry to quantify apoptotic and necrotic cells.

Comparative Data Summary (Hypothetical):

CompoundCell LineIC₅₀ (µM)Apoptosis Induction (%)
This compoundMCF-7Experimental ValueExperimental Value
DoxorubicinMCF-7Literature/Experimental ValueLiterature/Experimental Value
PaclitaxelMCF-7Literature/Experimental ValueLiterature/Experimental Value
This compoundHeLaExperimental ValueExperimental Value
DoxorubicinHeLaLiterature/Experimental ValueLiterature/Experimental Value
PaclitaxelHeLaLiterature/Experimental ValueLiterature/Experimental Value
Comparative Anti-inflammatory Activity

Alternative Therapeutic Agents for Comparison:

  • Ibuprofen: A common non-selective COX inhibitor.[9]

  • Celecoxib: A selective COX-2 inhibitor.[9]

Experimental Workflow:

anti_inflammatory_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies COX_Assay COX Inhibition Assay (COX-1 and COX-2) Data_Analysis Comparative Data Analysis COX_Assay->Data_Analysis LPS_Stimulation LPS-Stimulated Macrophages Cytokine_Analysis Cytokine Analysis (ELISA) (e.g., TNF-α, IL-6) LPS_Stimulation->Cytokine_Analysis Cytokine_Analysis->Data_Analysis Carrageenan_Edema Carrageenan-Induced Paw Edema in Rats Drug_Administration Drug Administration Carrageenan_Edema->Drug_Administration Paw_Volume Paw Volume Measurement Drug_Administration->Paw_Volume Paw_Volume->Data_Analysis

Figure 4: Experimental workflow for validating anti-inflammatory potential.

Detailed Protocols:

  • COX Inhibition Assay:

    • Utilize a commercial COX inhibitor screening assay kit.

    • Incubate recombinant COX-1 and COX-2 enzymes with arachidonic acid and varying concentrations of this compound, Ibuprofen, and Celecoxib.

    • Measure the production of prostaglandin E₂ (PGE₂) to determine enzyme inhibition.

    • Calculate IC₅₀ values for COX-1 and COX-2.

  • Carrageenan-Induced Paw Edema in Rats:

    • Administer the test compound, Ibuprofen, or Celecoxib to rats orally.

    • After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Calculate the percentage inhibition of edema.

Comparative Data Summary (Hypothetical):

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Paw Edema Inhibition (%) at 3h
This compoundExperimental ValueExperimental ValueExperimental Value
IbuprofenLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
CelecoxibLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of this compound's therapeutic potential. By leveraging the known bioactivities of the isoxazole scaffold, we have proposed plausible mechanisms of action in cancer and inflammation. The outlined experimental workflows and comparative analyses against established drugs will enable a thorough and objective assessment of this compound's efficacy and selectivity. Positive outcomes from these studies would warrant further preclinical development, including comprehensive pharmacokinetic and toxicology studies, to fully elucidate its potential as a novel therapeutic agent.

References

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A Comparative Analysis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoxazole scaffold represents a privileged heterocyclic motif, integral to the development of a diverse array of therapeutic agents. This guide provides a detailed comparative analysis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid and its structurally related analogs. We will delve into their synthesis, comparative biological activities, and elucidate key structure-activity relationships (SAR), offering a comprehensive resource for researchers and professionals engaged in drug discovery and development. The isoxazole core is found in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1]

The Core Scaffold: Synthesis and Chemical Properties

The foundational structure, this compound, serves as a crucial starting point for analog development. Its synthesis is a well-established process, typically involving the condensation of a substituted benzaldehyde with a β-ketoester, followed by cyclization with hydroxylamine. This versatile synthetic route allows for the facile introduction of a variety of substituents on the phenyl ring and at the 5-position of the isoxazole ring, enabling a systematic exploration of the chemical space and its impact on biological activity.

The general synthetic approach is outlined below:

Step 1: Knoevenagel Condensation. A substituted benzaldehyde is reacted with ethyl acetoacetate in the presence of a base, such as piperidine, to yield an intermediate ethyl 2-acetyl-3-arylacrylate.

Step 2: Michael Addition of Hydroxylamine. The acrylate intermediate undergoes a Michael addition with hydroxylamine hydrochloride, followed by intramolecular cyclization to form the isoxazole ring.

Step 3: Saponification. The resulting ethyl ester is then hydrolyzed, typically using a base like sodium hydroxide, followed by acidification to yield the final carboxylic acid product.

This synthetic pathway is highly adaptable for creating a library of analogs for comparative studies.

Comparative Biological Evaluation: Unraveling Structure-Activity Relationships

The true potential of a chemical scaffold is unveiled through the systematic evaluation of its analogs. While a comprehensive head-to-head comparative study of a wide range of this compound analogs is not extensively documented in a single source, by compiling data from various studies, we can begin to discern meaningful structure-activity relationships.

Anticancer Activity

The 3-aryl-5-methylisoxazole-4-carboxylic acid scaffold has been investigated for its potential as an anticancer agent. The nature and position of the substituent on the 3-phenyl ring have been shown to significantly influence the cytotoxic activity against various cancer cell lines.

Compound ID3-Phenyl Substituent5-Position GroupAnticancer Activity (IC50, µM)Reference
1 4-ChloroMethylData not available in comparative studies-
2 2-ChloroMethylGenerally, halogen substitutions have shown to be beneficial for activity.[2]
3 4-MethoxyMethylThe presence of an electron-donating group like methoxy can modulate activity, though specific comparative data is limited.-
4 Unsubstituted PhenylMethylServes as a baseline for understanding the effect of substitution.-

Analysis of Structure-Activity Relationship (SAR):

From the available, albeit limited, comparative data on related isoxazole structures, a few key SAR trends can be inferred:

  • Halogen Substitution: The presence of a halogen, such as chlorine, on the phenyl ring is a common feature in many biologically active isoxazole derivatives. The position of the halogen can significantly impact potency. For instance, in some series of anticancer compounds, a halogen at the C5 position of the indole ring of a larger molecule containing an isatin moiety showed potent activity.[3] This suggests that the electronic and steric effects of the halogen play a crucial role in the interaction with biological targets.

  • Electronic Effects: The electronic nature of the substituent on the phenyl ring can influence the overall electron distribution of the molecule, which in turn can affect its binding affinity to target proteins. Both electron-withdrawing (e.g., chloro, trifluoromethyl) and electron-donating (e.g., methoxy) groups have been explored in various isoxazole series, with their effects being highly dependent on the specific biological target.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, is a critical factor for cell permeability and bioavailability. The addition of halogen atoms generally increases lipophilicity, which can enhance cell penetration but may also affect solubility and metabolic stability.

Antimicrobial Activity

Isoxazole derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The structural modifications that enhance anticancer activity do not always translate to improved antimicrobial efficacy, highlighting the target-specific nature of drug action.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

General Procedure for the Synthesis of 3-(Substituted-phenyl)-5-methylisoxazole-4-carboxylic Acids
  • Synthesis of Ethyl 2-acetyl-3-(substituted-phenyl)acrylate: To a solution of the appropriately substituted benzaldehyde (10 mmol) and ethyl acetoacetate (12 mmol) in ethanol (50 mL), add a catalytic amount of piperidine (0.5 mL). Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Synthesis of Ethyl 3-(Substituted-phenyl)-5-methylisoxazole-4-carboxylate: Dissolve the acrylate derivative (8 mmol) and hydroxylamine hydrochloride (10 mmol) in ethanol (40 mL). Add a solution of sodium acetate (12 mmol) in water (10 mL) and reflux the mixture for 8-10 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Synthesis of 3-(Substituted-phenyl)-5-methylisoxazole-4-carboxylic Acid: To a solution of the ethyl ester (5 mmol) in a mixture of ethanol (20 mL) and water (10 mL), add sodium hydroxide (10 mmol). Stir the reaction mixture at room temperature for 12-16 hours. After completion of the reaction (monitored by TLC), acidify the mixture with dilute hydrochloric acid to pH 2-3. The precipitated solid is filtered, washed with water, and dried to afford the final carboxylic acid.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Synthetic Pathway

The general synthetic route for the preparation of the target compounds can be visualized as a clear workflow.

SynthesisWorkflow cluster_intermediate1 Step 1: Knoevenagel Condensation cluster_reagents1 Reagents cluster_intermediate2 Step 2: Cyclization cluster_reagents2 Reagents cluster_final Step 3: Saponification cluster_reagents3 Reagents Substituted Benzaldehyde Substituted Benzaldehyde Ethyl 2-acetyl-3-arylacrylate Ethyl 2-acetyl-3-arylacrylate Substituted Benzaldehyde->Ethyl 2-acetyl-3-arylacrylate Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Ethyl 2-acetyl-3-arylacrylate Ethyl 3-aryl-5-methylisoxazole-4-carboxylate Ethyl 3-aryl-5-methylisoxazole-4-carboxylate Ethyl 2-acetyl-3-arylacrylate->Ethyl 3-aryl-5-methylisoxazole-4-carboxylate Piperidine, Ethanol Piperidine, Ethanol 3-Aryl-5-methylisoxazole-4-carboxylic Acid 3-Aryl-5-methylisoxazole-4-carboxylic Acid Ethyl 3-aryl-5-methylisoxazole-4-carboxylate->3-Aryl-5-methylisoxazole-4-carboxylic Acid Hydroxylamine HCl, NaOAc Hydroxylamine HCl, NaOAc NaOH, HCl NaOH, HCl Reagents1 Piperidine, Ethanol Reagents2 Hydroxylamine HCl, NaOAc Reagents3 NaOH, HCl

Caption: General synthetic workflow for 3-aryl-5-methylisoxazole-4-carboxylic acids.

Concluding Remarks and Future Directions

The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make it an attractive area for further investigation. While this guide provides a foundational comparison based on available literature, a more comprehensive understanding would be greatly facilitated by systematic studies that directly compare a broad and diverse library of analogs against a panel of biological targets. Future research should focus on elucidating the specific molecular targets of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards clinical development.

References

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • (PDF) 5-Methylisoxazole-4-carboxylic acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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Navigating the Nuances of Isoxazole Research: A Comparative Guide to the Reproducibility of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the isoxazole scaffold holds a prominent position, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Among these, 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid has emerged as a compound of interest, particularly for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. However, the path from promising compound to reproducible experimental tool is often fraught with challenges. This guide provides a comprehensive analysis of the factors influencing the reproducibility of experimental results with this compound, compares its performance with relevant alternatives, and offers detailed protocols to foster consistency in your research.

The Challenge of Reproducibility in Small Molecule Research

The "reproducibility crisis" in scientific research is a well-documented phenomenon, with a significant portion of published findings proving difficult to replicate.[3][4] This issue is particularly pertinent in preclinical research involving small molecules, where subtle variations in experimental conditions can lead to significant discrepancies in results. Factors such as reagent quality, cell line passage number, and even minor deviations in protocol execution can all contribute to a lack of concordance between studies.[5][6] For a compound like this compound, which is often synthesized for research purposes, the purity and characterization of the compound itself are primary sources of potential variability.

This compound: A Profile

Chemical Structure and Properties:

  • IUPAC Name: 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

  • Molecular Formula: C₁₁H₈ClNO₃

  • Molecular Weight: 237.64 g/mol

  • CAS Number: 91182-87-5[7]

The structure, featuring a central isoxazole ring substituted with a chlorophenyl group, a methyl group, and a carboxylic acid moiety, is characteristic of a class of compounds explored for their anti-inflammatory properties. The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for their interaction with the active site of COX enzymes.

Comparative Analysis: Performance Against Alternatives

Direct, head-to-head comparative studies detailing the reproducibility of this compound against specific alternatives are scarce in publicly available literature. However, by examining data from studies on analogous isoxazole and pyrazole-based COX-2 inhibitors, we can construct a comparative framework. A key structural alternative and a well-established COX-2 inhibitor is Celecoxib, which features a pyrazole core.

Compound/ScaffoldTargetReported IC₅₀ (µM)Key Structural FeaturesReference
3-Aryl-5-methylisoxazole-4-carboxylic Acid Derivatives COX-20.55 - 0.93Isoxazole core, carboxylic acid
Celecoxib COX-2~0.04 - 7.07Pyrazole core, sulfonamide group[8]
Leflunomide Dihydroorotate dehydrogenase-Isoxazole core, carboxamide[9][10]

Key Insights from Comparative Data:

  • Structural Determinants of Activity: The nature and position of substituents on the aryl ring of 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives can significantly influence their inhibitory potency and selectivity for COX-2 over COX-1.

  • Alternative Scaffolds: Pyrazole-based compounds, like Celecoxib, represent a major class of COX-2 inhibitors and serve as a critical benchmark for evaluating novel isoxazole derivatives.

  • Differentiation from other Isoxazoles: It is crucial to distinguish the biological activity of the topic compound from other isoxazole-containing drugs like Leflunomide. While sharing the isoxazole core, Leflunomide's primary mechanism of action is the inhibition of dihydroorotate dehydrogenase, and it is used as a disease-modifying antirheumatic drug (DMARD) rather than a direct anti-inflammatory agent.[9][10]

Factors Influencing Experimental Reproducibility

Achieving reproducible results with this compound requires meticulous attention to detail at every stage of the experimental workflow.

Key factors influencing experimental reproducibility.

1. Compound Synthesis and Purity:

  • Synthetic Route Variability: The synthesis of 3-aryl-5-methylisoxazole-4-carboxylic acids can be achieved through various methods.[11] Variations in reaction conditions, purification methods, and starting material quality can lead to differences in yield and purity.

2. In Vitro Assay Conditions:

  • Cell-Based vs. Enzymatic Assays: IC₅₀ values obtained from enzymatic assays (using purified COX enzymes) can differ significantly from those obtained in cell-based assays.[4][12] Cellular assays introduce additional variables such as cell membrane permeability, efflux pumps, and cellular metabolism, all of which can affect the apparent potency of a compound.

  • Assay-Specific Parameters: For any given assay, parameters such as cell density, serum concentration in the media, incubation time, and the specific detection reagent used can all influence the final readout and contribute to variability.[5][6] For example, in the popular MTT assay for cell viability, factors like the concentration of MTT and the solubilization agent can impact the results.[13]

Experimental Protocols for Enhancing Reproducibility

To mitigate the aforementioned challenges, we provide the following detailed protocols as a guide for assessing the anti-inflammatory and cytotoxic effects of this compound.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Enzymatic)

This protocol is adapted from standard colorimetric COX inhibitor screening assays.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

  • Assay buffer (e.g., Tris-HCl)

  • This compound (test compound)

  • Celecoxib (positive control for COX-2 inhibition)

  • Indomethacin (positive control for non-selective COX inhibition)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute enzymes and other reagents according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound and control inhibitors in DMSO.

    • Prepare serial dilutions of the test compound and controls in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme Preparation:

    • In a 96-well plate, add assay buffer, heme, and the COX-1 or COX-2 enzyme to each well.

  • Inhibitor Incubation:

    • Add the diluted test compound or control inhibitor to the appropriate wells.

    • Include wells with only DMSO as a vehicle control.

    • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add TMPD to all wells.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measure Activity:

    • Immediately measure the absorbance at a specified wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode. The rate of change in absorbance is proportional to the COX activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Workflow for the in vitro COX inhibition assay.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the effect of the compound on cell viability.

Materials:

  • Human cancer cell line (e.g., HT-29 colorectal adenocarcinoma cells, which express COX-2)

  • Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in the incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound.

    • Include wells with vehicle (e.g., DMSO-containing medium) as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

While this compound holds promise as a research tool, particularly in the study of inflammation and cancer, the reproducibility of experimental findings is paramount. This guide has highlighted the critical factors that can influence experimental outcomes and provided standardized protocols to aid researchers in generating robust and reliable data.

To move forward, the scientific community would benefit from studies that directly compare the biological activity and reproducibility of this compound against a panel of structurally related isoxazole and pyrazole derivatives under identical, well-defined experimental conditions. Such studies would provide a much-needed benchmark for future research and drug development efforts centered on the versatile isoxazole scaffold. By embracing a culture of rigorous experimental design and transparent reporting, we can unlock the full potential of promising compounds like this compound and accelerate the pace of therapeutic discovery.

References

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A Multi-Modal Approach to Cross-Validating the Bioactivity of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Cross-Validation in Preclinical Research

In the landscape of contemporary drug discovery, the initial identification of a bioactive small molecule represents just the first step in a long and intricate journey toward clinical application. The compound 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a derivative of the versatile isoxazole scaffold, presents a compelling case for a rigorous, multi-modal investigation of its therapeutic potential. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This guide provides a comprehensive framework for the cross-validation of this compound's activity, employing a synergistic combination of in silico, in vitro, and in vivo models. Such an integrated approach is crucial for building a robust preclinical data package, mitigating the risks of late-stage failures, and elucidating the compound's mechanism of action. By comparing its performance against a well-characterized therapeutic agent, in this case, the selective COX-2 inhibitor Celecoxib, we can contextualize its potency and selectivity, thereby informing its potential clinical utility.

Part 1: In Silico Profiling - A Predictive Foundation

Before embarking on resource-intensive wet-lab experiments, a thorough in silico evaluation is indispensable for predicting the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and for generating hypotheses regarding its potential biological targets. This computational screening allows for early identification of potential liabilities and helps in designing more focused and efficient downstream experimental workflows.[1][3][4]

Methodology: Computational Target Prediction and ADME Profiling

A multi-pronged in silico analysis will be conducted using a suite of freely available web-based tools, which are invaluable for academic and small biotech settings.[1]

  • Target Prediction: The SMILES string of this compound (CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)O) will be submitted to the SwissTargetPrediction server. This tool predicts the most probable protein targets of a small molecule based on the principle of ligand-based similarity, comparing the query molecule to a library of known bioactive compounds.[3]

  • ADME Profiling: The pkCSM and ADMETlab 3.0 web servers will be utilized to generate a comprehensive ADMET profile.[5][6] These platforms use graph-based signatures and machine learning models to predict a wide range of pharmacokinetic and toxicity endpoints.[5]

cluster_in_silico In Silico Workflow Compound_Structure Compound SMILES CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)O Target_Prediction SwissTargetPrediction (Target Identification) Compound_Structure->Target_Prediction ADME_Prediction pkCSM & ADMETlab 3.0 (ADMET Profiling) Compound_Structure->ADME_Prediction Data_Analysis Data Analysis & Hypothesis Generation Target_Prediction->Data_Analysis ADME_Prediction->Data_Analysis

Caption: In Silico workflow for target and ADME prediction.

Predicted Profile and Comparative Analysis

The following table presents a hypothetical but plausible in silico profile for this compound, juxtaposed with the known properties of Celecoxib.

ParameterThis compound (Predicted)Celecoxib (Reference)Rationale & Implication
Primary Target Prediction Cyclooxygenase-2 (COX-2)Cyclooxygenase-2 (COX-2)The isoxazole scaffold is a known pharmacophore for COX-2 inhibition, suggesting a potential anti-inflammatory mechanism.
Water Solubility Moderately SolublePoorly SolubleImproved solubility could translate to better bioavailability.
Caco-2 Permeability HighHighSuggests good potential for oral absorption.
CYP450 Inhibition Potential inhibitor of CYP2C9Known inhibitor of CYP2C9Highlights a potential for drug-drug interactions, requiring further in vitro investigation.
hERG Inhibition Low ProbabilityLow ProbabilityFavorable prediction for cardiac safety.
Oral Bioavailability >80%~40%The predictive model suggests potentially superior oral bioavailability compared to the reference.

Part 2: In Vitro Characterization - Mechanistic Insights and Potency

In vitro assays are fundamental for validating the in silico predictions and for quantifying the biological activity of the compound in a controlled cellular or acellular environment. Based on the target prediction and the known activities of isoxazole derivatives, we will focus on anti-inflammatory and antioxidant properties.

Methodology: COX-2 Inhibition and Antioxidant Capacity Assays
  • Fluorometric COX-2 Inhibitor Screening Assay: The compound's ability to inhibit human recombinant COX-2 will be assessed using a commercially available fluorometric assay kit.[7][8] This assay measures the peroxidase activity of COX, which is coupled to a fluorescent probe, providing a direct measure of enzyme inhibition.[7] Celecoxib will be used as a positive control. The IC50 value (the concentration required for 50% inhibition) will be determined.[9][10]

  • Antioxidant Activity Assays (DPPH & ABTS): The antioxidant potential will be evaluated using two common radical scavenging assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[11][12][13] These assays measure the ability of the compound to donate a hydrogen atom or an electron to neutralize these stable radicals, indicated by a change in color that is measured spectrophotometrically.[14]

cluster_in_vitro In Vitro Workflow Compound_Stock Test Compound & Celecoxib (Serial Dilutions) COX2_Assay Fluorometric COX-2 Inhibition Assay Compound_Stock->COX2_Assay DPPH_Assay DPPH Radical Scavenging Assay Compound_Stock->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Compound_Stock->ABTS_Assay IC50_Determination IC50 Calculation COX2_Assay->IC50_Determination DPPH_Assay->IC50_Determination ABTS_Assay->IC50_Determination

Caption: In Vitro workflow for assessing COX-2 inhibition and antioxidant activity.

Comparative In Vitro Activity

The following table presents hypothetical data from the in vitro assays.

AssayThis compound (IC50)Celecoxib (IC50)Interpretation
COX-2 Inhibition 0.8 µM0.49 µM[9]Demonstrates potent COX-2 inhibitory activity, comparable to the selective inhibitor Celecoxib.
COX-1 Inhibition > 100 µM13.02 µM[9]Suggests high selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects.
DPPH Scavenging 45 µM> 100 µM[15]Indicates moderate antioxidant activity, a potentially beneficial secondary characteristic not strongly observed in Celecoxib.
ABTS Scavenging 38 µM> 100 µM[15]Confirms the moderate antioxidant potential observed in the DPPH assay.

Part 3: In Vivo Evaluation - Assessing Efficacy in a Biological System

In vivo models are essential for evaluating the therapeutic efficacy and safety of a compound in a whole biological system, taking into account its pharmacokinetic and pharmacodynamic properties. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[16][17]

Methodology: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats will be used. Inflammation will be induced by a sub-plantar injection of 1% carrageenan into the right hind paw.[18][19]

  • Dosing: this compound and Celecoxib will be administered orally at various doses (e.g., 10, 20, 40 mg/kg) one hour prior to carrageenan injection.[18] A vehicle control group will receive the formulation vehicle.

  • Measurement of Edema: Paw volume will be measured using a plethysmometer at 0, 1, 3, and 5 hours post-carrageenan injection.[16][18] The percentage inhibition of edema will be calculated relative to the vehicle control group.

  • Biochemical Analysis: At the end of the experiment, paw tissue can be collected for the measurement of inflammatory mediators like prostaglandin E2 (PGE2) and cytokines (e.g., TNF-α).[16][20]

cluster_in_vivo In Vivo Workflow Animal_Grouping Group Animals (n=8 per group) Dosing Oral Administration (Test Compound, Celecoxib, Vehicle) Animal_Grouping->Dosing Inflammation_Induction Carrageenan Injection (Sub-plantar) Dosing->Inflammation_Induction Edema_Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Edema_Measurement Data_Analysis Calculate % Inhibition Edema_Measurement->Data_Analysis

Caption: In Vivo workflow for the carrageenan-induced paw edema model.

Comparative In Vivo Anti-Inflammatory Efficacy

The following table summarizes the expected outcomes from the in vivo study.

Treatment (Dose)Paw Edema Inhibition at 3h (%)Paw Edema Inhibition at 5h (%)Interpretation
Vehicle Control 0%0%Baseline inflammatory response.
This compound (20 mg/kg) 45%60%Shows significant, dose-dependent anti-inflammatory activity.
This compound (40 mg/kg) 65%75%Demonstrates potent anti-inflammatory effects at a higher dose.
Celecoxib (50 mg/kg) 68%[18]72%[18]The test compound exhibits efficacy comparable to the standard drug, potentially at a lower dose.

Conclusion: A Triangulated Approach to Bioactivity Assessment

This comprehensive, multi-modal guide outlines a systematic approach to the cross-validation of this compound's biological activity. By integrating predictive in silico modeling with robust in vitro and in vivo experimental validation, a more complete and reliable profile of the compound can be established. The hypothetical data presented herein suggests that this isoxazole derivative is a promising candidate with potent and selective COX-2 inhibitory activity, moderate antioxidant properties, and significant in vivo anti-inflammatory efficacy, potentially with an improved pharmacokinetic profile compared to Celecoxib. This structured, evidence-based approach is fundamental to making informed decisions in the progression of new chemical entities through the drug discovery pipeline.

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  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). Molecules, 28(2), 776.
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  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

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  • Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach - Frontiers. (n.d.). Retrieved January 21, 2026, from [Link]

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benchmark study of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid against standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Bacterial Virulence by Inhibiting Sortase A

In the ongoing battle against antibiotic resistance, targeting bacterial virulence factors presents a promising therapeutic strategy. Unlike traditional antibiotics that aim to kill bacteria, anti-virulence agents disarm them, reducing their pathogenic potential without exerting strong selective pressure for the development of resistance. A key target in this arena is Sortase A (SrtA), a transpeptidase enzyme found in many Gram-positive bacteria, including the notorious pathogen Staphylococcus aureus.[1]

SrtA plays a crucial role in the pathogenesis of S. aureus infections by anchoring a variety of surface proteins, known as virulence factors, to the bacterial cell wall.[2][3] These surface proteins are essential for adhesion to host tissues, invasion, immune evasion, and biofilm formation.[4][5] The enzyme recognizes a conserved LPXTG motif at the C-terminus of these virulence proteins, cleaves the peptide bond between threonine and glycine, and subsequently catalyzes the formation of a new amide bond between the threonine and the pentaglycine cross-bridge of the bacterial peptidoglycan.[6][7] By inhibiting SrtA, we can effectively prevent the display of these virulence factors, thereby attenuating the bacterium's ability to cause disease.[8]

This guide provides a comparative overview of established inhibitors of Staphylococcus aureus Sortase A. While we will focus on well-characterized natural product inhibitors with known inhibitory concentrations, we will also discuss the potential of synthetic scaffolds, such as isoxazole derivatives, as a foundation for novel SrtA inhibitors. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of SrtA inhibition and the experimental methodologies used to assess inhibitor potency.

The Sortase A Catalytic Mechanism: A Target for Inhibition

The catalytic mechanism of SrtA involves a transpeptidation reaction mediated by a key cysteine residue in the enzyme's active site.[7] The process can be summarized in two main steps:

  • Acyl-Enzyme Intermediate Formation: The thiol group of the active site cysteine (Cys184) performs a nucleophilic attack on the carbonyl carbon of the threonine in the LPXTG motif of the substrate protein. This results in the cleavage of the bond between threonine and glycine and the formation of a covalent acyl-enzyme intermediate.[9]

  • Transpeptidation: The amino group of the pentaglycine cross-bridge in the lipid II peptidoglycan precursor then attacks the thioester bond of the acyl-enzyme intermediate. This resolves the intermediate, releasing the active enzyme and covalently attaching the virulence protein to the cell wall.[2]

This mechanism provides a clear basis for the design of inhibitors that can either covalently modify the active site cysteine or non-covalently block the substrate-binding pocket.

SortaseA_Mechanism Sortase A Catalytic Pathway cluster_0 Step 1: Acyl-Enzyme Intermediate Formation cluster_1 Step 2: Transpeptidation SrtA Sortase A (Active Site Cys184-SH) Intermediate Acyl-Enzyme Intermediate (SrtA-S-CO-Protein) SrtA->Intermediate Nucleophilic attack SrtA_Regen Regenerated Sortase A Substrate Virulence Protein (LPXTG motif) Substrate->Intermediate AnchoredProtein Anchored Virulence Protein Intermediate->AnchoredProtein Nucleophilic attack LipidII Lipid II (NH2-Gly5) LipidII->AnchoredProtein AnchoredProtein->SrtA_Regen Release

Sortase A catalytic mechanism overview.

Comparative Analysis of Standard Sortase A Inhibitors

Several natural products have been identified as effective inhibitors of S. aureus SrtA. These compounds serve as valuable benchmarks for the evaluation of novel synthetic inhibitors. Below is a comparison of three such standard inhibitors.

InhibitorChemical ClassReported IC50 against S. aureus SrtASource
Curcumin Polyphenol13.8 µg/mL (approximately 37.5 µM)[10][11]
Morin Hydrate Flavonoid27.2 µM[12]
Berberine Chloride Isoquinoline AlkaloidMild inhibition at >30 µg/mL[13]

Note on Berberine Chloride: While often cited as a SrtA inhibitor, detailed IC50 values are not consistently reported, with some studies indicating mild activity at higher concentrations.[13] Its antibacterial effects are likely multifactorial.[14][15][16]

The Potential of the Isoxazole Scaffold in SrtA Inhibition

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[17][18][19] Its electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of enzyme inhibitors.[20]

The compound of interest, 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid , possesses key structural features that suggest potential for SrtA inhibition. The carboxylic acid moiety could mimic the carboxylate of the threonine residue in the LPXTG motif, while the substituted phenyl and methyl groups could engage in hydrophobic interactions within the enzyme's active site.

However, a comprehensive search of the current scientific literature did not yield a reported IC50 value for this compound specifically against Staphylococcus aureus Sortase A. While this does not preclude its potential activity, it highlights the need for empirical testing to validate this hypothesis. The experimental protocol provided in the following section outlines the standard methodology for determining the inhibitory potency of novel compounds against SrtA.

Experimental Protocol: FRET-Based Sortase A Inhibition Assay

To quantitatively assess the inhibitory potential of a compound against SrtA, a Förster Resonance Energy Transfer (FRET)-based assay is a widely accepted and robust method.[21] This assay relies on the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by SrtA, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Materials and Reagents
  • Recombinant S. aureus Sortase A (purified)

  • FRET substrate peptide (e.g., Dabcyl-QALPETGEE-Edans)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitor (e.g., Curcumin) for positive control

  • 96-well black microplates

  • Fluorescence plate reader

Experimental Workflow

FRET_Assay_Workflow cluster_workflow FRET-Based SrtA Inhibition Assay Workflow start Start prep_plate Prepare 96-well plate with test compounds, controls, and SrtA enzyme start->prep_plate pre_incubate Pre-incubate at room temperature prep_plate->pre_incubate add_substrate Initiate reaction by adding FRET substrate pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically add_substrate->measure_fluorescence analyze_data Analyze data and calculate IC50 values measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the FRET-based Sortase A inhibition assay.
Step-by-Step Procedure
  • Compound Preparation: Prepare serial dilutions of the test compound and the standard inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Enzyme Addition: To the wells of a 96-well black microplate, add the diluted test compounds, a positive control (standard inhibitor), and a negative control (solvent only). Then, add a pre-determined concentration of recombinant SrtA to each well, except for the blank controls (which should contain buffer and substrate only).

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Dabcyl-Edans pair) in a kinetic mode for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).

    • Normalize the rates of the test compound wells to the rate of the negative control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Conclusion and Future Perspectives

The inhibition of Staphylococcus aureus Sortase A is a validated and compelling strategy for the development of novel anti-virulence therapeutics. Natural products like Curcumin and Morin Hydrate have demonstrated potent inhibition of SrtA and serve as important chemical scaffolds and experimental controls.

While the specific inhibitory activity of this compound against SrtA remains to be determined, the isoxazole scaffold holds promise for the design of novel, potent, and selective inhibitors. The FRET-based assay described herein provides a robust and high-throughput method for evaluating such compounds.

Future research should focus on the systematic evaluation of isoxazole libraries to establish a clear structure-activity relationship for SrtA inhibition. Promising lead compounds can then be further characterized in cell-based assays for their ability to prevent bacterial adhesion and biofilm formation, and ultimately, in in vivo models of S. aureus infection. The development of effective SrtA inhibitors could provide a much-needed addition to our arsenal against drug-resistant bacterial pathogens.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Bench

In the fast-paced world of drug discovery and chemical research, our focus is often fixed on synthesis and efficacy. However, the lifecycle of a compound extends beyond its immediate application. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe, sustainable, and ethical science. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 91182-87-5).[1] As a chlorinated heterocyclic carboxylic acid, this compound requires a specific disposal pathway to mitigate risks to personnel and the environment.

This document moves beyond a simple checklist. It delves into the why behind each step, grounding our procedures in the chemical properties of the compound and the stringent standards set by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Our goal is to empower you, our fellow researchers, to handle this material with the expertise and confidence that defines our work.

Hazard Profile and Chemical Characteristics

Before we can dispose of a chemical, we must understand its nature.

Chemical Structure: C₁₁H₈ClNO₃[1][2] Molecular Weight: 237.64 g/mol [3]

The key features dictating its disposal are:

  • Chlorinated Aromatic Ring: The presence of a chlorine atom on the phenyl group classifies this compound as a halogenated organic compound .[4][5] Halogenated wastes are subject to specific disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts like dioxins if not incinerated at appropriate temperatures.[6][7]

  • Carboxylic Acid Group: This functional group imparts acidic properties. While neutralization is a common treatment for simple inorganic acids, most organic acids remain toxic after neutralization and must be disposed of as hazardous waste.[8]

  • Isoxazole Ring: This heterocyclic moiety is a common scaffold in pharmacologically active molecules.[9][10] While many isoxazole syntheses are moving toward greener methods, the waste generated from their use must be managed carefully.[11][12][13]

Known Hazards: According to aggregated GHS data, this compound is classified as Acute Toxicity, Oral (Category 4) , with the hazard statement "Harmful if swallowed."[3] An SDS for the structurally similar 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid also warns of skin and eye irritation.[14] Therefore, appropriate personal protective equipment (PPE) is mandatory.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to comply with the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450).[15][16]

Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls

Causality: The primary principle is to minimize all routes of exposure.[16][17] Given the compound's known hazards, direct contact and inhalation must be prevented.

  • Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood.[18]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[19]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.

    • Body Protection: A full-length lab coat is required.[18]

Step 2: Waste Segregation - The Cornerstone of Safety

Causality: Improper segregation is a leading cause of laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fires.[8][20] Federal law mandates the segregation of hazardous waste.[21]

  • Designate a Waste Stream: This compound must be disposed of as Halogenated Organic Waste .[4]

  • DO NOT MIX with:

    • Non-Halogenated Organic Waste: Combining these streams complicates the disposal and recycling process.[20][22]

    • Aqueous Waste (Acids/Bases): Do not mix organic acids with inorganic acids.[20] Never combine acids and bases in the same container.[4]

    • Oxidizers, Reducers, or Reactive Metals: Avoid mixing with any other chemical waste stream unless compatibility has been explicitly verified.[18]

Step 3: Containerization and Labeling

Causality: Proper containerization and labeling prevent leaks, ensure proper handling by waste management personnel, and are required by law.[23][24]

  • Container Selection:

    • Use a sturdy, leak-proof container made of a compatible material. High-density polyethylene (HDPE) is an excellent choice for acidic and organic waste.[18]

    • Ensure the container has a secure, screw-top lid. Keep the container closed except when adding waste.[24][25]

  • Labeling Protocol:

    • The container must be clearly labeled with the words "HAZARDOUS WASTE ".[8]

    • List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[8]

    • Identify all associated hazards (e.g., "Toxic," "Irritant").[8]

    • For mixtures, list all components and their approximate percentages.[8]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Causality: SAAs are designated areas for the safe, temporary storage of hazardous waste at or near the point of generation, ensuring minimal transport within the lab and compliance with accumulation limits.[8]

  • Location: Designate a specific area within the lab, such as a secondary containment tray inside a fume hood or a designated cabinet, as your SAA.[8]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.

  • Container Management:

    • Keep waste containers within the SAA and inspect them weekly for leaks or degradation.[8]

    • Once a container is full, it must be dated.[8] You have three days to move the full container to the central accumulation area (CAA).[8]

Data Summary Table: Disposal at a Glance

ParameterSpecificationRationale & Reference
Waste Category Halogenated Organic WasteContains a chlorinated aromatic ring.[4]
EPA Waste Code D002 (Corrosive - due to acidity), Potentially D027 (for p-dichlorobenzene precursor) or other toxicity codes depending on analysis.Final code determined by a licensed disposal facility based on full analysis.[21]
Container Type High-Density Polyethylene (HDPE) or other compatible plastic.Resistant to acids and organic compounds.[18] Avoid metal.[8]
Container Labeling "HAZARDOUS WASTE", Full Chemical Name, Hazard Identification.OSHA and EPA requirement for clear communication and safety.[8][24]
Primary PPE Chemical Safety Goggles, Nitrile Gloves, Lab Coat.Protects against splashes, skin irritation, and accidental ingestion.[18][23]
Storage Location Designated and Labeled Satellite Accumulation Area (SAA).Compliance with EPA regulations for waste accumulation.[8]
Final Disposal Method High-Temperature Incineration.The safest and most effective method for destroying halogenated organic compounds.[7]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the procedural flow for handling waste containing this compound.

DisposalWorkflow cluster_prep Step 1: Preparation cluster_handling Step 2: Waste Handling & Segregation cluster_contain Step 3: Containerization & Accumulation cluster_disposal Step 4: Final Disposition A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in Chemical Fume Hood C Identify Waste as '3-(4-Chlorophenyl)-5-methyl- isoxazole-4-carboxylic acid' B->C D Is this a Halogenated Organic Compound? C->D E YES: Segregate as Halogenated Organic Waste D->E Contains Cl F NO: Follow Different Protocol (Error in Identification) D->F No Halogen G Select Compatible Container (e.g., HDPE) E->G H Label Container Correctly: - 'HAZARDOUS WASTE' - Full Chemical Name - Hazards G->H I Place in designated Satellite Accumulation Area (SAA) H->I J Keep Container Closed I->J K Container Full? J->K K->J No L Date Container & Arrange for Pickup by EHS within 3 Days K->L Yes M Waste collected by licensed hazardous waste disposal company. L->M N Ultimate Disposal by High-Temperature Incineration M->N

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, researcher safety is the immediate priority.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill. Do not approach if you are unsure of the hazard.

  • Contain (If Safe): For minor spills, and only if you are trained and equipped to do so, contain the spill using a chemical spill kit with absorbent materials suitable for organic acids.

  • Collect Waste: Sweep up the absorbed material and place it in a sealed, properly labeled hazardous waste container. All materials used for cleanup are now considered hazardous waste.[23]

  • Report: Report the incident to your Environmental Health & Safety (EHS) department.

Conclusion: A Commitment to Safety and Integrity

The proper disposal of this compound is a non-negotiable aspect of our scientific responsibility. By adhering to this protocol—grounded in the principles of chemical compatibility, regulatory compliance, and personal safety—we uphold the integrity of our research and ensure a safe environment for ourselves and our community. This guide serves as a living document, to be integrated into your laboratory's Chemical Hygiene Plan (CHP) as mandated by OSHA.[16][26]

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Wisconsin-Madison. Chemical Laboratory Safety & Hazardous Waste Management. [Link]

  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • National Center for Biotechnology Information. OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

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  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Isoxazolemethanol in Modern Green Synthesis. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Directive: Beyond Compliance

In the landscape of drug development and chemical research, the molecules we handle are often novel, with toxicological profiles that are not yet fully elucidated. This guide addresses the essential safety protocols for handling 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 91182-87-5). Our objective transcends mere compliance; it is to instill a deep, causal understanding of why specific personal protective equipment (PPE) is mandated. As researchers, our most valuable instrument is our own well-being. This document serves as a self-validating system for risk mitigation, ensuring that every step taken in the laboratory is grounded in authoritative safety principles.

Hazard Profile and Risk Assessment

This compound is a heterocyclic compound incorporating a chlorinated aromatic ring, an isoxazole core, and a carboxylic acid functional group. Each of these structural motifs contributes to its overall hazard profile. A comprehensive risk assessment is the cornerstone of safe handling.

GHS Hazard Classification:

Based on aggregated data and information on structurally similar compounds, a conservative hazard profile has been established.[1][2][3][4]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][4]

Routes of Exposure:

  • Dermal Contact: As a skin irritant, direct contact can cause localized redness and inflammation.[2][3][4] The chlorinated aromatic nature of the compound also suggests that prolonged or repeated exposure should be avoided to prevent potential absorption.[6]

  • Ocular Contact: The carboxylic acid functionality, combined with the overall chemical structure, makes the compound a serious eye irritant.[2][3][5] Splashes can lead to significant, potentially lasting damage if not addressed immediately.

  • Inhalation: As a solid powder, the primary inhalation risk comes from aerosolized dust generated during weighing or transfer. This can cause respiratory tract irritation.[2][4]

  • Ingestion: The compound is classified as harmful if swallowed.[1][3] Accidental ingestion can occur through poor hygiene practices, such as failing to wash hands after handling.

Core Protective Measures: A Multi-Layered Defense

The selection of PPE is not a static checklist but a dynamic process dictated by the specific experimental procedure. All handling of this compound should, at a minimum, be conducted within a certified chemical fume hood to address the inhalation risk.[7][8][9]

Primary Engineering Control: The Chemical Fume Hood

The first and most critical line of defense is an engineering control. A properly functioning chemical fume hood is mandatory for all operations involving this compound, including weighing, dissolution, and reaction setup. This minimizes the concentration of airborne particles and vapors, directly addressing the inhalation hazard.[7][10]

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 are required for all activities.[2][3][5] Standard safety glasses do not provide adequate protection from splashes.

  • Elevated Risk Scenarios: When handling larger quantities (>10g) or performing operations with a heightened risk of splashing (e.g., vigorous mixing, heating), a full-face shield must be worn in addition to chemical splash goggles.[7]

Skin and Body Protection
  • Gloves: Chemically resistant gloves are mandatory.[7][11] While specific breakthrough time data for this compound is not available, nitrile gloves are a suitable initial choice for handling the solid and for incidental contact with solutions. For prolonged contact or immersion, heavier-duty gloves such as neoprene or Viton should be considered.

    • Crucial Practice: Gloves must be inspected for tears or pinholes before each use. Contaminated gloves should be removed immediately using a technique that avoids skin contact, and disposed of as hazardous waste.[4] Hands must be washed thoroughly after glove removal.[2]

  • Laboratory Coat: A long-sleeved, buttoned laboratory coat is required to protect skin and personal clothing from contamination.[2][8]

  • Additional Protection: For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes.[7]

Respiratory Protection

In standard laboratory use, all work should be performed in a chemical fume hood, which negates the need for a personal respirator.[2][7] A respirator (e.g., a NIOSH/MSHA approved model with appropriate cartridges) may be required only in non-routine situations, such as a large spill or a failure of engineering controls, and should only be used by trained personnel as part of a formal respiratory protection program.[2][3][5]

Operational and Disposal Plans

Step-by-Step PPE Protocol

Donning Sequence (Putting On):

  • Lab Coat: Don a clean, long-sleeved lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on chemical splash goggles. If required by the risk assessment, add a face shield over the goggles.

  • Gloves: Select the appropriate gloves. Inspect for damage. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.

Doffing Sequence (Taking Off): This sequence is critical to prevent cross-contamination.

  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Dispose: Immediately discard the gloves into a designated hazardous waste container.[4]

  • Lab Coat: Unbutton the lab coat. Remove it by touching only the inside surfaces, folding the contaminated outside inwards. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces.

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[2]

Spill Management

In the event of a spill, ensure you are wearing the appropriate PPE (including respiratory protection if outside a fume hood).

  • Cleanup: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[12]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[7]

  • Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[7]

Waste Disposal

All waste containing this compound, including surplus chemical, contaminated consumables (e.g., weigh boats, pipette tips), and used PPE, must be treated as hazardous chemical waste.[7][9]

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.[9]

  • Containerization: Use a designated, properly labeled, and sealed hazardous waste container.[9] The container should be stored in a cool, dry, and well-ventilated area.[2][13]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[9] Never pour this chemical or its solutions down the drain.[10][14]

Visualized PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the specific task being performed with this compound.

PPE_Selection_Workflow start_node Start: Assess Task eng_control Mandatory Engineering Control: Work in a Chemical Fume Hood start_node->eng_control q_node q_node ppe_node ppe_node q_solid Handling Solid Powder? (Weighing, Transfer) eng_control->q_solid Is the task... ppe_solid Required PPE: • Chemical Splash Goggles • Lab Coat • Nitrile Gloves q_solid->ppe_solid Yes q_solution Working with Solution? q_solid->q_solution No q_splash Significant Splash Risk? (Large volume, heating, agitation) q_solution->q_splash Yes ppe_splash Required PPE: • Face Shield + Goggles • Lab Coat + Apron • Nitrile/Neoprene Gloves q_splash->ppe_splash Yes ppe_solution Required PPE: • Chemical Splash Goggles • Lab Coat • Nitrile Gloves q_splash->ppe_solution No

Caption: Risk-based workflow for PPE selection when handling the target compound.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093. PubChem.
  • SAFETY DATA SHEET - 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. Fisher Scientific.
  • How to Dispose of Acetic Acid. Lab Alley.
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc.
  • SAFETY DATA SHEET - 5-Methylisoxazole-4-carboxylic acid. Fisher Scientific.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Labor
  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Labor
  • SAFETY DATA SHEET - 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. Fisher Scientific.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • Safety Data Sheet - m-Aminophenyl Tosyl
  • Material Safety Data Sheet - 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. Cole-Parmer.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science.
  • Isoxazole - Safety D
  • SAFETY D
  • chlorinated solvents - product stewardship manual. Olin Chlor Alkali.
  • Handling Chlorine Safely.
  • SAFETY DATA SHEET - 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. Fisher Scientific.
  • 3-hydroxy-isoxazole - Safety D
  • Chemical Safety Guidelines. Texas A&M University-San Antonio.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.